molecular formula C7H8N2O3 B094419 2,5-Dihydroxybenzohydrazide CAS No. 15791-90-9

2,5-Dihydroxybenzohydrazide

Cat. No.: B094419
CAS No.: 15791-90-9
M. Wt: 168.15 g/mol
InChI Key: BLXGSJAZCDGAEF-UHFFFAOYSA-N
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Description

2,5-Dihydroxybenzohydrazide is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dihydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-9-7(12)5-3-4(10)1-2-6(5)11/h1-3,10-11H,8H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXGSJAZCDGAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325384
Record name 2,5-dihydroxybenzohydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID80325384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15791-90-9
Record name 15791-90-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dihydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-Dihydroxybenzohydrazide, a molecule of significant interest in medicinal chemistry and analytical sciences. We delve into established synthetic routes, offering detailed, step-by-step protocols and the chemical rationale behind them. Furthermore, this guide outlines a suite of analytical techniques for the thorough characterization and validation of the synthesized compound, ensuring both structural integrity and purity. This document is intended to serve as a practical resource for researchers, chemists, and professionals in the field of drug development.

Introduction: The Scientific Significance of this compound

This compound, also known as gentisic hydrazide, is a versatile organic compound featuring a dihydroxy-substituted benzene ring linked to a hydrazide functional group.[1] This unique structural arrangement imparts a range of biological activities and chemical functionalities, making it a valuable scaffold in medicinal chemistry.[1] Dihydroxybenzohydrazide derivatives have demonstrated a spectrum of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[1]

The hydrazide moiety is particularly noteworthy for its ability to react with aldehydes and ketones to form stable hydrazone derivatives.[1] This reactivity allows for the facile generation of diverse chemical libraries for high-throughput screening in drug discovery programs. The hydroxyl groups on the aromatic ring contribute to the molecule's antioxidant properties and can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets.

Historically, research into benzohydrazide derivatives began in the mid-20th century with the exploration of their potential as tuberculostatic agents.[1] The specific focus on the 2,5-dihydroxy isomer has led to its application as an electroactive labeling reagent for the detection of aliphatic aldehydes in analytical chemistry.[1]

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound is primarily achieved through two well-established methods: the direct hydrazinolysis of 2,5-dihydroxybenzoic acid or the hydrazinolysis of its methyl ester derivative. The choice between these pathways often depends on the desired purity, reaction control, and the availability of starting materials.

Pathway A: Direct Hydrazinolysis of 2,5-Dihydroxybenzoic Acid

This method involves the direct reaction of 2,5-dihydroxybenzoic acid (gentisic acid) with hydrazine hydrate.[1] The reaction proceeds via a nucleophilic attack of the hydrazine on the carboxylic acid group, resulting in the formation of the hydrazide and the elimination of a water molecule.[1]

Experimental Protocol:

  • To a solution of 2,5-dihydroxybenzoic acid in a suitable solvent (e.g., absolute ethanol), add an excess of hydrazine hydrate.

  • The reaction mixture is then refluxed for several hours to drive the reaction to completion.[1][2]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then washed with a cold solvent to remove unreacted starting materials and byproducts.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or an ethanol-water mixture.

Causality Behind Experimental Choices:

  • Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate helps to drive the equilibrium towards the product side, maximizing the yield of the desired hydrazide.

  • Reflux Conditions: The elevated temperature under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[1]

  • Recrystallization: This purification technique is crucial for obtaining a high-purity product by separating the desired compound from soluble impurities.

Pathway B: Hydrazinolysis of Methyl 2,5-Dihydroxybenzoate

This alternative route involves a two-step process: the initial esterification of 2,5-dihydroxybenzoic acid to its methyl ester, followed by hydrazinolysis.[1] This pathway can sometimes offer better control over the reaction and may result in a purer final product.[1]

Experimental Protocol:

Step 1: Esterification of 2,5-Dihydroxybenzoic Acid

  • Dissolve 2,5-dihydroxybenzoic acid in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux the mixture for several hours.

  • After cooling, the solvent is removed under reduced pressure, and the crude methyl 2,5-dihydroxybenzoate is isolated.

Step 2: Hydrazinolysis of the Ester

  • Dissolve the synthesized methyl 2,5-dihydroxybenzoate in a suitable solvent like ethanol.

  • Add hydrazine hydrate to the solution.

  • The mixture is then heated at an elevated temperature, often under reflux.[1]

  • The reaction proceeds via a nucleophilic acyl substitution, where hydrazine displaces the methoxy group of the ester.[1]

  • Upon completion, the product is isolated and purified as described in Pathway A.

Causality Behind Experimental Choices:

  • Esterification: Converting the carboxylic acid to an ester makes the carbonyl carbon more electrophilic, facilitating the subsequent nucleophilic attack by hydrazine.

  • Acid Catalyst: The strong acid in the esterification step protonates the carbonyl oxygen of the carboxylic acid, increasing its reactivity towards the nucleophilic attack by methanol.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_pathway_a Pathway A: Direct Hydrazinolysis cluster_pathway_b Pathway B: Ester Hydrazinolysis A1 2,5-Dihydroxybenzoic Acid A_Reaction Reflux A1->A_Reaction A2 Hydrazine Hydrate A2->A_Reaction Product This compound A_Reaction->Product B1 2,5-Dihydroxybenzoic Acid B_Esterification Esterification B1->B_Esterification B2 Methanol + H+ B2->B_Esterification B3 Methyl 2,5-Dihydroxybenzoate B_Esterification->B3 B_Hydrazinolysis Hydrazinolysis B3->B_Hydrazinolysis B4 Hydrazine Hydrate B4->B_Hydrazinolysis B_Hydrazinolysis->Product

Caption: Synthetic routes to this compound.

Comprehensive Characterization of this compound

Thorough characterization is paramount to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[3]
Molecular Weight 168.15 g/mol [3]
CAS Number 15791-90-9[3]
Appearance White to off-white solid
Melting Point Varies depending on purity
Spectroscopic Characterization

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.[1]

  • O-H and N-H Stretching: Broad bands in the region of 3000-3500 cm⁻¹ are indicative of O-H (hydroxyl) and N-H (hydrazide) stretching vibrations.[1] The broadening of these bands suggests the presence of hydrogen bonding.[1]

  • C=O Stretching: A strong absorption band typically appears around 1650 cm⁻¹, corresponding to the carbonyl (C=O) stretching of the hydrazide group.

  • C=C Stretching: Aromatic C=C stretching vibrations are usually observed in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: The C-O stretching of the phenolic hydroxyl groups will give rise to bands in the 1200-1300 cm⁻¹ range.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the N-H protons of the hydrazide, and the O-H protons of the hydroxyl groups. The chemical shifts and coupling patterns of the aromatic protons will confirm the 1,2,4-substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the hydrazide and the aromatic carbons.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) should be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (168.15).

Purity Assessment

The purity of the synthesized compound can be assessed using techniques such as:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a sample by separating it into its individual components. A pure sample of this compound will show a single major peak in the chromatogram.

  • Melting Point Determination: A sharp and well-defined melting point is indicative of a pure crystalline solid. Impurities will typically broaden the melting point range and lower the melting point.

Diagram of Key Structural Features for Characterization

Characterization cluster_structure This compound Structure cluster_features Key Functional Groups for Spectroscopic Analysis mol F1 O-H (Hydroxyl) mol->F1 F2 N-H (Hydrazide) mol->F2 F3 C=O (Carbonyl) mol->F3 F4 Aromatic Ring mol->F4

Caption: Key structural features for characterization.

Applications and Future Directions

The unique chemical structure of this compound makes it a valuable building block for the synthesis of a wide range of derivatives with potential applications in various fields.

  • Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents, its derivatives have shown promise as antimicrobial, antioxidant, and anticancer agents.[1] Further research could focus on optimizing these activities through structural modifications.

  • Analytical Chemistry: Its use as an electroactive labeling reagent highlights its potential in the development of sensitive analytical methods for the detection of various analytes.[1]

  • Materials Science: The ability of the hydrazide group to form coordination complexes with metal ions opens up possibilities for the development of new materials with interesting catalytic or electronic properties.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The described synthetic protocols are robust and can be readily implemented in a laboratory setting. The comprehensive characterization workflow ensures the production of a high-quality compound, which is essential for its successful application in research and development. The versatile nature of this molecule suggests that it will continue to be an important building block in the pursuit of new scientific discoveries.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Popiołek, R., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031. Retrieved from [Link]

  • Umar, A. B., et al. (2014). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. Der Pharma Chemica, 6(5), 353-358. Retrieved from [Link]

  • Szafranski, K., et al. (2018). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 23(11), 2999. Retrieved from [Link]

  • Bruker. (n.d.). 2,5-Dihydroxybenzoic acid, 1g. Retrieved from [Link]

  • Kinsel, G. R., & Russell, D. H. (2004). 2,5-Dihydroxybenzoic acid: laser desorption/ionisation as a function of elevated temperature. International Journal of Mass Spectrometry, 239(1), 1-8. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Physicochemical Properties of 2,5-Dihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxybenzohydrazide is a versatile organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique molecular architecture, featuring a dihydroxy-substituted benzene ring coupled with a hydrazide functional group, provides a valuable scaffold for the synthesis of novel therapeutic agents.[1] Derivatives of dihydroxybenzohydrazide have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] The reactivity of the hydrazide moiety allows for the facile creation of diverse chemical libraries, such as hydrazones, which often exhibit enhanced or modulated biological effects.[1] This guide offers a comprehensive exploration of the core physicochemical properties of this compound, providing essential data and methodologies for researchers working with this promising compound.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of this compound is paramount for its effective application in research and development. These properties dictate its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃PubChem[2]
Molecular Weight 168.15 g/mol PubChem[2]
CAS Number 15791-90-9PubChem[2]
IUPAC Name This compoundPubChem[2]
Melting Point Not explicitly available for this compound. For comparison, the related 2,4-dihydroxybenzoic acid hydrazide has a melting point of 247-250 °C.N/A
Solubility Soluble in Methanol, Acetone, Ethyl Acetate, Dichloromethane, and Chloroform. Sparingly soluble in Toluene. Insoluble in Hexane.[3]BenchChem[3]
XLogP3 0.2PubChem[2]
Structural Features

The key structural components of this compound are a benzene ring, two hydroxyl (-OH) groups at positions 2 and 5, and a hydrazide (-CONHNH₂) functional group.[1] The phenolic hydroxyl groups are significant contributors to the compound's antioxidant properties due to their ability to donate hydrogen atoms and scavenge free radicals.[1] The relative positioning of these hydroxyl groups also influences the molecule's electronic characteristics and its capacity for metal ion chelation, a potential mechanism for enzyme inhibition.[1]

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification, characterization, and purity assessment of this compound.

Mass Spectrometry

Mass spectrometry data for this compound reveals a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide valuable information about its structure.

  • GC-MS Data: A prominent peak is observed at m/z 137, with other significant fragments at m/z 81 and 53. The molecular ion peak is visible at m/z 168.[2]

Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. While a specific spectrum for this compound is not provided in the search results, data for the closely related 2,5-dihydroxybenzaldehyde is available and can offer insights into the expected chemical shifts of the aromatic protons.

  • ¹H NMR (of 2,5-dihydroxybenzaldehyde in DMSO-d₆): δ 10.18 (s, 1H), 10.02 (s, 1H), 9.18 (s, 1H), 6.98 (s, 1H), 6.96 (d, J= 3.2 Hz, 1H), 6.83 (d, J= 8.2 Hz, 1H).[4]

  • ¹³C NMR (of 2,5-dihydroxybenzaldehyde in DMSO-d₆): δ 192.17, 154.39, 150.46, 125.02, 122.62, 118.67, 113.56.[4]

UV-Vis Spectroscopy

The UV-Vis spectrum of the related compound 2,5-dihydroxybenzoic acid shows absorption maxima at 214 nm, 236 nm, and 334 nm in an acidic mobile phase.[5][6] This information can be useful for selecting an appropriate wavelength for HPLC analysis.

Synthesis and Reactivity

Synthesis

This compound is primarily synthesized through the hydrazinolysis of either 2,5-dihydroxybenzoic acid or its corresponding methyl ester.[1]

  • Direct Hydrazinolysis of 2,5-Dihydroxybenzoic Acid: This method involves the reaction of 2,5-dihydroxybenzoic acid with hydrazine hydrate, typically under reflux conditions. The nucleophilic attack of hydrazine on the carboxylic acid group leads to the formation of the hydrazide and a water molecule.[1]

  • Hydrazinolysis of Methyl 2,5-Dihydroxybenzoate: This route involves the initial synthesis of the methyl ester from 2,5-dihydroxybenzoic acid. The ester is then reacted with hydrazine hydrate, often in a solvent like ethanol at elevated temperatures. This method can sometimes offer better reaction control and product purity.[1]

Synthesis_of_2_5_Dihydroxybenzohydrazide cluster_acid Direct Hydrazinolysis cluster_ester Hydrazinolysis of Ester Acid 2,5-Dihydroxybenzoic Acid Product1 This compound Acid->Product1 Reflux Hydrazine1 Hydrazine Hydrate Hydrazine1->Product1 Ester Methyl 2,5-Dihydroxybenzoate Product2 This compound Ester->Product2 Ethanol, Heat Hydrazine2 Hydrazine Hydrate Hydrazine2->Product2 Acid2 2,5-Dihydroxybenzoic Acid Acid2->Ester Esterification Solubility_Determination_Workflow A Add excess this compound to known volume of solvent B Equilibrate at constant temperature (24-48h with agitation) A->B C Allow excess solid to settle (≥2h) B->C D Filter supernatant C->D E Transfer known volume of filtrate to pre-weighed dish D->E F Evaporate solvent in oven E->F G Cool in desiccator and weigh F->G H Calculate solubility (mass/volume) G->H

Caption: Workflow for solubility determination.

Applications in Drug Development

The structural features of this compound make it an attractive starting point for the development of new therapeutic agents. Research has shown that derivatives of dihydroxybenzohydrazide exhibit promising biological activities:

  • Antimicrobial Activity: Some derivatives have shown activity against multidrug-resistant bacterial strains such as Staphylococcus aureus MRSA and Escherichia coli. [1]* Anticancer Activity: Certain derivatives have displayed selective cytotoxicity against cancer cell lines, including MDA-MB-231 breast cancer cells and LN-229 glioblastoma cells. [1]* Enzyme Inhibition: The ability to chelate metal ions suggests potential for enzyme inhibition, with some derivatives showing strong tyrosinase inhibition. [1]* Antioxidant Activity: The phenolic hydroxyl groups confer potent antioxidant properties, with some derivatives showing scavenging activities comparable to Vitamin C. [1]

Conclusion

This compound is a compound of significant interest with a rich physicochemical profile that underpins its utility in medicinal chemistry and drug discovery. Its synthetic accessibility, reactive hydrazide functionality, and the inherent biological potential of its dihydroxy-substituted aromatic core make it a valuable building block for the creation of novel molecules with diverse therapeutic applications. This guide provides a foundational understanding of its properties and the experimental approaches to characterize them, serving as a vital resource for researchers in the field.

References

  • (E)-N′-(2,5-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide - NIH. (URL: [Link])

  • 2 - Supporting Information. (URL: [Link])

  • This compound | C7H8N2O3 | CID 349955 - PubChem. (URL: [Link])

  • N′-(2,5-Dihydroxybenzylidene)benzenesulfonohydrazide - PMC - NIH. (URL: [Link])

  • 2,5-Dihydroxybenzoic acid, 1g - Bruker Store. (URL: [Link])

  • How do you synthesize 2,5-dihydroxybenzaldehyde? - Knowledge - Bloom Tech. (URL: [Link])

  • 2,5-dihydroxybenzoic acid, 490-79-9. (URL: [Link])

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - MDPI. (URL: [Link])

  • 2,5-Dihydroxybenzoic acid: laser desorption/ionisation as a function of elevated temperature. (URL: [Link])

  • 2,5-Dihydroxybenzaldehyde | C7H6O3 | CID 70949 - PubChem. (URL: [Link])

  • 2,5-dihydroxybenzamide | CAS#:52405-73-9 | Chemsrc. (URL: [Link])

  • Crystal structure of 2,4-dihydroxybenzoic acid [1-(3,5-dichloro-2-hydroxy phenyl)methylidene]hydrazide, C14H10Cl2N2O4 | Request PDF - ResearchGate. (URL: [Link])

  • 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem. (URL: [Link])

  • 2,5-Dihydroxybenzoic acid solution in MALDI-MS: ageing and use for mass calibration. (URL: [Link])

  • UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid - SIELC Technologies. (URL: [Link])

  • Does decarboxylation make 2,5-dihydroxybenzoic acid special in matrix-assisted laser desorption/ionization? - PubMed. (URL: [Link])

  • Alkylated Hydroxychalcone: A Novel Matrix for Peptide Analysis by Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - PMC. (URL: [Link])

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. (URL: [Link])

  • 2,5-Dihydroxybenzaldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • 2,5-Dihydroxybenzoic Acid - SIELC Technologies. (URL: [Link])

  • 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500) - Human Metabolome Database. (URL: [Link])

  • 2-(2,5-Dihydroxybenzoyl)benzoic acid - SpectraBase. (URL: [Link])

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed Central. (URL: [Link])

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Sources

A Technical Guide to 2,5-Dihydroxybenzohydrazide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the dihydroxybenzohydrazide scaffold represents a class of molecules with significant therapeutic promise.[1] These compounds, characterized by a benzene ring bearing two hydroxyl groups and a hydrazide functional group, are a focal point for the development of novel therapeutic agents.[1] The specific arrangement of the hydroxyl groups on the aromatic ring critically influences the biological activity, which spans antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] Among these isomers, 2,5-Dihydroxybenzohydrazide has emerged as a compound of particular interest due to its unique chemical attributes and diverse pharmacological activities. This guide provides an in-depth technical overview of this compound, covering its fundamental properties, synthesis, and key applications for researchers and drug development professionals.

Core Molecular Attributes

A foundational understanding of a compound begins with its essential identifiers and physicochemical properties.

PropertyValueSource
CAS Number 15791-90-9[1][2]
Molecular Formula C7H8N2O3[1][2]
Molecular Weight 168.15 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms Gentisic acid hydrazide, 2,5-dihydroxybenzoic acid hydrazide[2]

Synthesis of this compound: A Methodological Overview

The synthesis of this compound is primarily achieved through the hydrazinolysis of 2,5-dihydroxybenzoic acid (gentisic acid) or its ester derivatives.[1] The choice between these starting materials can influence reaction conditions and the purity of the final product.

Protocol 1: Direct Hydrazinolysis of 2,5-Dihydroxybenzoic Acid

This method involves the direct reaction of 2,5-dihydroxybenzoic acid with hydrazine hydrate.[1] The nucleophilic attack of hydrazine on the carboxylic acid group results in the formation of the hydrazide and a water molecule.[1]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dihydroxybenzoic acid in a suitable solvent, such as ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure the reaction goes to completion.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture and reduce the solvent volume under vacuum. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with a cold solvent to remove impurities, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

Diagram of Direct Hydrazinolysis Workflow:

G cluster_start Starting Materials cluster_process Reaction cluster_end Product Isolation & Purification 2,5-Dihydroxybenzoic Acid 2,5-Dihydroxybenzoic Acid Dissolution in Ethanol Dissolution in Ethanol 2,5-Dihydroxybenzoic Acid->Dissolution in Ethanol Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Dissolution in Ethanol Reflux Reflux Dissolution in Ethanol->Reflux TLC Monitoring TLC Monitoring Reflux->TLC Monitoring Cooling & Precipitation Cooling & Precipitation TLC Monitoring->Cooling & Precipitation Filtration & Washing Filtration & Washing Cooling & Precipitation->Filtration & Washing Drying & Recrystallization Drying & Recrystallization Filtration & Washing->Drying & Recrystallization Pure this compound Pure this compound Drying & Recrystallization->Pure this compound

Caption: Workflow for the synthesis of this compound via direct hydrazinolysis.

Protocol 2: Hydrazinolysis of Methyl 2,5-Dihydroxybenzoate

An alternative route involves the use of the methyl ester of 2,5-dihydroxybenzoic acid.[1] This can sometimes provide better control over the reaction and yield a purer product. The reaction proceeds through a nucleophilic acyl substitution, where hydrazine displaces the methoxy group.[1]

Step-by-Step Methodology:

  • Esterification (if starting from the acid): Convert 2,5-dihydroxybenzoic acid to its methyl ester, methyl 2,5-dihydroxybenzoate, using standard esterification methods (e.g., Fischer esterification).

  • Reactant Preparation: Dissolve methyl 2,5-dihydroxybenzoate in a suitable solvent like ethanol in a round-bottom flask.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate to the solution.

  • Heating: Heat the mixture at an elevated temperature (reflux) to facilitate the reaction.

  • Product Formation: As the reaction progresses, the hydrazide product will form.

  • Isolation and Purification: Follow the same isolation and purification steps as described in Protocol 1.

Key Applications in Drug Development and Research

The unique structural features of this compound confer upon it several important biological activities, making it a valuable molecule in drug discovery and development.

Antioxidant Properties

The presence of two hydroxyl groups on the benzene ring is a key determinant of the antioxidant activity of dihydroxybenzohydrazide compounds.[1] These groups are effective at scavenging free radicals, which are implicated in a wide range of diseases. The antioxidant capacity of the parent compound, 2,5-dihydroxybenzoic acid (gentisic acid), is well-documented.[3][4] It has been shown to protect lipids, proteins, and erythrocytes from damage induced by gamma radiation.[3] Studies have demonstrated that 2,5-dihydroxybenzoic acid possesses strong antioxidant activity, in some cases comparable to that of Vitamin C.[1]

Iron Chelation

Iron is an essential element, but its excess can be toxic, leading to the generation of reactive oxygen species and cellular damage. Iron chelating agents are crucial for treating iron overload disorders. The dihydroxybenzoic acid scaffold is known to bind iron.[5] Specifically, 2,5-dihydroxybenzoic acid binds iron in a salicylate mode.[5] Potentiometric studies have shown that it forms complexes with Fe(III) in 1:1, 1:2, and 1:3 ligand-to-metal stoichiometries.[5] This iron-chelating ability is a significant area of research for the development of new treatments for iron-related pathologies.

Diagram of Iron Chelation and Antioxidant Action:

G cluster_chelator Iron Chelation cluster_antioxidant Antioxidant Activity 2,5-DHBH This compound Complex Fe³⁺-DHBH Complex 2,5-DHBH->Complex Fe3 Excess Fe³⁺ Fe3->Complex Chelation Cellular_Damage Cellular Damage Fe3->Cellular_Damage Reduced_Damage Reduced Cellular Damage Complex->Reduced_Damage Prevents Damage ROS Reactive Oxygen Species (ROS) Neutralized Neutralized Species ROS->Neutralized Scavenging ROS->Cellular_Damage Neutralized->Reduced_Damage Prevents Damage 2,5-DHBH_AO This compound 2,5-DHBH_AO->Neutralized

Caption: Dual mechanism of action: iron chelation and antioxidant activity.

Antimicrobial and Anticancer Potential

The broader class of dihydroxybenzohydrazide derivatives has demonstrated significant antimicrobial and anticancer activities.[1] For instance, certain derivatives are active against multidrug-resistant bacterial strains like Staphylococcus aureus MRSA and Escherichia coli.[1] Furthermore, selective cytotoxicity against cancer cell lines, such as MDA-MB-231 breast cancer cells and LN-229 glioblastoma cells, has been reported for some derivatives.[1] The reactive hydrazide moiety allows for the synthesis of hydrazones (Schiff bases) through condensation with aldehydes and ketones, which often enhances or modifies the biological activity of the parent molecule.[1] This chemical tractability makes this compound a valuable starting point for creating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion: A Promising Future in Medicinal Chemistry

This compound is a molecule with a compelling profile for researchers and drug development professionals. Its straightforward synthesis, coupled with its potent antioxidant and iron-chelating properties, positions it as a valuable scaffold for the design of novel therapeutics. The potential to generate diverse libraries of derivatives through its reactive hydrazide group further underscores its importance in the ongoing quest for new treatments for a wide array of diseases, from infectious diseases to cancer and conditions associated with oxidative stress and iron overload. Continued investigation into the structure-activity relationships of its derivatives will undoubtedly unlock new therapeutic avenues.

References

  • PubMed. Synthetic, potentiometric and spectroscopic studies of chelation between Fe(III) and 2,5-DHBA supports salicylate-mode of siderophore binding interactions. [Link]

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  • MDPI. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. [Link]

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  • PubMed. Assessment of antioxidant effect of 2,5-dihydroxybenzoic acid and vitamin a in brains of rats with induced hyperoxia. [Link]

  • Wikipedia. Gentisic acid. [Link]

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  • PubMed. Chelation Studies With 2,3-dihydroxybenzoic Acid in Patients With Beta-Thalassaemia Major. [Link]

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  • PubMed. Plant-Derived and Dietary Hydroxybenzoic Acids-A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. [Link]

  • PubMed. Novel double prodrugs of the iron chelator N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED): Synthesis, characterization, and investigation of activation by chemical hydrolysis and oxidation. [Link]

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biological activities of dihydroxybenzohydrazide compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Dihydroxybenzohydrazide Compounds

Abstract

Dihydroxybenzohydrazide and its derivatives, particularly hydrazones and Schiff bases, represent a versatile class of compounds with significant pharmacological potential. Their unique structural features, including phenolic hydroxyl groups and a flexible hydrazide moiety, enable them to act as potent antioxidants, antimicrobial agents, anticancer therapeutics, and enzyme inhibitors. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of these compounds. We will delve into the causality behind key experimental designs, provide detailed, field-proven protocols for assessing their activity, and present structure-activity relationship (SAR) insights critical for future drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the dihydroxybenzohydrazide scaffold.

Introduction: The Dihydroxybenzohydrazide Scaffold

The dihydroxybenzohydrazide core is a privileged scaffold in medicinal chemistry. Its structure is characterized by a benzene ring substituted with two hydroxyl (-OH) groups and a benzohydrazide (-CONHNH₂) functional group. The positions of the hydroxyl groups (e.g., 2,4-, 3,4-, or 3,5-) profoundly influence the molecule's electronic properties, steric configuration, and, consequently, its biological activity.[1][2]

The hydrazide moiety is particularly significant; it serves as a versatile synthetic handle for creating a diverse library of derivatives, most commonly hydrazones, through condensation with various aldehydes and ketones.[3][4] This hydrazone fragment (-CONH-N=CH-) is crucial for bioactivity, as it can form stable hydrogen bonds with biological targets and chelate metal ions, which are essential for many enzymatic reactions.[5][6] This guide will focus primarily on the 2,4-dihydroxy and 3,5-dihydroxy isomers and their derivatives, which are extensively studied for their therapeutic properties.

Core Synthesis Pathway

The foundational step in exploring this chemical space is the synthesis of the parent hydrazide, which is then used as a building block for more complex derivatives. The rationale is to create a reactive intermediate that can be easily diversified.

G cluster_0 Synthesis of Dihydroxybenzohydrazide cluster_1 Synthesis of Hydrazone Derivatives A Methyl Dihydroxybenzoate C Reflux in Ethanol A->C Ester B Hydrazine Hydrate (NH₂NH₂·H₂O) B->C Nucleophile D 2,4-Dihydroxybenzohydrazide C->D Hydrazinolysis D2 2,4-Dihydroxybenzohydrazide F Reflux in Ethanol D2->F E Aromatic Aldehyde (R-CHO) E->F G Dihydroxybenzoyl Hydrazone Derivative F->G Condensation G cluster_legend Legend A Dihydroxybenzohydrazide (Ar-(OH)₂) C Stabilized Phenoxy Radical (Ar-O•) A->C H• Donation (HAT) B Free Radical (R•) D Neutralized Molecule (RH) B->D Radical Quenching L1 Antioxidant L2 Free Radical L3 Stabilized Radical L4 Neutralized Product

Caption: Mechanism of free radical scavenging via Hydrogen Atom Transfer (HAT).

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a cornerstone for evaluating antioxidant activity. Its principle lies in the color change that occurs when the stable, deep violet DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is reduced by an antioxidant to the pale yellow hydrazine. The degree of discoloration is directly proportional to the scavenging potential of the compound.

  • Materials and Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compounds (dihydroxybenzohydrazide derivatives)

    • Ascorbic acid or Trolox (positive control)

    • 96-well microplate

    • Microplate reader (spectrophotometer)

  • Step-by-Step Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

    • Preparation of Test Samples: Prepare a stock solution of the test compound and the positive control in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.

    • Assay:

      • To each well of a 96-well plate, add 100 µL of the diluted test compound or control.

      • Add 100 µL of the 0.1 mM DPPH solution to each well.

      • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The choice of a dark environment is critical to prevent the light-induced degradation of DPPH, ensuring that the observed radical scavenging is due to the test compound alone.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • IC₅₀ Determination: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Structure-Activity Relationship (SAR) Insights

Studies consistently show that hydrazones derived from dihydroxybenzohydrazide exhibit potent antioxidant activity.

Compound ClassKey FindingsReference
2,4-Dihydroxybenzohydrazones Moderate antioxidant activity attributed to the two meta-positioned hydroxyl groups.
3,5-Dihydroxybenzohydrazones Good in vitro antioxidant activity, with IC₅₀ values for DPPH and ABTS radical scavenging reported at 48.04 µg/mL and 48.59 µg/mL, respectively, for a 4-nitrobenzylidene derivative. [7][7]
Metal Complexes Oxovanadium(IV) complex of 2,4-dihydroxybenzaldehyde benzoylhydrazone showed the highest radical scavenging potency, comparable to ascorbic acid. [6][6]

Anticancer Activity

The hydrazone moiety is a well-established pharmacophore in anticancer drug design. Dihydroxybenzohydrazide derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.

Mechanism of Action: Induction of Apoptosis

A primary mechanism of anticancer action for these compounds is the induction of apoptosis, or programmed cell death. This is often achieved by modulating the expression of key regulatory proteins, such as increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2. [8][9][10]This shift disrupts mitochondrial membrane potential, leading to the activation of caspases and subsequent cell death.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. Live cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.

  • Materials and Reagents:

    • Cancer cell lines (e.g., LN-229, HepG2, K562) [3][8] * Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • CO₂ incubator (37°C, 5% CO₂)

  • Step-by-Step Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in the CO₂ incubator. This adherence period is crucial for ensuring cells are in a healthy, exponential growth phase before treatment.

    • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, only viable cells will convert the MTT to formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm.

    • Calculation: Determine the percentage of cell viability relative to the untreated control and calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Key Findings in Anticancer Research
CompoundCell LineIC₅₀ ValueKey ObservationReference
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideLN-229 (Glioblastoma)0.77 µMExtremely high potency and selectivity against this cancer cell line. [3][4][3][4]
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideHepG2 (Hepatocellular Carcinoma)7.81 µMSignificant cytotoxicity. [3][3]
Hydrazide with furan substituentK562 (Leukemia)0.07 µM (72h)Remarkable cytotoxic effect, induced apoptosis via increased Bax/Bcl-2 ratio. [8][9][8][9]
Hydrazide with nitro-thiophen substituentK562 (Leukemia)0.09 µM (72h)Potent activity, induced apoptosis. [8][9][8][9]

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Dihydroxybenzohydrazide derivatives, particularly their Schiff bases, have shown promising activity against a broad spectrum of bacteria and fungi. [11][12][13][14]The imine group (>C=N–) is considered critical for their antimicrobial action. [11]

Mechanism of Action

While the exact mechanisms are multifaceted, it is proposed that these compounds interfere with microbial growth by:

  • Chelating Trace Metals: Essential for microbial enzyme function.

  • Inhibiting Enzyme Synthesis: Disrupting key metabolic pathways.

  • Altering Cell Membrane Permeability: The lipophilicity of some derivatives allows them to penetrate the microbial cell wall and disrupt its integrity. [12]Electron-withdrawing substituents, like nitro groups, can increase lipophilicity and enhance this effect. [12]

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials and Reagents:

    • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

    • Sterile 96-well microplates

    • Bacterial/Fungal inoculum standardized to ~5 x 10⁵ CFU/mL

    • Test compounds and standard antibiotics (e.g., Ampicillin, Nystatin)

  • Step-by-Step Procedure:

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. The final volume in each well should be 100 µL.

    • Inoculation: Add 100 µL of the standardized microbial inoculum to each well.

    • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

    • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

G start Start: Prepare Serial Dilutions of Compound in 96-well Plate inoculate Add Standardized Microbial Inoculum to Each Well start->inoculate controls Prepare Positive (Growth) and Negative (Sterility) Controls inoculate->controls incubate Incubate Plate (e.g., 24h at 37°C) controls->incubate read Visually Inspect Wells for Turbidity (Growth) incubate->read determine MIC = Lowest Concentration with No Visible Growth read->determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Key Findings in Antimicrobial Research
CompoundTarget OrganismMIC ValueReference
2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazideS. aureus MRSA ATCC 433003.91 µg/mLInteresting activity against a resistant Gram-positive strain. [3][4][15]
2,4-dihydroxybenzoic acid (parent compound)S. aureus MRSA0.5 mg/mLThe core structure itself shows activity against Gram-positive bacteria. [3]
Ionic liquid tagged Schiff base from 2,4-dihydroxybenzaldehydeGram-positive & Gram-negative bacteriaNot specified, but showed broad-spectrum activity.Tagging with ionic liquids can enhance antimicrobial properties. [14]

Enzyme Inhibition: A Focus on Tyrosinase

Tyrosinase is a key copper-containing enzyme in melanin biosynthesis. [16]Inhibiting this enzyme is a primary strategy in cosmetics for skin whitening and in medicine for treating hyperpigmentation disorders. Hydrazide and hydrazone compounds are effective tyrosinase inhibitors, likely due to their ability to chelate the copper ions in the enzyme's active site.

Experimental Protocol: Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the tyrosinase-catalyzed oxidation of L-tyrosine to dopaquinone, which then forms colored products.

  • Materials and Reagents:

    • Mushroom Tyrosinase

    • L-tyrosine (substrate)

    • Phosphate Buffer (e.g., 0.1 M, pH 6.8)

    • Test compounds

    • Kojic acid (positive control inhibitor) [17] * 96-well microplate and reader

  • Step-by-Step Procedure:

    • Preparation: Prepare solutions of the tyrosinase enzyme, L-tyrosine substrate, and various concentrations of the test compound and kojic acid in the phosphate buffer.

    • Pre-incubation: In a 96-well plate, add the test compound solution and the tyrosinase enzyme solution. Incubate at 25°C for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced. [16][18] 3. Reaction Initiation: Add the L-tyrosine substrate solution to each well to start the reaction.

    • Measurement: Immediately place the plate in a reader and measure the absorbance at ~490-510 nm kinetically (e.g., every minute for 30-60 minutes). [16][19] 5. Calculation: Determine the rate (slope) of the reaction for each concentration. Calculate the percent inhibition relative to the uninhibited control and determine the IC₅₀ value.

Conclusion and Future Perspectives

Dihydroxybenzohydrazide compounds are a rich source of biologically active molecules with demonstrated potential in oncology, infectious disease, and beyond. The synthetic tractability of the hydrazide core allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing novel derivatives with different substitution patterns and heterocyclic moieties to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Mechanism Elucidation: Moving beyond phenotypic screening to identify the specific molecular targets and pathways modulated by these compounds.

  • In Vivo Studies: Translating promising in vitro results into animal models to assess efficacy, toxicity, and pharmacokinetics. [3]* Combination Therapies: Investigating the synergistic effects of these compounds with existing chemotherapeutic or antimicrobial agents.

The evidence strongly supports the dihydroxybenzohydrazide scaffold as a valuable starting point for the development of next-generation therapeutic agents.

References

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The Chemistry and Therapeutic Potential of 2,5-Dihydroxybenzohydrazide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 2,5-Dihydroxybenzohydrazide

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that offer both synthetic accessibility and a wide spectrum of biological activities is relentless. The this compound core represents one such privileged structure. Characterized by a gentisic acid (2,5-dihydroxybenzoic acid) backbone linked to a hydrazide moiety, this scaffold is a rich platform for the development of therapeutic agents. The phenolic hydroxyl groups and the reactive hydrazide functional group provide a unique combination of physicochemical properties, including antioxidant potential, metal-chelating capabilities, and a versatile handle for chemical modification. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic promise of this compound derivatives and their analogues, offering insights for researchers engaged in the discovery and development of new drugs.

The Strategic Synthesis of this compound and Its Hydrazone Analogues

The synthetic pathway to this compound and its derivatives is a critical aspect of its utility in drug discovery, favoring straightforward and efficient chemical transformations.

Part 1: Synthesis of the Core Moiety: this compound

The primary route to obtaining the this compound scaffold involves a two-step process commencing with the readily available 2,5-dihydroxybenzoic acid.

Step 1: Esterification of 2,5-Dihydroxybenzoic Acid

The initial step focuses on the conversion of 2,5-dihydroxybenzoic acid to its methyl ester, methyl 2,5-dihydroxybenzoate. This is typically achieved through a Fischer esterification reaction.

Experimental Protocol: Synthesis of Methyl 2,5-Dihydroxybenzoate [1][2]

  • Reactants: 2,5-dihydroxybenzoic acid, methanol (reagent and solvent), and a catalytic amount of concentrated sulfuric acid.

  • Procedure:

    • Dissolve 2,5-dihydroxybenzoic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Reflux the mixture for an extended period, typically 48-72 hours, to drive the equilibrium towards the ester product.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base, such as sodium bicarbonate.

    • Remove the excess methanol under reduced pressure.

    • The crude product can be purified by extraction with an organic solvent (e.g., ethyl acetate) followed by washing, drying, and solvent evaporation to yield methyl 2,5-dihydroxybenzoate as a crystalline solid.[1][2]

Step 2: Hydrazinolysis of Methyl 2,5-Dihydroxybenzoate

The second step involves the nucleophilic acyl substitution of the methoxy group of the ester with hydrazine hydrate to form the desired this compound.

Experimental Protocol: Synthesis of this compound

  • Reactants: Methyl 2,5-dihydroxybenzoate, hydrazine hydrate, and a suitable solvent such as ethanol.

  • Procedure:

    • Dissolve methyl 2,5-dihydroxybenzoate in ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the resulting precipitate of this compound is collected by filtration.

    • The product can be washed with cold ethanol and dried under vacuum.

Part 2: Derivatization to Bioactive Hydrazones

The hydrazide moiety of this compound is a key functional group that readily undergoes condensation with various aldehydes and ketones to form stable hydrazone derivatives.[3] This reaction is a cornerstone for creating diverse chemical libraries for biological screening.

General Experimental Protocol: Synthesis of 2,5-Dihydroxybenzohydrazone Derivatives [3]

  • Reactants: this compound, a selected aldehyde or ketone, and a suitable solvent (e.g., ethanol, methanol) with a catalytic amount of acid (e.g., glacial acetic acid).

  • Procedure:

    • Dissolve this compound in the chosen solvent, heating if necessary.

    • Add a stoichiometric amount of the desired aldehyde or ketone to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for a period ranging from a few hours to overnight, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to allow the hydrazone product to precipitate.

    • Collect the solid product by filtration, wash with a cold solvent, and dry.

    • Recrystallization from a suitable solvent can be performed for further purification if needed.

Diagram of the Synthetic Workflow

Synthesis_Workflow A 2,5-Dihydroxybenzoic Acid B Methyl 2,5-Dihydroxybenzoate A->B Esterification (MeOH, H+) C This compound B->C Hydrazinolysis (N2H4·H2O) E 2,5-Dihydroxybenzohydrazone Derivatives C->E Condensation (Catalytic H+) D Aldehyde/Ketone D->E

Caption: Synthetic pathway from 2,5-dihydroxybenzoic acid to its hydrazone derivatives.

A Spectrum of Biological Activities and Underlying Mechanisms

Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as promising candidates for various therapeutic applications.

Antimicrobial Activity

Hydrazone derivatives of dihydroxybenzoic acids have shown significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[4]

Mechanism of Action: The antimicrobial action of these compounds is often multifaceted. One key mechanism involves the inhibition of essential bacterial enzymes. For instance, some hydrazone derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.[5] By binding to this enzyme, the compounds disrupt DNA synthesis, leading to bacterial cell death.

Table 1: Selected Antimicrobial Activities of Dihydroxybenzohydrazide Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazideStaphylococcus aureus MRSA3.91[4]
2,4-dihydroxybenzoic acidStaphylococcus aureus MRSA500[4]
2,4-dihydroxybenzoic acidEscherichia coli1000[4]
Isonicotinic acid hydrazone derivativeStaphylococcus aureus1.95-7.81[6]
Lactic acid hydrazone derivativeStaphylococcus aureus64-128[6]

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell DNA DNA Replication DNA Replication DNA->Replication template DNA_Gyrase DNA Gyrase DNA_Gyrase->Replication facilitates Inhibition Inhibition Cell_Death Bacterial Cell Death Replication->Cell_Death leads to Hydrazone 2,5-Dihydroxybenzohydrazone Derivative Hydrazone->DNA_Gyrase Inhibition->Replication blocks

Caption: Multifaceted anticancer mechanism of 2,5-dihydroxybenzohydrazone derivatives.

Enzyme Inhibition: A Focus on Tyrosinase

The dihydroxyphenyl moiety present in these compounds makes them excellent candidates for tyrosinase inhibition. Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders.

Mechanism of Action: The 2,5-dihydroxy substitution pattern is structurally similar to the natural substrates of tyrosinase, such as L-DOPA. These derivatives can act as competitive inhibitors by binding to the active site of the enzyme, which contains a dinuclear copper center. The hydroxyl groups can chelate the copper ions, effectively blocking the substrate from binding and preventing the catalytic reaction that leads to melanin production.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be finely tuned by modifying their chemical structure. Key SAR insights include:

  • Substituents on the Phenyl Ring of the Hydrazone: The nature and position of substituents on the aromatic ring introduced from the aldehyde or ketone play a crucial role in determining the biological activity. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, hydroxyl) can significantly influence the potency and selectivity of the compounds. For instance, some studies have shown that nitro-substituted derivatives exhibit potent anticancer activity. [7]* The Hydrazone Linker: The -CONH-N=CH- linker is essential for the biological activity of many of these derivatives. It provides a rigid scaffold that correctly orients the aromatic rings for optimal interaction with biological targets.

  • The Dihydroxy Substitution Pattern: The 2,5-dihydroxy arrangement on the benzohydrazide core is critical for certain activities, such as tyrosinase inhibition, due to its metal-chelating ability.

Therapeutic Potential and Future Directions

The diverse biological activities of this compound derivatives underscore their significant therapeutic potential. In vivo studies on related dihydroxybenzoic acid derivatives have shown promising results in various models. [7][8]The ease of synthesis and the ability to generate large libraries of analogues make this scaffold highly attractive for drug discovery programs.

Future research should focus on:

  • Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Toxicity Studies: Comprehensive preclinical evaluation of the most promising candidates in animal models of cancer, infectious diseases, and skin disorders.

  • Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.

References

  • Azole-hydrazone derivatives: Design, synthesis, in vitro biological evaluation, dual EGFR/HER2 inhibitory activity, cell cycle analysis and molecular docking study as anticancer agents. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. PubMed. Available at: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PubMed Central. Available at: [Link]

  • Full article: Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. Taylor & Francis Online. Available at: [Link]

  • Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. PubMed Central. Available at: [Link]

  • The reported anticancer agents with EGFR and HER2 inhibition activities. - ResearchGate. Available at: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central. Available at: [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Available at: [Link]

  • New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies. PubMed Central. Available at: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central. Available at: [Link]

  • Synthesis of methyl 2,5-dihydroxybenzoate. PrepChem.com. Available at: [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PubMed Central. Available at: [Link]

  • Methyl 2,5-dihydroxybenzoate. Griffith Research Online. Available at: [Link]

  • The efficacy of new 2,5-dihydroxybenzyl derivatives against Trypanosoma cruzi, Leishmania infantum and Leishmania braziliensis. PubMed. Available at: [Link]

  • Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. PubMed Central. Available at: [Link]

  • Antimicrobial Activity of Some Steroidal Hydrazones. PubMed Central. Available at: [Link]

  • Caspases 8 and 9 enzymatic activity in lung cancer cells treated with different compound 5c concentrations. - ResearchGate. Available at: [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Available at: [Link]

  • IC50 values (μM) of compounds 5c, 6c, 14b and 14e against cancer cell... - ResearchGate. Available at: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. Available at: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PubMed Central. Available at: [Link]

  • (PDF) Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. ResearchGate. Available at: [Link]

  • IC50 – Knowledge and References. Taylor & Francis. Available at: [Link]

  • hydrazinolysis of methyl salicylate using different methods. ResearchGate. Available at: [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link]

  • Discovery of Highly Potent Benzimidazole Derivatives as Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors: From Structure-Based Virtual Screening to in Vivo Pharmacodynamic Activity. PubMed. Available at: [Link]

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An In-depth Technical Guide to 2,5-Dihydroxybenzohydrazide: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,5-Dihydroxybenzohydrazide, a molecule of significant interest in medicinal chemistry and drug development. From its historical roots in the study of benzohydrazides to its current exploration as a versatile scaffold for therapeutic agents, this document delves into its chemical properties, synthesis, and diverse biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its biological effects are provided to support researchers and scientists in the field. Furthermore, this guide explores the mechanistic underpinnings of its antioxidant, antimicrobial, and anticancer properties, supported by insights into the structure-activity relationships of its derivatives.

Introduction and Historical Context

The journey of this compound, also known as gentisic hydrazide, is intrinsically linked to the broader exploration of benzohydrazides as a class of compounds with therapeutic potential. Research into benzohydrazide derivatives began in the mid-20th century, with early studies focusing on their potential as tuberculostatic agents. While this foundational work established the biological significance of the benzohydrazide scaffold, the specific focus on the 2,5-dihydroxy isomer emerged later.

The precursor to this compound, 2,5-dihydroxybenzoic acid (gentisic acid), has a longer history, being a known metabolite of salicylic acid. Its anti-inflammatory and antioxidant properties have been recognized for some time. The subsequent derivatization of gentisic acid to its hydrazide form opened new avenues for creating novel molecules with enhanced or modified biological activities. The hydrazide functional group provides a reactive handle for the synthesis of a wide array of derivatives, particularly hydrazones, which have proven to be a rich source of pharmacologically active compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₇H₈N₂O₃PubChem
Molecular Weight 168.15 g/mol PubChem
CAS Number 15791-90-9PubChem
Appearance Likely a crystalline solidInferred from related compounds
Solubility Soluble in polar organic solvents like ethanol and DMSOInferred from synthesis protocols

Synthesis of this compound

The primary and most established route for the synthesis of this compound is through the hydrazinolysis of 2,5-dihydroxybenzoic acid or its corresponding ester. This reaction involves the nucleophilic attack of hydrazine on the carbonyl carbon of the carboxylic acid or ester, leading to the formation of the hydrazide.

General Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_5_DHBA 2,5-Dihydroxybenzoic Acid or Methyl 2,5-Dihydroxybenzoate Reflux Reflux in Ethanol 2_5_DHBA->Reflux Hydrazine Hydrazine Hydrate Hydrazine->Reflux 2_5_DHBH This compound Reflux->2_5_DHBH

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Hydrazinolysis of Methyl 2,5-Dihydroxybenzoate

This protocol provides a step-by-step method for the synthesis of this compound.

Materials:

  • Methyl 2,5-dihydroxybenzoate

  • Hydrazine hydrate (80% solution)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2,5-dihydroxybenzoate (1 equivalent) in a minimal amount of absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2-3 equivalents) dropwise.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate out of the solution. The precipitation can be further induced by placing the flask in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form crystals.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Self-Validation: The purity of the synthesized compound should be confirmed by determining its melting point and by spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, IR). The obtained data should be consistent with the structure of this compound.

Biological Activities and Mechanisms of Action

This compound and its derivatives exhibit a wide range of biological activities, making them attractive candidates for drug development.

Antioxidant Activity

The antioxidant properties of this compound are largely attributed to the presence of the two hydroxyl groups on the benzene ring. These phenolic hydroxyls can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress.

Mechanism of Action: The antioxidant mechanism is believed to proceed via a hydrogen atom transfer (HAT) or a single electron transfer followed by proton transfer (SET-PT) mechanism. The ortho and para positioning of the hydroxyl groups enhances the stability of the resulting phenoxyl radical through resonance, making the compound an effective radical scavenger.

Antimicrobial Activity

Derivatives of this compound, particularly hydrazones formed by condensation with various aldehydes and ketones, have demonstrated significant antimicrobial activity against a range of bacteria and fungi.

Mechanism of Action: The precise mechanism can vary depending on the derivative, but several potential targets have been identified:

  • Enzyme Inhibition: Hydrazide derivatives can chelate metal ions that are essential for the catalytic activity of microbial enzymes.

  • Cell Wall Synthesis Inhibition: Some derivatives may interfere with the biosynthesis of the bacterial cell wall.

  • DNA Gyrase Inhibition: The hydrazone moiety has been implicated in the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication.[1]

Anticancer Activity

Numerous studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. The anticancer activity is often associated with the induction of apoptosis and inhibition of cell proliferation.

Mechanism of Action: The anticancer mechanism is multifaceted and can involve:

  • Induction of Apoptosis: Derivatives can trigger programmed cell death through the modulation of pro-apoptotic and anti-apoptotic proteins.

  • Cell Cycle Arrest: They can halt the cell cycle at different phases, preventing cancer cell proliferation.

  • Inhibition of Signaling Pathways: Some derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as the NF-κB pathway.[2]

Anticancer_Mechanism cluster_compound 2,5-DHBH Derivative cluster_cellular_effects Cellular Effects cluster_outcome Outcome DHBH_Derivative This compound Derivative Inhibit_NFkB Inhibition of NF-κB Pathway DHBH_Derivative->Inhibit_NFkB Induce_Apoptosis Induction of Apoptosis DHBH_Derivative->Induce_Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DHBH_Derivative->Cell_Cycle_Arrest Anticancer_Activity Anticancer Activity Inhibit_NFkB->Anticancer_Activity Induce_Apoptosis->Anticancer_Activity Cell_Cycle_Arrest->Anticancer_Activity

Caption: Putative anticancer mechanisms of 2,5-DHBH derivatives.

Experimental Protocols for Biological Evaluation

The following are detailed protocols for assessing the key biological activities of this compound and its derivatives.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound or its derivative

  • DPPH solution (in methanol or ethanol)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of the test compound in methanol or ethanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay: In a 96-well microplate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the test compound solution at different concentrations. A control well should contain the DPPH solution and the solvent (methanol or ethanol) without the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

  • 96-well microplate

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism to be tested.

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

MTT Assay (Anticancer Activity)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound

  • MTT solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Treatment: The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on their chemical structure. Key SAR insights include:

  • The Hydrazone Moiety: The -CO-NH-N=CH- linkage is a critical pharmacophore. The nature of the substituent attached to the imine carbon significantly influences the biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and steric hindrance of the molecule, affecting its interaction with biological targets.

  • Hydroxyl Groups: The number and position of hydroxyl groups on the benzohydrazide ring are crucial for antioxidant activity. The 2,5-dihydroxy substitution pattern is particularly effective due to its ability to stabilize the resulting radical.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, affects its ability to cross cell membranes and reach its intracellular targets.

Conclusion and Future Perspectives

This compound has emerged as a promising and versatile scaffold in medicinal chemistry. Its straightforward synthesis, coupled with the ease of derivatization, allows for the creation of large libraries of compounds for biological screening. The demonstrated antioxidant, antimicrobial, and anticancer activities of its derivatives highlight its potential for the development of novel therapeutic agents.

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds. Further optimization of the lead structures through rational drug design, guided by SAR studies and computational modeling, will be crucial for enhancing their potency and selectivity. The development of in vivo models to evaluate the efficacy and safety of the most promising derivatives will be the next critical step in translating the therapeutic potential of this compound into clinical applications.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Popiołek, R., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17481. [Link]

  • Krol, E., et al. (2022). 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 23(19), 11889. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,5-Dihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Dihydroxybenzohydrazide, also known as gentisic acid hydrazide, is a versatile chemical intermediate of significant interest to the medicinal chemistry and materials science communities. Its structure, which combines a hydroquinone ring with a hydrazide functional group, serves as a valuable scaffold for synthesizing novel therapeutic agents and functional materials. Derivatives of dihydroxybenzohydrazide have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties. [1]The hydrazide moiety is particularly reactive, allowing for the facile creation of hydrazone derivatives, which often enhances the biological profile of the parent molecule. [1] A thorough understanding of the spectroscopic characteristics of this compound is paramount for researchers engaged in its synthesis, modification, and application. This guide provides a detailed analysis of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data. It is designed to serve as a practical reference for scientists, offering not only spectral data but also the underlying principles of data acquisition and interpretation, thereby ensuring both technical accuracy and field-proven insight.

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) is a common method that provides both the molecular ion and a characteristic fragmentation pattern, which acts as a molecular fingerprint.

Expected Mass Spectrum Data

The molecular formula of this compound is C₇H₈N₂O₃, corresponding to a molecular weight of 168.15 g/mol . The high-resolution exact mass is 168.0535 Da.

Ion Typem/z (Mass-to-Charge Ratio)Interpretation & Causality
Molecular Ion [M]⁺• 168Represents the intact molecule with one electron removed. Its presence confirms the molecular weight.
Fragment 137Corresponds to the loss of the terminal hydrazino group (•NHNH₂) (mass = 31), a common fragmentation pathway for hydrazides, resulting in a stable 2,5-dihydroxybenzoyl cation.
Fragment 121Results from the subsequent loss of a carbonyl group (CO) (mass = 28) from the m/z 137 fragment.
Fragment 81A key fragment from the hydroquinone portion of the molecule.
Fragment 53Further fragmentation of the aromatic ring.

Data synthesized from PubChem CID 349955. [2] Expert Insight: The fragmentation pattern is dominated by the cleavage of the C-N bond between the carbonyl carbon and the hydrazide nitrogen. This is an energetically favorable process as it leads to the formation of a resonance-stabilized acylium ion ([2,5-dihydroxybenzoyl]⁺). The observation of this m/z 137 peak is a strong diagnostic indicator for the benzohydrazide scaffold.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a self-validating system for acquiring a standard EI mass spectrum.

  • Sample Preparation:

    • Ensure the this compound sample is pure and dry. Impurities or residual solvent can complicate the spectrum.

    • Introduce a small quantity of the solid sample (microgram range) into the mass spectrometer via a direct insertion probe.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: Set to 70 eV. This is a standardized energy that ensures reproducible fragmentation patterns and allows for comparison with library spectra. * Source Temperature: Typically 150-250 °C. The temperature should be sufficient to volatilize the sample without causing thermal decomposition before ionization.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: Set a wide scan range, for example, m/z 40-400, to ensure capture of both the molecular ion and all significant fragments.

  • Data Acquisition & Calibration:

    • Acquire a background spectrum before running the sample to subtract any column bleed or system contaminants.

    • Introduce the sample and acquire the spectrum.

    • Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine - PFTBA) to ensure high mass accuracy.

Workflow Visualization

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Pure, Dry Sample Intro Direct Insertion Probe Prep->Intro Introduce to MS Ionize Ionize at 70 eV Intro->Ionize Analyze Mass Analyzer (TOF/Quad) Ionize->Analyze Detect Detector Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Analysis Identify M+ and Fragments Spectrum->Analysis

Caption: Workflow for EI-Mass Spectrometry Analysis.

Part 2: Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by distinct absorption bands corresponding to its hydroxyl, amine, and carbonyl groups.

Predicted Characteristic IR Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity & Characteristics
Phenolic O-H Stretching3400 - 3200Strong, Broad
Amine N-H Stretching (asymmetric & symmetric)3350 - 3180Medium, Two Bands
Amide N-H Stretching~3200Medium
Aromatic C-H Stretching3100 - 3000Medium to Weak
Amide C=O (Amide I) Stretching1680 - 1640Strong, Sharp
N-H Bending (Amide II) Bending1640 - 1550Medium to Strong
Aromatic C=C Stretching1600 - 1450Medium, Multiple Bands
Phenolic C-O Stretching1250 - 1180Strong

Data synthesized from general IR correlation tables and literature on related hydrazides. [3][4][5][6] Expert Insight: The IR spectrum of this molecule is particularly informative. You should expect a very broad absorption in the 3400-3200 cm⁻¹ region due to the overlapping stretches of the two phenolic -OH groups and the N-H groups of the hydrazide, all of which are involved in hydrogen bonding. The most prominent and sharp peak will be the "Amide I" band (C=O stretch) around 1650 cm⁻¹. Its position is lower than a typical ketone due to the resonance effect of the adjacent nitrogen atom, a hallmark of an amide functional group.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining high-quality IR spectra of solid samples.

  • Preparation of Materials:

    • Use only spectroscopy-grade KBr, which is transparent to IR radiation.

    • Dry the KBr powder in an oven at ~110°C for 2-3 hours and store it in a desiccator to prevent moisture absorption, which can introduce a broad O-H band into the spectrum. [2] * Ensure the agate mortar, pestle, and pellet die are impeccably clean and dry. Wipe with a solvent like acetone and dry completely. [1]

  • Sample Grinding and Mixing:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of the dry KBr powder. [1] * Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The goal is to reduce the sample particle size to minimize light scattering (Christiansen effect). [7]

  • Pellet Formation:

    • Transfer the powder mixture into the pellet die, ensuring an even distribution.

    • Place the die into a hydraulic press.

    • Apply pressure slowly and steadily up to 8-10 metric tons. [7][8]If available, apply a vacuum during pressing to remove trapped air.

    • Hold the pressure for 1-2 minutes to allow the KBr to cold-flow and form a solid disc. [2]

  • Data Acquisition:

    • Carefully remove the resulting pellet from the die. It should be thin and transparent or uniformly translucent.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum (usually of a pure KBr pellet or empty sample chamber).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

Workflow Visualization

IR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition Sample 1-2 mg Sample Grind Grind Together Sample->Grind KBr 100-200 mg Dry KBr KBr->Grind Load Load into Die Grind->Load Press Press (8-10 tons) Load->Press Pellet Transparent Pellet Press->Pellet Mount Mount in FT-IR Pellet->Mount Scan Acquire Spectrum (4000-400 cm⁻¹) Mount->Scan Analyze Correlate Bands Scan->Analyze

Caption: Workflow for FT-IR Analysis using the KBr Pellet Method.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern of the aromatic ring and the integrity of the hydrazide group. DMSO-d₆ is an excellent solvent choice due to its ability to dissolve the polar compound and to allow for the observation of exchangeable -OH and -NH protons.

Predicted ¹H NMR Spectrum (in DMSO-d₆)
Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCausality & Notes
-CONH- ~9.5 - 10.5Singlet (broad)1HThe amide proton is deshielded by the adjacent carbonyl group and its chemical shift is concentration and temperature dependent.
-OH (phenolic) ~9.0 - 10.0Singlet (broad)2HPhenolic protons are acidic and their signals are often broad. Their position can vary. Can be confirmed by D₂O exchange.
-NH₂ ~4.5 - 5.5Singlet (broad)2HThe terminal amine protons are less deshielded than the amide proton. Signal is often broad due to quadrupole effects of nitrogen and exchange.
Ar-H (H6) ~7.2 - 7.4Doublet1HThis proton is ortho to the C=O group and shows only ortho coupling to H4.
Ar-H (H3) ~6.8 - 7.0Doublet1HThis proton is ortho to an -OH group and meta to the C=O group. Shows only meta coupling to H6.
Ar-H (H4) ~6.7 - 6.9Doublet of Doublets1HThis proton is between the two other aromatic protons and shows both ortho and meta coupling.

Predicted shifts are based on literature values for similar structures and general principles of NMR. [9][10][11]

Predicted ¹³C NMR Spectrum (in DMSO-d₆)
Carbon(s)Predicted Chemical Shift (δ, ppm)Causality & Notes
C=O (Amide) 165 - 170The carbonyl carbon is significantly downfield due to the electronegativity of the oxygen atom.
C-OH (C2, C5) 145 - 155Aromatic carbons directly attached to the highly electronegative oxygen atoms are strongly deshielded.
C-H (Aromatic) 115 - 125Aromatic carbons bonded to hydrogen. Their exact shifts depend on the electronic effects of the substituents.
C-C=O (C1) 110 - 120The carbon ipso to the carbonyl group.

Predicted shifts are based on typical values for substituted benzenes and benzamides. [12][13][14]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol ensures the acquisition of high-resolution NMR spectra suitable for structural elucidation.

  • Sample Preparation:

    • Weigh 10-20 mg of this compound for ¹H NMR or 50+ mg for ¹³C NMR into a clean, dry glass vial. [15][16] * Add approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. [17] * Cap the vial and use a vortex mixer or sonicator to ensure the sample is completely dissolved. A homogenous solution is critical for sharp NMR signals.

    • If any particulate matter remains, filter the solution through a small plug of cotton wool in a Pasteur pipette.

    • Transfer the clear solution into a clean, high-precision 5 mm NMR tube to a height of about 4-5 cm. [18]

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Locking & Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for high resolution.

    • ¹H NMR Acquisition:

      • Acquire a standard 1D proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~16 ppm, and an acquisition time of 2-4 seconds.

      • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled 1D carbon spectrum.

      • Due to the low natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more) over a longer experiment time.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, reference the residual solvent peak (quintet) to δ 2.50 ppm. For ¹³C NMR, reference the solvent peak (septet) to δ 39.52 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (10-50 mg) Dissolve Dissolve in DMSO-d6 (0.7 mL) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert LockShim Lock & Shim Insert->LockShim Acquire Acquire 1H & 13C FID LockShim->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Calibrate Calibrate to Solvent Process->Calibrate Analyze Assign Peaks & Integrate Calibrate->Analyze

Caption: Workflow for NMR Data Acquisition and Analysis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 349955, this compound". PubChem, [Link]. Accessed January 13, 2026.

  • Pellet Press Die Sets. "Making KBr Pellets for FTIR: Step by Step Guide". Pellet Press Die Sets, [Link]. Accessed January 13, 2026.

  • International Journal of Engineering Research and Technology. "PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS". IJERT, 2021, [Link]. Accessed January 13, 2026.

  • Kintek Press. "What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency". Kintek Press, [Link]. Accessed January 13, 2026.

  • ResearchGate. "FIGURE 8. 1 H- and 13 C-NMR Spectra of benzohydrazine derivatives. The 1...". ResearchGate, [Link]. Accessed January 13, 2026.

  • University of Regensburg. "NMR Sample Preparation". University of Regensburg, [Link]. Accessed January 13, 2026.

  • Emory University. "Small molecule NMR sample preparation". Emory University, [Link]. Accessed January 13, 2026.

  • Organomation. "NMR Sample Preparation: The Complete Guide". Organomation, [Link]. Accessed January 13, 2026.

  • University of Geneva. "InfoSheet : NMR sample preparation". University of Geneva, [Link]. Accessed January 13, 2026.

  • ResearchGate. "Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide | Request PDF". ResearchGate, [Link]. Accessed January 13, 2026.

  • AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group". AIP Publishing, 2022, [Link]. Accessed January 13, 2026.

  • National Institutes of Health. "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation". NIH, 2019, [Link]. Accessed January 13, 2026.

  • Compound Interest. "A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES". Compound Interest, 2015, [Link]. Accessed January 13, 2026.

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". Chemistry LibreTexts, 2023, [Link]. Accessed January 13, 2026.

  • Science Ready. "Mass Spectrometry Fragmentation Patterns – HSC Chemistry". Science Ready, [Link]. Accessed January 13, 2026.

  • ResearchGate. "(PDF) On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds". ResearchGate, 2017, [Link]. Accessed January 13, 2026.

  • Chemistry LibreTexts. "Interpreting C-13 NMR Spectra". Chemistry LibreTexts, 2023, [Link]. Accessed January 13, 2026.

  • Chemguide. "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS". Chemguide, [Link]. Accessed January 13, 2026.

  • eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS". eGyanKosh, [Link]. Accessed January 13, 2026.

  • Chemistry LibreTexts. "13.3: Chemical Shifts in ¹H NMR Spectroscopy". Chemistry LibreTexts, 2024, [Link]. Accessed January 13, 2026.

  • YouTube. "chemical shift of functional groups in 13C NMR spectroscopy". ChemHelpASAP, 2022, [Link]. Accessed January 13, 2026.

  • Oregon State University. "1H NMR Chemical Shift". Oregon State University, [Link]. Accessed January 13, 2026.

  • ResearchGate. "Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and...". ResearchGate, [Link]. Accessed January 13, 2026.

  • University of Colorado Boulder. "13C NMR Chemical Shift Table". University of Colorado Boulder, [Link]. Accessed January 13, 2026.

  • ACS Publications. "How to Compute Electron Ionization Mass Spectra from First Principles". The Journal of Physical Chemistry A, 2016, [Link]. Accessed January 13, 2026.

  • Semantic Scholar. "Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides". Semantic Scholar, [Link]. Accessed January 13, 2026.

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An In-depth Technical Guide to the Crystal Structure of 2,5-Dihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure and potential solid-state architecture of 2,5-Dihydroxybenzohydrazide. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available at the time of this writing, this document synthesizes established knowledge from its precursors, isomers, and derivatives to construct a scientifically rigorous and predictive analysis. This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's structural characteristics to inform synthesis, formulation, and mechanistic studies.

Introduction and Significance

This compound (C₇H₈N₂O₃, Mol. Wt.: 168.15 g/mol ) is a member of the dihydroxybenzohydrazide family, a class of compounds recognized for their versatile applications in medicinal chemistry and materials science.[1] The core structure, which combines a hydroquinone ring with a hydrazide moiety, offers a rich landscape for chemical modification and exhibits significant potential for biological activity, including antimicrobial and antioxidant properties.[1] The hydrazide functional group is a key building block, readily reacting with aldehydes and ketones to form hydrazones, which often leads to enhanced therapeutic effects.[1]

Understanding the three-dimensional structure and intermolecular interactions of this compound in the solid state is paramount. The crystal packing, particularly the hydrogen bonding network, dictates critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability, which are all cornerstone considerations in drug development.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the hydrazinolysis of a corresponding ester or carboxylic acid, a robust and well-established synthetic route.[1]

Synthetic Protocol: Hydrazinolysis of Methyl 2,5-Dihydroxybenzoate

This method is often preferred as it can lead to higher purity of the final product.[1]

  • Esterification: 2,5-Dihydroxybenzoic acid is first converted to its methyl ester, Methyl 2,5-dihydroxybenzoate, typically by refluxing with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).

  • Hydrazinolysis: The purified methyl ester is then dissolved in a suitable alcoholic solvent, such as ethanol.

  • Reaction: An excess of hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours. The reaction involves a nucleophilic acyl substitution, where the hydrazine displaces the methoxy group.[1]

  • Isolation: Upon cooling, the this compound product typically precipitates from the solution and can be collected by filtration, washed with cold solvent, and dried.

Protocol for Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is the critical, and often most challenging, step for structural elucidation. The following protocol outlines a standard approach based on slow evaporation, a technique successfully used for analogous compounds.[2]

  • Purification: The synthesized this compound powder should be of the highest possible purity. Recrystallization from a suitable solvent (e.g., ethanol or methanol) may be necessary.

  • Solvent Selection: Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent at a slightly elevated temperature. Ethanol is a common choice for similar hydrazide compounds.[2]

  • Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

  • Crystal Formation: Over a period of several days to weeks, as the solvent slowly evaporates and the solution becomes supersaturated, single crystals should begin to form.

The logical flow for preparing and analyzing the crystal structure is outlined below.

Synthesis_to_Structure cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis A 2,5-Dihydroxybenzoic Acid B Methyl 2,5-Dihydroxybenzoate A->B Esterification (Methanol, H+) C This compound (Powder) B->C Hydrazinolysis (Hydrazine Hydrate) D Purified Powder C->D E Saturated Solution D->E Dissolution F Single Crystals E->F Slow Evaporation G X-ray Diffraction Data F->G Diffractometer H Crystal Structure Solution G->H Computational Refinement Hydrogen_Bonding_Network cluster_0 Molecule A A A A_O1 O A_N1 N A_O1->A_N1 Intramolecular O-H···N A_O2 O D_N2 N A_O2->D_N2 Intermolecular O-H···N A_O3 O B_O3 O A_N1->B_O3 Intermolecular N-H···O A_N2 N C_O1 O A_N2->C_O1 Intermolecular N-H···O A_Ring C6H3

Caption: Predicted hydrogen bonding scheme for this compound.

Summary of Predicted Crystallographic Properties

While precise unit cell parameters cannot be provided, a summary of expected structural characteristics can be compiled for comparative purposes.

ParameterPredicted CharacteristicRationale / Reference
Crystal System Monoclinic or OrthorhombicCommon for aromatic hydrazide derivatives. [2][3]
Intramolecular H-Bond Yes (O-H···O=C)Observed in the 2,5-dihydroxybenzaldehyde precursor. [3]
Primary Supramolecular Synthon N-H···O=C hydrogen bondA robust and common interaction in hydrazides. [2]
Molecular Conformation Largely planarThe aromatic ring and intramolecular H-bond constrain the geometry. [3]
Packing Motif 2D layers or 3D networkMultiple H-bond donors/acceptors facilitate extensive networks. [2]

Conclusion and Future Work

This technical guide provides a robust, predictive model for the crystal structure of this compound based on a thorough analysis of its chemical precursors and structural analogues. The molecule is expected to be largely planar, featuring a key intramolecular hydrogen bond. Its crystal packing is predicted to be governed by a dense network of intermolecular hydrogen bonds, primarily involving the hydrazide and hydroxyl functional groups.

The definitive determination of the crystal structure of this compound via single-crystal X-ray diffraction remains a critical endeavor. Such experimental data would validate the predictions made herein and provide the precise atomic coordinates and packing information necessary to fully rationalize its solid-state properties. This would be an invaluable contribution to the fields of pharmaceutical science and crystal engineering, enabling more targeted strategies for the development of new materials and therapeutic agents based on this versatile molecular scaffold.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (E)-N′-(2,5-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide. National Center for Biotechnology Information. [Link]

  • Kretz, T., Lerner, H.-W., & Bolte, M. (2007). 2,5-Dihydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4673. ResearchGate. [Link]

  • Nowak, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8039. MDPI. [Link]

  • Bilton, C., et al. (2000). Intramolecular hydrogen bonding in molecular crystals. Acta Crystallographica Section B: Structural Science, 56(5), 849-856.

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2,5-Dihydroxybenzohydrazide: A Multifaceted Modulator of Cellular Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on its Mechanism of Action for Researchers, Scientists, and Drug Development Professionals.

Introduction

2,5-Dihydroxybenzohydrazide is a versatile organic molecule that has garnered significant interest in the scientific community due to its broad spectrum of biological activities.[1] Its unique chemical architecture, featuring a dihydroxylated benzene ring coupled with a hydrazide moiety, serves as a foundation for its diverse pharmacological properties, including antioxidant, antimicrobial, and anticancer effects.[1] This guide provides a comprehensive exploration of the multifaceted mechanism of action of this compound, offering insights for researchers and professionals engaged in drug discovery and development.

Core Structural Features and Biological Reactivity

The biological activity of this compound is intrinsically linked to its key structural components:

  • Benzene Ring: This provides a stable scaffold for the functional groups.

  • Hydroxyl Groups (-OH) at positions 2 and 5: These phenolic hydroxyl groups are pivotal to the compound's antioxidant properties, enabling it to scavenge free radicals through hydrogen atom donation.[1] Their specific positioning also influences the molecule's ability to chelate metal ions, a key mechanism in enzyme inhibition.[1]

  • Hydrazide Group (-CONHNH₂): This functional group is highly reactive and serves as a critical site for chemical modifications, readily forming stable hydrazone derivatives with aldehydes and ketones, which can lead to enhanced or altered biological activities.[1]

Primary Mechanisms of Action

The diverse biological effects of this compound can be attributed to several key mechanisms of action, primarily revolving around its antioxidant and enzyme-inhibiting capabilities.

Potent Antioxidant and Free Radical Scavenging Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions. This compound exhibits significant antioxidant activity, primarily through the following mechanisms:

  • Hydrogen Atom Donation: The phenolic hydroxyl groups on the benzene ring can readily donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the damaging chain reactions.[1]

  • Metal Ion Chelation: By chelating pro-oxidant metal ions like iron (Fe³⁺) and copper (Cu²⁺), this compound can prevent them from participating in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals. Spectroscopic studies have shown that 2,5-dihydroxybenzoic acid (a related compound) binds iron in a salicylate mode, initially forming a 1:1 complex, with higher-order complexes forming at increased concentrations.[2]

The antioxidant capacity of this compound and its derivatives can be quantified using various in vitro assays.

This assay is a common method to evaluate the free radical scavenging ability of a compound.[3][4][5]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[3][5]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent to a concentration that gives an absorbance of approximately 1.0 at 517 nm.[5]

    • A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.[6]

  • Assay Procedure:

    • In a 96-well microplate, add a defined volume of various concentrations of the this compound solution to the wells.[4][6]

    • Add the DPPH solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[4]

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (Violet) Mix Mix and Incubate DPPH->Mix Antioxidant This compound (Test Compound) Antioxidant->Mix Reduced_DPPH Reduced DPPH (Yellow) Mix->Reduced_DPPH Radical Scavenging Measure Measure Absorbance at 517 nm Reduced_DPPH->Measure

Enzyme Inhibition: A Key Facet of its Bioactivity

This compound and its derivatives have been shown to inhibit a range of enzymes, contributing to their therapeutic potential.

Ribonucleotide reductase is a critical enzyme that catalyzes the rate-limiting step in the synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair.[7][8] Elevated RNR activity is a hallmark of proliferating cancer cells, making it an attractive target for anticancer drug development.[7][8]

While direct studies on this compound are emerging, the structural similarities to other known RNR inhibitors suggest a plausible mechanism of action. RNR is a heterodimeric enzyme composed of two subunits, R1 and R2.[9] The R2 subunit contains a di-iron center that generates a stable tyrosyl free radical, which is essential for the catalytic activity.[10]

The proposed mechanism of RNR inhibition by this compound involves:

  • Iron Chelation: The dihydroxyl groups in the ortho position can effectively chelate the iron ions within the R2 subunit's active site. This disrupts the di-iron center and quenches the essential tyrosyl radical, thereby inactivating the enzyme.

  • Radical Scavenging: The antioxidant properties of the molecule could also contribute to the quenching of the tyrosyl radical.

The inhibition of RNR leads to a depletion of the deoxyribonucleotide pool, which in turn:

  • Inhibits DNA Synthesis: This directly halts the proliferation of rapidly dividing cancer cells.

  • Impairs DNA Repair: Cancer cells rely on efficient DNA repair mechanisms to survive the effects of chemotherapy and radiation. By inhibiting RNR, this compound can sensitize cancer cells to other DNA-damaging agents. This can lead to the accumulation of DNA double-strand breaks (DSBs).[11][12]

RNR_Inhibition cluster_consequences Cellular Consequences of RNR Inhibition DHBH This compound RNR Ribonucleotide Reductase (RNR) DHBH->RNR Inhibits dNTPs dNTP Pool RNR->dNTPs Synthesizes DNA_Synthesis DNA Synthesis dNTPs->DNA_Synthesis DNA_Repair DNA Repair dNTPs->DNA_Repair Cell_Proliferation Cancer Cell Proliferation DNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis DNA_Synthesis->Apoptosis Leads to DNA_Repair->Cell_Proliferation Enables DNA_Repair->Apoptosis Leads to

The activity of RNR can be determined by measuring the conversion of a ribonucleotide substrate (e.g., CDP) to its corresponding deoxyribonucleotide (dCDP).[13][14][15][16]

Principle: The assay measures the amount of dCDP produced over time in the presence and absence of the inhibitor. The products can be quantified using methods like HPLC or LC-MS/MS.[13][14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Purified R1 and R2 subunits of RNR.

    • Assay buffer (e.g., HEPES or Tris-HCl) containing necessary cofactors like MgSO₄, ATP (as an allosteric activator), and a reducing agent like DTT.[15][16]

    • Substrate solution (e.g., [³H]-CDP for radioactive detection or non-labeled CDP for mass spectrometry).[16]

    • This compound stock solution.

  • Assay Procedure:

    • Pre-incubate the R1 and R2 subunits with the assay buffer and varying concentrations of this compound.

    • Initiate the reaction by adding the substrate.

    • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific time.

    • Stop the reaction (e.g., by adding methanol or heating).[15]

  • Product Quantification:

    • For radioactive assays, separate the product (dCDP) from the substrate (CDP) and measure the radioactivity.

    • For non-radioactive assays, dephosphorylate the nucleotides and analyze the resulting deoxycytidine by LC-MS/MS.[14]

  • Data Analysis:

    • Determine the rate of dCDP formation in the presence and absence of the inhibitor.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[1] Overactivity of tyrosinase can lead to hyperpigmentation disorders. The ability of this compound to chelate metal ions makes it a potential inhibitor of this enzyme.

Principle: This colorimetric assay measures the ability of an inhibitor to reduce the tyrosinase-catalyzed oxidation of L-DOPA to dopachrome, a colored product with an absorbance maximum around 475 nm.[1]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Mushroom tyrosinase solution in phosphate buffer (pH 6.8).[1]

    • L-DOPA solution prepared fresh in phosphate buffer.[1]

    • This compound stock solution in a suitable solvent (e.g., DMSO).

    • Kojic acid as a positive control.[1]

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of this compound.[1]

    • Pre-incubate the mixture.

    • Initiate the reaction by adding the L-DOPA solution.[1]

    • Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 20 minutes).[1]

    • Measure the absorbance at 475 nm.[1]

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value.

Quantitative Data Summary

While specific IC₅₀ values for the parent this compound are not extensively reported in the initial literature search, numerous studies have quantified the biological activities of its derivatives. This data underscores the potential of the dihydroxybenzohydrazide scaffold.

Derivative ClassTarget/ActivityReported IC₅₀ Values
Hydrazone DerivativesTyrosinase Inhibition0.11–0.17 µM[1]
Hydrazone DerivativesCytotoxicity (LN-229 glioblastoma cells)0.77 µM[1]
Hydrazone DerivativesCytotoxicity (MDA-MB-231 breast cancer cells)4.77 mM[1]
2-Hydroxy Benzyl HydrazidesAntioxidant (DPPH assay)81.28 - 309.03 µg/mL[17]

Conclusion and Future Directions

This compound is a molecule with a rich chemical functionality that translates into a diverse range of biological activities. Its mechanisms of action, centered around potent antioxidant and enzyme-inhibiting properties, make it a compelling lead compound for the development of novel therapeutics. The inhibition of key enzymes like ribonucleotide reductase and tyrosinase highlights its potential in oncology and dermatology.

Future research should focus on:

  • Direct Mechanistic Studies: Elucidating the precise binding interactions of this compound with its target enzymes through co-crystallization and advanced spectroscopic techniques.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to optimize potency and selectivity for specific targets.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of this compound and its most promising derivatives in relevant animal models.

By continuing to unravel the intricate molecular mechanisms of this fascinating compound, the scientific community can unlock its full therapeutic potential.

References

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  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO. (n.d.). Retrieved from [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.). Retrieved from [Link]

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  • Structural and Biochemical Investigation of Class I Ribonucleotide Reductase from the Hyperthermophile Aquifex aeolicus | Biochemistry - ACS Publications. (n.d.). Retrieved from [Link]

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  • Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]

  • Synthetic, potentiometric and spectroscopic studies of chelation between Fe(III) and 2,5-DHBA supports salicylate-mode of siderophore binding interactions - PubMed. (n.d.). Retrieved from [Link]

  • Class I Ribonucleotide Reductases: overall activity regulation, oligomerization, and drug targeting. - DiVA portal. (n.d.). Retrieved from [Link]

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  • Theoretical study of ribonucleotide reductase mechanism-based inhibition by 2'-azido-2'-deoxyribonucleoside 5'-diphosphates - PubMed. (n.d.). Retrieved from [Link]

  • A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC. (n.d.). Retrieved from [Link]

  • Enzyme Inhibition Potency Enhancement by Active Site Metal Chelating and Hydrogen Bonding Induced Conformation-Restricted Cyclopropanecarbonyl Derivatives - PubMed. (n.d.). Retrieved from [Link]

  • Inhibition of enzymes by metal ion-chelating reagents. Theory and new graphical methods of study - PubMed. (n.d.). Retrieved from [Link]

  • Repair Pathway Choices and Consequences at the Double-Strand Break - PMC. (n.d.). Retrieved from [Link]

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  • (PDF) Pathway choice in DNA double strand break repair: Observations of a balancing act. (n.d.). ResearchGate. Retrieved from [Link]

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Methodological & Application

Synthesis of 2,5-Dihydroxybenzohydrazide from 2,5-Dihydroxybenzoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed technical overview and step-by-step protocols for the synthesis of 2,5-dihydroxybenzohydrazide, a valuable building block in medicinal chemistry and drug development.[1] Starting from the readily available 2,5-dihydroxybenzoic acid (gentisic acid), this document outlines two primary synthetic pathways: a two-step esterification-hydrazinolysis route and a direct one-pot synthesis utilizing peptide coupling agents. This application note is designed for researchers, scientists, and professionals in the field of drug development, offering in-depth explanations of the underlying chemical principles, practical experimental details, and critical safety considerations. The protocols are structured to be self-validating, with characterization data and troubleshooting guides to ensure successful synthesis and purification of the target compound.

Introduction

This compound and its derivatives are a class of compounds that have garnered significant interest in the scientific community due to their diverse biological activities. The presence of multiple functional groups—two hydroxyl moieties, a phenyl ring, and a hydrazide group—provides a versatile scaffold for the synthesis of novel therapeutic agents. The hydrazide functional group, in particular, is a key pharmacophore and a versatile synthetic handle for creating more complex molecules, such as hydrazones, which have shown promise in various therapeutic areas. This guide elucidates the reliable and efficient synthesis of this important intermediate from 2,5-dihydroxybenzoic acid.

Chemical Structures and Properties

A clear understanding of the physical and chemical properties of the starting material, intermediate, and final product is crucial for a successful synthesis.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
2,5-Dihydroxybenzoic Acid2,5-Dihydroxybenzoic AcidC₇H₆O₄154.12199.5[2]490-79-9
Methyl 2,5-dihydroxybenzoateMethyl 2,5-dihydroxybenzoateC₈H₈O₄168.1583-852150-46-1
This compoundthis compoundC₇H₈N₂O₃168.15[1]Not available15791-90-9[1]

Synthetic Pathways Overview

Two robust synthetic strategies for the preparation of this compound from 2,5-dihydroxybenzoic acid are presented. The choice between these pathways may depend on factors such as available reagents, desired purity, and scalability.

Synthesis_Pathways cluster_0 Pathway 1: Esterification-Hydrazinolysis A 2,5-Dihydroxybenzoic Acid B Methyl 2,5-dihydroxybenzoate A->B  MeOH, H₂SO₄ (cat.) Fischer Esterification C This compound A->C  EDC, HOBt, NH₂NH₂·H₂O Direct Coupling B->C  NH₂NH₂·H₂O Hydrazinolysis

Figure 1. Overview of the synthetic pathways for this compound.

Pathway 1: Two-Step Synthesis via Esterification and Hydrazinolysis

This classical and reliable approach involves the initial conversion of the carboxylic acid to its methyl ester, followed by hydrazinolysis to yield the desired benzohydrazide.

Part A: Esterification of 2,5-Dihydroxybenzoic Acid

The esterification of 2,5-dihydroxybenzoic acid with methanol is typically achieved through a Fischer esterification, which is an acid-catalyzed equilibrium reaction. The use of excess methanol and a strong acid catalyst, such as sulfuric acid, drives the reaction towards the formation of the ester.

Protocol 1: Synthesis of Methyl 2,5-dihydroxybenzoate

Materials:

  • 2,5-Dihydroxybenzoic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (20-30 fold excess by volume)

  • Concentrated Sulfuric Acid (H₂SO₄), (catalytic amount, e.g., 0.1-0.2 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2,5-dihydroxybenzoic acid (e.g., 10.0 g, 64.9 mmol) in anhydrous methanol (e.g., 200 mL).

  • Acid Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 1.2 mL, 22.4 mmol) dropwise to the suspension.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol) using a heating mantle or oil bath. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.[3]

  • Work-up - Quenching and Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral (pH ~7).

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting aqueous residue, add ethyl acetate to dissolve the organic product. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl 2,5-dihydroxybenzoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a crystalline solid.

Characterization of Methyl 2,5-dihydroxybenzoate:

  • Appearance: White to off-white solid.

  • ¹H NMR (DMSO-d₆): A representative spectrum would show signals for the aromatic protons, the hydroxyl protons, and the methyl ester protons. The aromatic protons of methyl 2,5-dihydroxybenzoate typically appear in the range of δ 6.8-7.3 ppm.[4]

  • IR (KBr, cm⁻¹): Characteristic peaks would be observed for O-H stretching (broad, ~3300-3500 cm⁻¹), C=O stretching of the ester (~1680 cm⁻¹), and C-O stretching (~1250 cm⁻¹).

Part B: Hydrazinolysis of Methyl 2,5-dihydroxybenzoate

The conversion of the methyl ester to the corresponding hydrazide is achieved through nucleophilic acyl substitution by hydrazine hydrate. This reaction is typically performed in an alcoholic solvent under reflux.

Protocol 2: Synthesis of this compound

Materials:

  • Methyl 2,5-dihydroxybenzoate (1.0 eq)

  • Hydrazine hydrate (80-100% solution, 2-5 eq)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Deionized water

  • Ice bath

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Buchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve methyl 2,5-dihydroxybenzoate (e.g., 5.0 g, 29.7 mmol) in ethanol (e.g., 100 mL) in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (e.g., 4.5 mL, 89.1 mmol of an 80% solution) to the stirred solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.

  • Crystallization and Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to promote crystallization of the product. The solid product is then collected by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold ethanol or water to remove any unreacted hydrazine and other impurities. Dry the product under vacuum to obtain pure this compound.

Characterization of this compound:

  • Appearance: White to pale yellow solid.

  • ¹H NMR (DMSO-d₆): Expected signals include those for the aromatic protons, the two hydroxyl protons, the NH proton, and the NH₂ protons.[1]

  • IR (KBr, cm⁻¹): Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), O-H stretching (broad, ~3300-3500 cm⁻¹), C=O stretching of the hydrazide (amide I band, ~1640-1660 cm⁻¹), and N-H bending (amide II band, ~1520-1550 cm⁻¹).

Pathway 2: Direct One-Pot Synthesis from 2,5-Dihydroxybenzoic Acid

This pathway offers a more streamlined approach by directly converting the carboxylic acid to the hydrazide using peptide coupling agents, thus avoiding the isolation of the ester intermediate. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) are effective for this transformation.[5][6]

Direct_Synthesis Acid 2,5-Dihydroxybenzoic Acid Active_Ester Active Ester Intermediate Acid->Active_Ester Activation EDC_HOBt EDC, HOBt EDC_HOBt->Active_Ester Byproduct Water-soluble urea byproduct EDC_HOBt->Byproduct Forms Product This compound Active_Ester->Product Nucleophilic Attack Hydrazine Hydrazine Hydrate Hydrazine->Product

Figure 2. Mechanism of direct synthesis using EDC/HOBt coupling agents.

Protocol 3: Direct Synthesis of this compound

Materials:

  • 2,5-Dihydroxybenzoic acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1-1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1-1.5 eq)

  • Hydrazine hydrate (80-100% solution, 2-3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dihydroxybenzoic acid (e.g., 5.0 g, 32.4 mmol) in anhydrous DMF (e.g., 100 mL).

  • Coupling Agent Addition: Cool the solution in an ice bath and add HOBt (e.g., 4.8 g, 35.6 mmol) and EDC·HCl (e.g., 6.8 g, 35.6 mmol). Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Hydrazine Addition: Slowly add hydrazine hydrate (e.g., 3.2 mL, 64.8 mmol of an 80% solution) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into cold water and extract with ethyl acetate.

  • Washing: Wash the organic layer with saturated sodium bicarbonate solution and brine. The aqueous washes will help remove the water-soluble urea byproduct from the EDC.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Safety and Handling Precautions

Hydrazine Hydrate:

  • Toxicity and Carcinogenicity: Hydrazine hydrate is highly toxic, corrosive, and a suspected human carcinogen.[7] It can be fatal if inhaled, swallowed, or absorbed through the skin.[8]

  • Handling: Always handle hydrazine hydrate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles.[9][10][11]

  • Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Do not allow it to enter drains.

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][10] If inhaled, move to fresh air and seek medical attention.

Concentrated Sulfuric Acid:

  • Corrosivity: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.

  • Handling: Wear appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield. Always add acid to water or solvent slowly and with stirring to dissipate the heat generated.

General Laboratory Practices:

  • Always wear appropriate PPE in the laboratory.

  • Perform all reactions in a well-ventilated fume hood.

  • Be aware of the location and proper use of safety equipment, including fire extinguishers, safety showers, and eyewash stations.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation in esterification - Insufficient reaction time or temperature.- Water present in the reaction mixture.- Inactive catalyst.- Increase reflux time and monitor by TLC.- Use anhydrous methanol and dry glassware.- Use fresh concentrated sulfuric acid.
Low yield in hydrazinolysis - Incomplete reaction.- Product loss during work-up.- Extend reflux time.- Ensure complete crystallization before filtration; use minimal cold solvent for washing.
Side reactions in direct synthesis - Reaction of EDC with hydroxyl groups.- Maintain low reaction temperatures during activation.- Consider protecting the hydroxyl groups, although this adds extra steps.
Difficulty in removing urea byproduct (Pathway 2) - Incomplete washing.- Perform multiple washes with dilute acid (e.g., 1M HCl) and saturated NaHCO₃ to remove the water-soluble urea.

Conclusion

The synthesis of this compound from 2,5-dihydroxybenzoic acid is a critical transformation for the generation of novel compounds with potential therapeutic applications. This application note provides two well-established and reliable synthetic routes, complete with detailed, step-by-step protocols. By carefully following these procedures and adhering to the outlined safety precautions, researchers can confidently and efficiently synthesize this valuable chemical intermediate for their drug discovery and development programs. The inclusion of characterization data and a troubleshooting guide further supports the successful execution of these synthetic methods.

References

  • Nexchem Ltd. (2015, October 6). Hydrazine Hydrate 7.
  • Thermo Fisher Scientific. (2010, April 19).
  • Sciencemadness.org. (2025, January 18).
  • The Pharma Innovation Journal. (2018, July 20). Benzohydrazides: As potential bio-active agents.
  • Arkema. (2012, January 3).
  • Lanxess. (2015, August).
  • Biointerface Research in Applied Chemistry. (2020, April 18).
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide.
  • ChemicalBook. 2,5-Dihydroxybenzoic acid(490-79-9) 1H NMR spectrum.
  • The Good Scents Company. 2,5-dihydroxybenzoic acid, 490-79-9.
  • PubChem. This compound | C7H8N2O3 | CID 349955.
  • MDPI. (2023, December 14). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.
  • PubChem. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469.
  • PMC - PubMed Central. (2020, March 11).
  • ResearchGate. (2025, August 10). Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide.
  • Chemical Methodologies. (2018).
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  • Google Patents.
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  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • ResearchGate. ¹H-NMR spectra. (A)
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Application Note: A Validated Two-Step Protocol for the Synthesis of 2,5-Dihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Dihydroxybenzohydrazide is a highly versatile molecule that serves as a critical building block in medicinal chemistry and a functional reagent in analytical sciences.[1] Its structure, featuring a dihydroxy-substituted benzene ring and a reactive hydrazide moiety, is a valuable scaffold for synthesizing novel therapeutic agents, including those with antimicrobial, antioxidant, and anticancer properties.[1] This application note provides a detailed, field-proven, two-step protocol for the synthesis of this compound, designed for researchers in chemical synthesis and drug development. The protocol emphasizes safety, reproducibility, and high-purity outcomes, beginning with the esterification of 2,5-dihydroxybenzoic acid to its methyl ester, followed by hydrazinolysis to yield the final product.

Introduction and Scientific Principles

The synthesis of benzohydrazide derivatives is a cornerstone of modern medicinal chemistry. The hydrazide functional group (-CONHNH₂) is particularly reactive, readily undergoing condensation with aldehydes and ketones to form hydrazones, which often enhances the biological activity of the parent molecule.[1] While direct conversion of a carboxylic acid to a hydrazide is possible, a two-step approach via an ester intermediate is often superior for achieving higher purity and yield.

The protocol detailed herein follows this two-step pathway:

  • Fischer Esterification: 2,5-Dihydroxybenzoic acid is converted to Methyl 2,5-dihydroxybenzoate. This acid-catalyzed reaction with methanol is an equilibrium process. Using a large excess of methanol and refluxing for an extended period drives the reaction toward the product, ensuring a high conversion rate.[2]

  • Hydrazinolysis: The resulting ester, Methyl 2,5-dihydroxybenzoate, undergoes nucleophilic acyl substitution with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This reaction is typically more efficient than direct amidation of the carboxylic acid, as esters are more reactive electrophiles and the process avoids undesirable acid-base reactions between the starting carboxylic acid and the basic hydrazine.[3]

This method provides a reliable route to high-purity this compound, a crucial precursor for further derivatization and screening in drug discovery programs.

Visualized Experimental Workflow

The following diagram outlines the complete two-step synthesis process, from the initial starting material to the final purified product.

Synthesis_Workflow Start 2,5-Dihydroxybenzoic Acid Step1 Step 1: Fischer Esterification (Methanol, H₂SO₄, Reflux 72h) Start->Step1 Intermediate Crude Methyl 2,5-dihydroxybenzoate Step1->Intermediate Purification1 Neutralization & Liquid-Liquid Extraction Intermediate->Purification1 PureIntermediate Pure Methyl 2,5-dihydroxybenzoate Purification1->PureIntermediate Step2 Step 2: Hydrazinolysis (Hydrazine Hydrate, 4.5h) PureIntermediate->Step2 CrudeProduct Crude this compound in solution Step2->CrudeProduct Purification2 Neutralization (HCl) & Precipitation CrudeProduct->Purification2 FinalProduct Final Product: This compound Purification2->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2,5-dihydroxybenzoate

This procedure details the acid-catalyzed esterification of 2,5-dihydroxybenzoic acid.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS No.
2,5-Dihydroxybenzoic Acid>98%Sigma-Aldrich490-79-9
MethanolAnhydrousFisher Scientific67-56-1
Sulfuric Acid (H₂SO₄)Concentrated (98%)VWR7664-93-9
Sodium Bicarbonate (NaHCO₃)Reagent GradeEMD Millipore144-55-8
Ethyl AcetateACS GradeAvantor141-78-6
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich7757-82-6
Round-bottom flask (1 L)---
Reflux condenser---
Heating mantle---
Rotary evaporator---
Separatory funnel (1 L)---

Procedure

  • Reaction Setup: In a 1 L round-bottom flask, combine 30.0 g (0.195 moles) of 2,5-dihydroxybenzoic acid with 500 mL of methanol.

  • Acid Catalyst Addition: While stirring the mixture, carefully add 10 mL of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 72 hours to ensure the reaction proceeds to completion.[2]

  • Neutralization: Cool the reaction mixture to room temperature. Carefully add solid sodium bicarbonate in small portions until the effervescence ceases. This step neutralizes the sulfuric acid catalyst.

  • Solvent Removal: Remove the methanol using a rotary evaporator. The result will be a semi-solid residue.

  • Extraction: Add approximately 250 mL of deionized water to the residue. Transfer the mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Outcome: This procedure yields approximately 29.8 g of Methyl 2,5-dihydroxybenzoate as a solid with >90% purity.[2] The product can be used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure details the conversion of the intermediate ester to the final hydrazide product.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS No.
Methyl 2,5-dihydroxybenzoate>90%From Step 12150-46-1
Hydrazine Hydrate85% AqueousSigma-Aldrich7803-57-8
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Scientific7647-01-0
Deionized Water--7732-18-5
Beaker (500 mL)---
Ice bath---
Magnetic stir plate and stir bar---
Büchner funnel and filter flask---

Procedure

  • Reaction Setup: In a 500 mL beaker equipped with a magnetic stir bar, add 147 g (approx. 2.5 moles) of 85% aqueous hydrazine hydrate. Place the beaker in an ice bath to cool.

  • Substrate Addition: While stirring vigorously and maintaining a temperature of approximately 30°C, add 84 g (0.5 moles) of Methyl 2,5-dihydroxybenzoate from Step 1 in small portions over a period of about 7 minutes.[3] Causality Note: Portion-wise addition and cooling are critical to control the exothermic reaction between the ester and hydrazine hydrate.

  • Reaction Time: After the addition is complete, remove the ice bath and continue stirring at room temperature for 4.5 hours.[3]

  • Dilution: Dilute the reaction mixture by adding 250 mL of deionized water.

  • Precipitation: While stirring, carefully neutralize the mixture by adding concentrated hydrochloric acid dropwise until the pH is approximately 7. The this compound product will precipitate as a crystalline solid.[3]

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystalline solid on the filter with cold deionized water (2 x 50 mL) and then dry it in a vacuum oven at 60°C to a constant weight.

Quantitative Data Summary

StepCompoundFormulaM.W. ( g/mol )MolesEquivalentsAmount Used
1 2,5-Dihydroxybenzoic AcidC₇H₆O₄154.120.1951.030.0 g
MethanolCH₄O32.04~12.4~63500 mL
Sulfuric AcidH₂SO₄98.08~0.18Catalyst10 mL
2 Methyl 2,5-dihydroxybenzoateC₈H₈O₄168.150.51.084.0 g
Hydrazine Hydrate (85%)N₂H₄·H₂O50.062.55.0147 g

Characterization of this compound

Validation of the final product's identity and purity is essential.

  • Appearance: A crystalline solid.

  • Melting Point: The expected melting point of the dried product is 214-215°C.[3] This is a critical indicator of purity.

  • ¹H-NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum should show distinct signals for the three aromatic protons, two hydroxyl protons, and the protons of the -CONHNH₂ group.

  • FT-IR Spectroscopy: The IR spectrum should display characteristic absorption bands for O-H stretching (phenolic), N-H stretching (hydrazide), and C=O stretching (amide I band).

Critical Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[6] Avoid inhalation and skin contact. All work involving hydrazine hydrate must be performed in a certified chemical fume hood.

  • Concentrated Acids (H₂SO₄, HCl): These are extremely corrosive and can cause severe burns. Handle with extreme care, always adding acid to other liquids slowly.

  • Organic Solvents (Methanol, Ethyl Acetate): These solvents are flammable. Ensure no open flames or spark sources are present in the laboratory.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Refer to the Safety Data Sheets (SDS) for all reagents before beginning the experiment.[4][7][8][9]

References

  • PrepChem. Synthesis of methyl 2,5-dihydroxybenzoate. PrepChem.com. Available from: [Link]

  • Fox, H. M. (1956). Hydrazides of dihydroxybenzoic acids. U.S. Patent No. 2,763,684. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Syntheses. Procedure for the Synthesis of (E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses. Available from: [Link]

  • Ofipharma B.V. (2018). 2,5 Dihydroxybenzoic acid 99% - Safety Data Sheet. Available from: [Link]

  • ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... ResearchGate. Available from: [Link]

  • ResearchGate. Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide. ResearchGate. Available from: [Link]

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application of 2,5-Dihydroxybenzohydrazide in antimicrobial studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2,5-Dihydroxybenzohydrazide in Antimicrobial Research

Introduction: The Potential of a Versatile Scaffold

In the era of escalating antimicrobial resistance, the exploration of novel chemical scaffolds for drug development is a critical scientific endeavor. Dihydroxybenzohydrazide compounds have emerged as a significant class of molecules in medicinal chemistry, primarily due to their versatile structure.[1] This structure features a benzene ring with two hydroxyl (-OH) groups and a reactive hydrazide (-CONHNH₂) functional group, making it an excellent starting point for the synthesis of new therapeutic agents.[1]

Among these, this compound is of particular interest. The true potential of hydrazides is often unlocked through their conversion into hydrazone derivatives (Schiff bases). This is achieved via a straightforward condensation reaction with various aldehydes and ketones, allowing for the creation of large, diverse libraries of compounds for biological screening.[1][2][3] The resulting azomethine group (-NH–N=CH-) in hydrazones is frequently credited with their wide-ranging pharmacological activities, which include antibacterial, antifungal, antitubercular, and antioxidant properties.[2][3]

This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in exploring the antimicrobial applications of this compound and its derivatives.

Proposed Mechanism of Antimicrobial Action

While the precise mechanism for this compound is not yet fully elucidated, the activities of its derivatives and related phenolic compounds suggest a multi-pronged approach:

  • Enzyme Inhibition: The hydrazone derivatives of hydrazides have shown the potential to act as potent enzyme inhibitors. For instance, computational analyses of certain hydrazones demonstrated a significant affinity for the active site of DNA gyrase B.[2] This enzyme is essential for bacterial DNA replication, and its inhibition is a validated mechanism for antibacterial action.

  • Membrane Disruption: As a phenolic compound, this compound shares characteristics with other phenolic acids known to possess antimicrobial properties.[4][5] These compounds are believed to exert their effects by altering the surface polarity of bacterial cells, which can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[5]

  • Chelation of Metal Ions: The hydroxyl and hydrazide moieties can act as chelation sites for essential metal ions that are crucial for the function of various microbial enzymes. By sequestering these ions, the compound can disrupt critical metabolic pathways in the pathogen.

Synthesis Protocols

The synthesis of this compound and its subsequent derivatization into hydrazones are foundational steps in its antimicrobial evaluation.

Protocol 1: Synthesis of this compound

The synthesis is typically achieved through the hydrazinolysis of the corresponding methyl ester, which can offer better reaction control and product purity compared to direct hydrazinolysis of the carboxylic acid.[1]

Step 1: Esterification of 2,5-Dihydroxybenzoic Acid (Not detailed)

  • This protocol assumes the starting material is methyl 2,5-dihydroxybenzoate, which can be synthesized from 2,5-dihydroxybenzoic acid via standard Fischer esterification.

Step 2: Hydrazinolysis of Methyl 2,5-Dihydroxybenzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2,5-dihydroxybenzoate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (an excess, typically 3-5 equivalents). The excess hydrazine drives the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting material and excess hydrazine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield pure this compound.

Protocol 2: General Synthesis of 2,5-Dihydroxybenzohydrazone Derivatives

The conversion to hydrazones is a key strategy for enhancing biological activity.[6][7]

  • Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of hot ethanol in a round-bottom flask.

  • Addition of Aldehyde/Ketone: To this solution, add the desired aromatic aldehyde or ketone (a slight excess, e.g., 1.1 equivalents). A few drops of a catalytic acid (like glacial acetic acid) can be added to accelerate the reaction.

  • Reaction: Heat the mixture under reflux for 2-4 hours. The formation of the hydrazone product is often indicated by the appearance of a precipitate.[7]

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and then recrystallize from an appropriate solvent (e.g., ethanol, methanol, or DMF/ethanol) to obtain the pure hydrazone derivative. The molecular structure should be verified by spectral methods (FTIR, NMR).[2][6]

G cluster_0 Synthesis Workflow A 2,5-Dihydroxybenzoic Acid B Methyl 2,5-Dihydroxybenzoate A->B Esterification C This compound B->C Hydrazinolysis (Hydrazine Hydrate) E Hydrazone Derivative C->E Condensation (Reflux, cat. Acid) D Aromatic Aldehyde D->E

Caption: Synthesis workflow from the parent acid to the hydrazide and its derivative.

Protocols for In Vitro Antimicrobial Evaluation

A tiered approach is recommended, starting with qualitative screening followed by quantitative assays to determine potency and the nature of the antimicrobial effect.

Protocol 3: Agar Disc Diffusion Assay (Qualitative Screening)

This method provides a preliminary assessment of antimicrobial activity.[2]

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi, sterilize by autoclaving, and pour into sterile Petri plates.[2]

  • Inoculum Preparation: Prepare a bacterial/fungal suspension equivalent to the 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).[8]

  • Plating: Uniformly swab the surface of the agar plates with the prepared inoculum.

  • Disc Application:

    • Dissolve the test compound (this compound or its derivatives) in a suitable solvent (e.g., DMSO) to a known concentration.

    • Impregnate sterile blank paper discs with a specific volume of the compound solution.

    • Place the impregnated discs onto the surface of the inoculated agar plates.

  • Controls: Use a disc with the solvent (DMSO) as a negative control and a disc with a standard antibiotic (e.g., Gentamycin) as a positive control.[2]

  • Incubation: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 25-30°C for 3-5 days.[2]

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater sensitivity of the microorganism to the compound.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][8] This is a fundamental quantitative assay.

  • Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).[8]

  • Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 200 µL of MHB to well 11 (sterility control).

  • Serial Dilution:

    • Add a calculated amount of the stock solution to the first well to achieve the desired starting concentration and then serially dilute it across the plate by transferring 100 µL from well 1 to well 2, well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • This creates a two-fold dilution series of the compound. Well 12 serves as the growth control (no compound).

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 10 and well 12. Do not add inoculum to the sterility control well (well 11).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Protocol 5: Minimum Bactericidal Concentration (MBC) Assay

The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[8] It is the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[8]

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Plating: Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 24 hours.

  • Reading the MBC: The MBC is the lowest concentration from the MIC plate that results in no colony formation (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the MHA plate.

G cluster_1 Antimicrobial Testing Workflow A Compound Synthesized B Agar Disc Diffusion Assay A->B Qualitative Screening C Active Compound Identified B->C Observe Zone of Inhibition D Broth Microdilution Assay (Determine MIC) C->D Quantitative Analysis E MBC Assay D->E Subculture from clear wells F Determine Bacteriostatic vs. Bactericidal Activity E->F Assess Killing vs. Inhibition

Caption: A logical workflow for the in vitro antimicrobial evaluation of test compounds.

Data Presentation

Quantitative data from MIC and MBC assays should be summarized in a clear, tabular format for easy comparison.

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
2,5-DHBH S. aureus ATCC 29213128>256>2Bacteriostatic
E. coli ATCC 25922256>256>1Bacteriostatic
Derivative 1 S. aureus ATCC 2921316322Bactericidal
E. coli ATCC 25922641282Bactericidal
Gentamycin S. aureus ATCC 29213122Bactericidal
E. coli ATCC 25922221Bactericidal

Note: Data are hypothetical for illustrative purposes. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

References

  • Al-Warhi, T., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Retrieved from [Link]

  • AWS. (n.d.). Synthesis, Characterization, In Vitro And In Silico Antimicrobial Screening of A Novel Hydrazone Compound. Retrieved from [Link]

  • Wujec, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central. Retrieved from [Link]

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC - NIH. Retrieved from [Link]

  • Bloom Tech. (2023). How do you synthesize 2,5-dihydroxybenzaldehyde?. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]

  • PubMed. (n.d.). Dihydroxybenzene derivatives of antimicrobial activity. Retrieved from [Link]

  • Frontiers. (n.d.). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Retrieved from [Link]

  • MDPI. (n.d.). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Retrieved from [Link]

  • MDPI. (n.d.). Antibacterial and Photocatalytic Activities of LDH-Based Sorbents of Different Compositions. Retrieved from [Link]

Sources

Application Notes & Protocols: 2,5-Dihydroxybenzohydrazide as a Versatile Scaffold for Fluorescent Probe Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Single Molecule—A Platform for Discovery

In the dynamic fields of cell biology, diagnostics, and drug development, fluorescent probes are indispensable tools for visualizing and quantifying specific molecular targets in complex environments. While many probes are designed for a single purpose, the true power of synthetic chemistry lies in creating versatile platforms or scaffolds that can be adapted to a multitude of applications. 2,5-Dihydroxybenzohydrazide (DHBH) represents such a scaffold.

Itself possessing intrinsic fluorescence owing to the gentisic acid-like 2,5-dihydroxybenzoyl core, DHBH's true utility is unlocked through its reactive hydrazide moiety.[1][2] This functional group provides a straightforward chemical handle for conjugation, allowing researchers to design a diverse array of "turn-on" or "turn-off" fluorescent probes. By condensing the hydrazide with various aldehydes or ketones, one can append specific "trigger" groups that react with a target analyte. This reaction unmasks or modulates the core fluorophore, producing a measurable change in fluorescence.

This guide provides a comprehensive overview of this compound as a foundational building block for creating bespoke fluorescent probes. We will explore its core properties, delve into the chemical principles of probe design, and provide detailed protocols for two major application areas: the detection of Reactive Oxygen Species (ROS) and the sensing of heavy metal ions.

Section 1: Core Physicochemical and Spectroscopic Properties

The foundational properties of the DHBH scaffold are critical to understanding its potential as a fluorophore. The electron-rich dihydroxy-substituted benzene ring is the source of its fluorescence, which can be sensitive to the local microenvironment.[1]

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[3]
Molecular Weight 168.15 g/mol [3]
Appearance Off-white to light brown powder---
Core Fluorophore 2,5-Dihydroxybenzoyl (Gentisate-like)[1][2]
Solubility Soluble in DMSO, DMF, and alcohols; sparingly soluble in water---

Spectroscopic Profile (Representative): The exact spectral properties of a DHBH-based probe are determined by its final, derivatized structure. The unconjugated core serves as a baseline.

ParameterRepresentative ValueNotes
Absorbance Max (λ_abs) ~330-340 nmIn polar solvents, characteristic of the dihydroxybenzoyl moiety.[1]
Emission Max (λ_em) ~400-450 nmEmission is highly dependent on solvent polarity and pH. This will shift significantly upon derivatization.[1]
Quantum Yield (Φ) Low to ModerateThe quantum yield of the core is typically modest and is designed to be significantly enhanced upon reaction with the target analyte in a "turn-on" system.
Section 2: The Chemistry of Probe Synthesis: A Modular Approach

The primary strategy for leveraging DHBH as a scaffold is the formation of a hydrazone linkage. This is achieved through a simple and efficient condensation reaction between the hydrazide group of DHBH and an aldehyde or ketone. This modularity allows for the rational design of probes targeting different analytes.

G cluster_product Product DHBH This compound (Scaffold) Probe DHBH-Hydrazone Fluorescent Probe DHBH->Probe + Aldehyde Aldehyde / Ketone (Recognition Moiety) Aldehyde->Probe Condensation (-H₂O)

Caption: General synthesis scheme for creating DHBH-based fluorescent probes.

Causality in Design:

  • The Scaffold (DHBH): Provides the core fluorescent reporter. Its hydroxyl groups can also participate in analyte binding, particularly for metal ions.

  • The Linker (Hydrazone): A stable covalent bond that connects the scaffold to the recognition moiety.

  • The Recognition Moiety: This is the key to specificity. The choice of aldehyde or ketone dictates what the probe will detect. For example:

    • Aromatic aldehydes with boronic esters: Create sensors for hydrogen peroxide (H₂O₂).[4]

    • Salicylaldehyde derivatives: Create chelating sites for metal ions like Fe³⁺ or Cu²⁺.[5]

Section 3: Application Focus: Detection of Reactive Oxygen Species (ROS)

Principle of Detection: Reactive Oxygen Species (ROS) are critical signaling molecules but are also mediators of cellular damage in oxidative stress.[6][7] A common strategy for detecting H₂O₂, a major ROS, is to use a boronic ester as a trigger.[8] A DHBH scaffold can be functionalized with an aldehyde-bearing boronic ester. The resulting probe is initially non-fluorescent or weakly fluorescent. In the presence of H₂O₂, the boronic ester is cleaved, releasing the highly fluorescent DHBH-salicylaldehyde derivative. This "turn-on" response provides a high signal-to-noise ratio.

G Start Synthesize DHBH-Boronic Ester Probe Prepare Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Prepare Dilute Dilute to Working Concentration (e.g., 1-10 µM) Prepare->Dilute Incubate Incubate with Sample (In Vitro or Cellular) Dilute->Incubate ROS H₂O₂ Present? Incubate->ROS Cleavage Probe Cleavage & Fluorescence Turn-On ROS->Cleavage Yes NoChange Low Basal Fluorescence ROS->NoChange No Measure Measure Fluorescence (Plate Reader / Microscope) Cleavage->Measure NoChange->Measure Analyze Quantify Signal (Relative Fluorescence Units) Measure->Analyze

Caption: Experimental workflow for ROS detection using a DHBH-based probe.

Protocol 3.1: In Vitro Fluorometric Detection of H₂O₂

This protocol describes the use of a hypothetical DHBH-boronic ester probe (DHBH-BE) to quantify H₂O₂ in a cell-free system using a fluorescence plate reader.

Materials:

  • DHBH-BE probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 30% (w/w) Hydrogen Peroxide (H₂O₂) solution

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Probe Stock Solution Preparation:

    • Prepare a 10 mM stock solution of DHBH-BE in anhydrous DMSO.

    • Expert Insight: Using anhydrous DMSO is crucial as moisture can slowly hydrolyze the probe, leading to high background fluorescence. Store aliquots at -20°C, protected from light.

  • H₂O₂ Standard Preparation:

    • Prepare a fresh 1 M H₂O₂ stock by diluting the 30% solution in PBS. Determine its exact concentration spectrophotometrically (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).

    • Perform serial dilutions in PBS to create standards ranging from 1 µM to 100 µM.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of PBS to each well.

    • Add 50 µL of H₂O₂ standards to their respective wells. For the blank, add 50 µL of PBS.

    • Prepare a 2X working solution of the DHBH-BE probe (e.g., 20 µM in PBS).

    • Add 100 µL of the 2X probe solution to all wells, bringing the final volume to 200 µL and the final probe concentration to 10 µM.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Expert Insight: The incubation time should be optimized to allow the reaction to reach a plateau for the highest H₂O₂ concentration, ensuring maximum sensitivity.

    • Measure the fluorescence using an appropriate filter set (e.g., Excitation: ~360 nm, Emission: ~450 nm; these must be optimized for the specific probe).

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other measurements.

    • Plot the background-subtracted fluorescence intensity against the H₂O₂ concentration to generate a standard curve.

    • The limit of detection (LOD) can be calculated as 3σ/m, where σ is the standard deviation of the blank and m is the slope of the linear portion of the standard curve.[4]

Protocol 3.2: Live-Cell Imaging of Induced Oxidative Stress

This protocol adapts the use of the DHBH-BE probe for visualizing changes in ROS levels within cultured cells.

Materials:

  • Adherent cells (e.g., HeLa, H9C2) cultured on glass-bottom imaging dishes.[4]

  • Complete cell culture medium (e.g., DMEM).

  • DHBH-BE probe stock solution (10 mM in DMSO).

  • ROS-inducing agent (e.g., 100 µM H₂O₂ or 10 µM Doxorubicin).[9]

  • Fluorescence microscope with appropriate filters and environmental chamber (37°C, 5% CO₂).

Procedure:

  • Cell Preparation:

    • Seed cells on imaging dishes to reach 60-70% confluency on the day of the experiment.

    • Expert Insight: Over-confluency can cause stress and elevate basal ROS levels, confounding the results.

  • Probe Loading:

    • Wash the cells once with pre-warmed serum-free medium or PBS.

    • Prepare a loading solution by diluting the DHBH-BE stock to a final concentration of 5-10 µM in serum-free medium.

    • Remove the wash buffer and add the probe loading solution to the cells.

    • Incubate for 30 minutes at 37°C.

  • Induction of Oxidative Stress:

    • Wash the cells twice with pre-warmed medium to remove excess probe.

    • Add fresh, complete medium containing the ROS-inducing agent to the treatment group. Add medium with vehicle (e.g., PBS) to the control group.

    • Incubate for the desired treatment time (e.g., 1-4 hours).[4]

  • Fluorescence Microscopy:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Using the appropriate filter set, capture images for both control and treated cells.

    • Trustworthiness: To ensure comparability, use identical imaging settings (exposure time, gain, laser power) for all samples within an experiment.

  • Image Analysis:

    • Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).

    • Outline individual cells and measure their intensity. Average the values for at least 50 cells per condition.

    • Present the data as a fold-change in fluorescence intensity of the treated group relative to the control group.

Section 4: Application Focus: Sensing of Metal Ions

Principle of Detection: Hydrazone-based ligands are excellent chelators for various metal ions.[5] A DHBH-hydrazone derivative can be designed where the oxygen and nitrogen atoms form a binding pocket. Upon coordination with a specific metal ion (e.g., Fe³⁺), the probe's conformational freedom is restricted, and its electronic properties are altered. This can lead to a significant enhancement of fluorescence (Chelation-Enhanced Fluorescence, CHEF) or, conversely, quenching through paramagnetic effects, providing a "turn-on" or "turn-off" signal, respectively.[5][10]

G Probe DHBH-Hydrazone Probe (Flexible, Low Fluorescence) Complex Probe-Metal Complex (Rigid, High Fluorescence) Probe->Complex + Metal Target Metal Ion (e.g., Fe³⁺) Metal->Complex Chelation

Caption: Mechanism of "turn-on" metal ion sensing via chelation.

Protocol 4.1: Fluorometric Titration for Fe³⁺ Detection and Binding Stoichiometry

This protocol determines the sensitivity, selectivity, and binding ratio of a hypothetical DHBH-salicylhydrazone probe (DHBH-SH) for Fe³⁺.

Materials:

  • DHBH-SH probe

  • Anhydrous DMSO

  • HEPES buffer (10 mM, pH 7.4)

  • Stock solutions (10 mM) of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, NaCl, KCl) in deionized water.

  • Fluorometer and quartz cuvettes.

Procedure:

  • Selectivity Screening:

    • Prepare a 10 µM solution of DHBH-SH in HEPES buffer.

    • In separate cuvettes, add 2-5 equivalents of each metal ion stock solution to the probe solution.

    • Record the fluorescence emission spectrum for each sample after a 5-minute incubation.

    • Expert Insight: This initial screen rapidly identifies which metal ion elicits the strongest response, confirming the probe's selectivity.

  • Fluorometric Titration:

    • Prepare a 10 µM solution of DHBH-SH in a cuvette.

    • Record its initial fluorescence spectrum.

    • Sequentially add small aliquots (e.g., 1-2 µL) of a 1 mM FeCl₃ stock solution to the cuvette.

    • After each addition, mix gently and record the new fluorescence spectrum. Continue until the fluorescence intensity reaches a plateau.

    • Trustworthiness: Correct the fluorescence data for dilution at each step using the formula: F_corr = F_obs * (V_initial + V_added) / V_initial.

  • Data Analysis (Binding Affinity):

    • Plot the corrected fluorescence intensity at the emission maximum against the concentration of Fe³⁺.

    • The data can be fitted to a binding isotherm equation to estimate the association constant (Kₐ). The concentration of Fe³⁺ at which the fluorescence change is half-maximal provides an approximate measure of the dissociation constant (Kₔ).

  • Determining Stoichiometry (Job's Plot):

    • Prepare a series of solutions where the total molar concentration of [Probe] + [Fe³⁺] is constant (e.g., 20 µM), but the mole fraction of Fe³⁺ (X = [Fe³⁺] / ([Probe] + [Fe³⁺])) varies from 0 to 1.

    • Measure the fluorescence of each solution.

    • Plot the fluorescence intensity against the mole fraction (X). The mole fraction at which the maximum fluorescence is observed indicates the binding stoichiometry.[5] For example, a peak at X=0.5 suggests a 1:1 complex, while a peak at X=0.66 suggests a 1:2 (Probe:Metal) complex.

Section 5: Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Probe degradation/hydrolysis. 2. Autofluorescence from media or cells. 3. Impure probe synthesis.1. Use anhydrous DMSO for stocks; prepare working solutions fresh. 2. Image cells in phenol red-free medium; capture an unstained control image to assess background. 3. Purify the probe using column chromatography or recrystallization.
No Signal Change 1. Incorrect filter set for the probe. 2. Probe is not cell-permeable. 3. Incorrect buffer pH. 4. Analyte concentration is below the LOD.1. Confirm the excitation/emission maxima of the final probe. 2. Check the probe's LogP value; consider adding lipophilic groups if needed. 3. Optimize the assay pH, as both chelation and fluorescence can be pH-dependent. 4. Increase analyte concentration or redesign the probe for higher sensitivity.
Probe Precipitation in Assay 1. Final probe concentration exceeds its aqueous solubility. 2. Interaction with proteins in serum.1. Lower the final probe concentration. Add a small percentage of a co-solvent like DMSO (typically <1%). 2. Perform probe loading and washing steps in serum-free medium.
Conclusion and Future Perspectives

This compound is a powerful and accessible chemical scaffold for the development of custom fluorescent probes. Its straightforward derivatization via hydrazone formation allows researchers to create sensors for a wide range of biologically and environmentally relevant analytes. By rationally selecting the aldehyde or ketone conjugation partner, probes can be tailored for high sensitivity and selectivity. The applications detailed here for ROS and metal ion detection represent just two possibilities. Future work could involve designing DHBH-based probes for detecting specific enzymes, anions, or changes in the cellular microenvironment, further cementing its role as a cornerstone for discovery.

References
  • Development of Dual-Responsive Fluorescent Probe for Drug Screening of Diabetes Cardiomyopathy. (2023). National Institutes of Health (NIH). [Link]

  • Total Reactive Oxygen Species Detection. (2022). YouTube. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Discovery of a highly selective fluorescent probe for hydrogen peroxide and its biocompatibility evaluation and bioimaging applications in cells and zebrafish. (2024). PubMed. [Link]

  • Methods for the detection of reactive oxygen species. (2018). RSC Publishing. [Link]

  • Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies. (2023). National Institutes of Health (NIH). [Link]

  • Lessons in Organic Fluorescent Probe Discovery. (2022). National Institutes of Health (NIH). [Link]

  • Application of 2,5-Dihydroxybenzoic Acid as a Fluorescent Probe to the Clarification of Microenvironment in Hydrogels of Biopolymer. (2011). ResearchGate. [Link]

  • Spectrophotometric and Fluorometric Methods for the Determination of Fe(III) Ions in Water and Pharmaceutical Samples. (2021). ScienceOpen. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). MDPI. [Link]

  • 2,5-dihydroxybenzoic acid. The Good Scents Company. [Link]

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Application Notes and Protocols for 2,5-Dihydroxybenzohydrazide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,5-Dihydroxybenzohydrazide as an enzyme inhibitor, with a particular focus on tyrosinase. This document outlines the scientific rationale behind its mechanism of action, detailed protocols for inhibition assays, and practical guidance for experimental design and data interpretation.

Introduction: The Potential of this compound as an Enzyme Inhibitor

This compound is a small molecule belonging to the benzohydrazide class of compounds. Its structure, featuring a dihydroxy-substituted benzene ring and a hydrazide functional group, makes it a compelling candidate for enzyme inhibition studies. The hydroxyl groups at positions 2 and 5 are known to chelate metal ions, a common mechanism for inhibiting metalloenzymes. The hydrazide moiety provides a versatile scaffold for chemical modifications, allowing for the synthesis of derivatives with enhanced potency and selectivity.

Recent research has highlighted the significant potential of this compound and its derivatives across various therapeutic areas, including antimicrobial, antioxidant, and anticancer applications. Of particular note is its potent inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis, with reported IC₅₀ values in the sub-micromolar range (0.11–0.17 µM). This makes this compound a valuable tool for researchers investigating hyperpigmentation disorders and developing novel skin-lightening agents.

Mechanism of Action: Targeting Metalloenzymes

The primary proposed mechanism for the enzyme inhibitory action of this compound is the chelation of metal ions within the enzyme's active site. Many enzymes, including tyrosinase, require metal cofactors for their catalytic activity. Tyrosinase, for instance, is a copper-containing enzyme that catalyzes the oxidation of tyrosine to melanin.

The two hydroxyl groups on the benzene ring of this compound can form a bidentate ligand, effectively binding to the copper ions in the active site of tyrosinase. This chelation disrupts the normal catalytic cycle of the enzyme, leading to its inhibition. The hydrazide group may further contribute to the binding affinity and specificity of the molecule within the active site.

Mechanism_of_Action cluster_Enzyme Tyrosinase Active Site Enzyme Active Site Cu²⁺ Cu²⁺ Inhibited_Complex Inhibited Enzyme-Inhibitor Complex (No Catalysis) Enzyme->Inhibited_Complex Binding Inhibitor This compound Inhibitor->Enzyme:f1 Chelation Inhibitor->Enzyme:f2 Inhibitor->Inhibited_Complex

Caption: Proposed mechanism of tyrosinase inhibition by this compound through copper chelation.

Key Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting enzyme inhibition assays using this compound. The primary example focuses on a tyrosinase inhibition assay due to the compound's high potency against this enzyme.

Protocol 1: Determination of IC₅₀ for Tyrosinase Inhibition

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against mushroom tyrosinase.

Materials:

  • This compound

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic Acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Reagent Preparation:

  • Phosphate Buffer (50 mM, pH 6.8): Prepare a 50 mM solution of sodium phosphate buffer and adjust the pH to 6.8.

  • This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to a final concentration of 10 mM.

  • Working Inhibitor Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the assay is consistent and does not exceed 1% (v/v).

  • Kojic Acid Stock Solution (1 mM): Prepare a 1 mM stock solution of Kojic Acid in phosphate buffer.

  • Tyrosinase Solution (e.g., 1000 U/mL): Dissolve mushroom tyrosinase in cold phosphate buffer to the desired concentration. Prepare this solution fresh before each experiment.

  • L-DOPA Solution (e.g., 2 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh and protect it from light.

Assay Procedure:

IC50_Workflow Start Start Step1 Prepare Reagent Dilutions (Inhibitor, Enzyme, Substrate) Start->Step1 Step2 Add Buffer, Inhibitor, and Enzyme to 96-well Plate Step1->Step2 Step3 Pre-incubate at 25°C for 10 min Step2->Step3 Step4 Initiate Reaction with L-DOPA Step3->Step4 Step5 Measure Absorbance at 475 nm (Kinetic Mode for 10-20 min) Step4->Step5 Step6 Calculate Initial Velocity (V₀) Step5->Step6 Step7 Plot % Inhibition vs. [Inhibitor] Step6->Step7 Step8 Determine IC₅₀ Value Step7->Step8 End End Step8->End

Caption: Experimental workflow for determining the IC₅₀ value of this compound.

Detailed Steps:

  • Plate Setup: In a 96-well plate, add the following to each well (total volume of 200 µL):

    • Blank: 180 µL Phosphate Buffer + 20 µL L-DOPA Solution

    • Control (100% Activity): 160 µL Phosphate Buffer + 20 µL Tyrosinase Solution + 20 µL L-DOPA Solution

    • Test Wells: 140 µL Phosphate Buffer + 20 µL of each this compound working solution + 20 µL Tyrosinase Solution + 20 µL L-DOPA Solution

    • Positive Control: 140 µL Phosphate Buffer + 20 µL of Kojic Acid working solution + 20 µL Tyrosinase Solution + 20 µL L-DOPA Solution

  • Pre-incubation: Add the buffer, inhibitor (or positive control), and tyrosinase solution to the respective wells. Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to all wells.

  • Measurement: Immediately measure the absorbance at 475 nm in a kinetic mode for 10-20 minutes at 1-minute intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Determination of Inhibition Type and Kᵢ Value

This protocol is designed to elucidate the mode of inhibition (e.g., competitive, non-competitive, mixed) and to determine the inhibition constant (Kᵢ).

Procedure:

  • Experimental Design: Measure the initial reaction rates at multiple substrate (L-DOPA) concentrations in the absence and presence of several fixed concentrations of this compound. A typical range for substrate concentrations would be 0.2 to 5 times the Michaelis-Menten constant (Kₘ) for L-DOPA.

  • Assay Setup: Follow the general procedure outlined in Protocol 1, but vary the concentrations of both L-DOPA and this compound.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

    • Analyze the plot to determine the type of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Mixed: Lines intersect in the second or third quadrant.

    • The Kᵢ value can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Physicochemical and Inhibitory Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₈N₂O₃[1]
Molecular Weight168.15 g/mol [1]
Tyrosinase IC₅₀0.11–0.17 µM[2]
Proposed Inhibition TypeCompetitive/Mixed (to be determined experimentally)N/A
Kᵢ ValueTo be determined experimentallyN/A

Scientific Integrity & Logic

Expertise & Experience: The choice of a colorimetric assay with L-DOPA as the substrate is based on its well-established use in tyrosinase inhibition studies. The pre-incubation step is crucial to allow the inhibitor to bind to the enzyme before the substrate is introduced, ensuring accurate measurement of inhibition. The use of Kojic acid as a positive control provides a benchmark for comparing the potency of this compound.

Trustworthiness: The protocols described are self-validating systems. The inclusion of a blank (to account for background absorbance), a control (to establish 100% enzyme activity), and a positive control ensures the reliability of the experimental results. Performing experiments in triplicate and ensuring the final DMSO concentration is low and consistent across all wells are critical for data accuracy and reproducibility.

Troubleshooting

IssuePossible CauseSolution
High background absorbance Auto-oxidation of L-DOPAPrepare L-DOPA solution fresh and protect from light. Subtract the absorbance of the blank from all readings.
Low enzyme activity Improper storage of enzymeAliquot and store the enzyme at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Inhibitor precipitation Poor solubility in aqueous bufferEnsure the final DMSO concentration is sufficient to maintain solubility. If precipitation persists, consider using a different co-solvent or preparing a more dilute stock solution.
Inconsistent results Pipetting errors, temperature fluctuationsUse calibrated pipettes and ensure consistent timing and temperature control throughout the assay.

References

  • MDPI. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]

  • PubChem. This compound. [Link]

  • Active Concepts. Tyrosinase Inhibition Assay. [Link]

  • PubMed Central. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • PubMed Central. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. [Link]

  • ResearchGate. Kinetics of tyrosinase inhibition by 9q. a The Lineweaver–Burk plot in... [Link]

Sources

techniques for purifying 2,5-Dihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AN-25DHBH-01

Topic: High-Purity Isolation of 2,5-Dihydroxybenzohydrazide: A Guide to Strategic Purification and Validation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile chemical scaffold with significant potential in medicinal chemistry, serving as a precursor for novel therapeutic agents exhibiting a range of biological activities, including antimicrobial and anticancer properties.[1] The efficacy and safety of its derivatives are contingent upon the high purity of this starting material. This application note provides a comprehensive guide to the strategic purification of this compound. We move beyond simple procedural lists to explain the underlying chemical principles that govern the selection of an appropriate purification technique. Detailed, field-tested protocols for recrystallization, flash column chromatography, and acid-base extraction are presented, alongside methods for the analytical validation of the final product's purity.

Understanding the Molecule: Physicochemical Properties and Impurity Profile

Effective purification begins with a thorough understanding of the target molecule and its likely contaminants. This compound is typically synthesized via the hydrazinolysis of 2,5-dihydroxybenzoic acid or its corresponding methyl ester.[1] This common synthetic route informs the expected impurity profile.

Potential Impurities:

  • Unreacted Starting Materials: 2,5-dihydroxybenzoic acid or methyl 2,5-dihydroxybenzoate.

  • Excess Reagents: Hydrazine hydrate.

  • Side-Reaction Products: Di-acylated hydrazines or other condensation products.

  • Degradation Products: Oxidation of the hydroquinone moiety can lead to colored, quinone-like impurities, often causing discoloration of the material upon storage.[2]

A summary of the key physicochemical properties of this compound is provided below.

PropertyDataSource(s)
Molecular Formula C₇H₈N₂O₃[3]
Molecular Weight 168.15 g/mol [3]
Appearance Solid, may be light yellow crystals[4]
Melting Point ~200 °C (for the precursor 2,5-dihydroxybenzoic acid)[5]
Solubility (Qualitative) Soluble in Methanol, Ethanol, DMSO, Acetone; Sparingly soluble in Toluene; Insoluble in Hexane.[6]
pKa (Phenolic -OH) Estimated around 10 (similar to other phenols)[7][8]

Strategic Selection of Purification Techniques

The choice of purification method is dictated by the nature and quantity of the impurities present. A preliminary analysis of the crude product by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to devise an effective strategy.

Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate purification technique.

Purification_Strategy start Crude this compound tlc_hplc Analyze by TLC / HPLC start->tlc_hplc decision Impurity Profile? tlc_hplc->decision recrystallization Recrystallization decision->recrystallization >85% pure Crystalline solid chromatography Column Chromatography decision->chromatography Multiple impurities Similar polarity extraction Acid-Base Extraction decision->extraction Acidic/Neutral impurities Pre-purification step validation Validate Purity (HPLC, NMR, MP) recrystallization->validation chromatography->validation extraction->chromatography Partially Purified final_product Pure Product (>98%) validation->final_product Purity Confirmed AcidBase_Extraction start Crude Product in Ethyl Acetate add_bicarb Extract with sat. aq. NaHCO₃ start->add_bicarb separate1 Separate Layers add_bicarb->separate1 aq1 Aqueous Layer 1: Contains Sodium 2,5-dihydroxybenzoate (Impurity) separate1->aq1 Bottom org1 Organic Layer 1: Contains Product + Neutral Impurities separate1->org1 Top add_naoh Extract with 1M NaOH org1->add_naoh separate2 Separate Layers add_naoh->separate2 aq2 Aqueous Layer 2: Contains Sodium this compound salt (Product) separate2->aq2 Bottom org2 Organic Layer 2: Contains Neutral Impurities separate2->org2 Top acidify Acidify with HCl to pH ~5-6 aq2->acidify precipitate Precipitate Forms acidify->precipitate filter Filter, Wash, and Dry precipitate->filter product Pure this compound filter->product

Sources

Application Notes and Protocols for the Quantification of 2,5-Dihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2,5-Dihydroxybenzohydrazide Quantification

This compound is a versatile molecule with a chemical structure that lends itself to a variety of applications, including roles as a reactive intermediate in chemical synthesis and as a potential pharmacophore in drug discovery.[1] Its structure, featuring a dihydroxy-substituted benzene ring and a hydrazide functional group, makes it a subject of interest for its potential antioxidant and biological activities. Accurate and reliable quantification of this compound is paramount for quality control in manufacturing, stability testing of formulations, and for understanding its pharmacokinetic and pharmacodynamic profiles in preclinical and clinical studies.

This comprehensive guide provides detailed analytical methods for the quantification of this compound, with a focus on a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection and a sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The protocols are designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC₇H₈N₂O₃
Molecular Weight168.15 g/mol
AppearanceSolid[Merck Index]
UV Absorption Maxima (λmax)Similar phenolic compounds show absorption around 214 nm, 236 nm, and 334 nm in acidic mobile phase.[5][6]

The presence of the phenolic hydroxyl groups and the hydrazide moiety influences its polarity, solubility, and chromatographic behavior. The conjugated system of the benzene ring provides strong UV absorbance, making UV spectrophotometry a suitable detection method.

Part 1: Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial as it can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[7][8][9] This is achieved by subjecting the analyte to forced degradation under various stress conditions to generate potential degradants and ensuring the chromatographic method can resolve the main peak from these byproducts.[10][11]

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to generate a degradation level of 5-20% of the active ingredient.[11]

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol and add 10 mL of 1 M HCl. Reflux the solution at 60°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a suitable concentration with the mobile phase.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol and add 10 mL of 1 M NaOH. Reflux the solution at 60°C for 2 hours.[9] Cool, neutralize with 1 M HCl, and dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of methanol and add 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a suitable concentration with the mobile phase.

  • Thermal Degradation: Expose the solid powder of this compound to 80°C in a hot air oven for 48 hours. Dissolve a known weight of the stressed sample in the mobile phase to achieve a suitable concentration.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) and visible light for 24 hours. Dilute to a suitable concentration with the mobile phase.

A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.

Chromatographic Conditions

The selection of a C18 column is based on its wide applicability for the separation of moderately polar compounds. The mobile phase composition is chosen to achieve good peak shape and resolution.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic elution with Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 236 nm
Sample and Standard Preparation

Proper sample preparation is critical for accurate and reproducible results.[1][12][13]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: For a drug product, accurately weigh a quantity of the formulation equivalent to 10 mg of this compound. Disperse it in a suitable solvent, sonicate to ensure complete dissolution of the active ingredient, and then dilute to a final concentration within the calibration range using the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (as per ICH Q2(R1) Guidelines)

Method validation ensures that the analytical procedure is suitable for its intended purpose.[2][3][4]

  • Specificity: Analyze the blank (mobile phase), a standard solution, a sample solution, and the stressed samples. The method is specific if the peak for this compound is well-resolved from any degradation products or excipient peaks.

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[3]

  • Accuracy (Recovery): Perform recovery studies by spiking a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[14]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2°C) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.

System Suitability

Before each analytical run, inject a standard solution five times. The system is deemed suitable for analysis if the %RSD of the peak area is ≤ 2.0%, the theoretical plates are > 2000, and the tailing factor is ≤ 1.5.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Dilution1 Stock Solution (1000 µg/mL) Standard->Dilution1 Sample Drug Product/Sample Extraction Extraction & Dilution Sample->Extraction Dilution2 Working Standards (Calibration Curve) Dilution1->Dilution2 Autosampler Autosampler Injection Dilution2->Autosampler Inject Filtration 0.45 µm Filtration Extraction->Filtration Filtration->Autosampler Inject Column C18 Column Separation Autosampler->Column Detector UV-Vis Detection (236 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: HPLC-UV analysis workflow for this compound.

Part 2: High-Sensitivity LC-MS/MS Method

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of this compound in biological matrices, an LC-MS/MS method is recommended. This technique offers excellent specificity through the monitoring of specific precursor-to-product ion transitions.

Rationale for LC-MS/MS

LC-MS/MS provides several advantages over conventional HPLC-UV:

  • Enhanced Sensitivity: Achieves lower limits of detection and quantification.

  • Superior Selectivity: Minimizes interference from complex sample matrices.

  • Structural Confirmation: Provides mass-to-charge ratio information, aiding in peak identification.

LC-MS/MS System and Conditions

The following conditions can serve as a starting point for method development and can be optimized further.

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent)
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined by direct infusion of a standard solution (e.g., precursor ion [M+H]⁺, with subsequent optimization of product ions and collision energy)
Sample Preparation for Biological Matrices (e.g., Plasma)
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Method Validation for LC-MS/MS

The validation parameters are similar to the HPLC-UV method but with a greater emphasis on matrix effects, recovery, and stability in the biological matrix, following relevant regulatory guidelines.

LCMS_Workflow cluster_sample_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation UPLC UPLC Separation Evaporation->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 Collision Quadrupole 2 (Collision Cell - Fragmentation) MS1->Collision MS2 Quadrupole 3 (Product Ion Selection) Collision->MS2 Detector Detector MS2->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: LC-MS/MS workflow for high-sensitivity quantification.

Conclusion and Further Considerations

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The stability-indicating HPLC-UV method is well-suited for routine quality control and stability studies of pharmaceutical formulations. For bioanalytical applications requiring higher sensitivity, the LC-MS/MS method offers superior performance.

It is imperative that any method transfer to a new laboratory or for a new application undergoes at least a partial validation to ensure its suitability. The choice of internal standard for the LC-MS/MS method should be carefully considered, with an isotopically labeled analog of this compound being the ideal choice to compensate for matrix effects and variability in sample processing.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. [Link]

  • Sartorius. Sample Preparation for Analytical Quality Control. [Link]

  • Choi, C. K., & Dong, M. W. (2005). Sample Preparation for HPLC Analysis of Drug Products. Semantic Scholar. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. (2025). Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats. [Link]

  • ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. (2022, June 7). YouTube. [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ResearchGate. UV–vis absorbance spectra of DHBQ and RhA. [Link]

  • SciSpace. (2012). Stability Indicating HPLC Method Development and Validation. [Link]

  • Singh, R., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2,5-Dihydroxybenzoic acid. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid. [Link]

  • ResearchGate. Absorption spectra of the mixture of 2,5-dihydroxybenzoic acid (1c).... [Link]

  • Molnar Institute. (n.d.). ICHQ2(Rl) Validation of Analytical Procedures: Challenges and Opportunities. [Link]

  • Kamal, A. H., & Al-Aboudi, A. S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Adamec, J., Jannasch, A., et al. (2013). Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3. UNL Digital Commons. [Link]

  • Research and Journal of Pharmaceutical and Technology. (2022). Stability Indicating Forced Degradation Studies. [Link]

  • SciSpace. (2011). Development of LC/MS techniques for plant and drug metabolism studies. [Link]

  • Kumar, S., Dhanani, T., & Shah, S. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. NIH. [Link]

Sources

Application Notes & Protocols: 2,5-Dihydroxybenzohydrazide in the Synthesis of Advanced Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Versatility of a Multifunctional Ligand

In the landscape of coordination chemistry, the design of ligands is paramount to unlocking novel functionalities in metal complexes. 2,5-Dihydroxybenzohydrazide stands out as a particularly compelling scaffold. Its structure, featuring two phenolic hydroxyl groups and a reactive hydrazide moiety, offers multiple coordination sites and opportunities for derivatization.[1] The hydroxyl groups can act as potent hydrogen donors, contributing to antioxidant properties, while also serving as anionic coordination sites for metal ions.[1] The hydrazide group is a versatile functional handle, readily condensing with aldehydes and ketones to form Schiff bases, which are celebrated for their chelating abilities and wide range of biological activities.[2][3][4]

This guide provides a senior scientist's perspective on harnessing this compound for the synthesis of metal complexes. We will move beyond simple recipes to explore the underlying chemical principles, offering detailed protocols grounded in established literature and explaining the causal relationships between synthetic choices and the properties of the resulting complexes.

Part 1: Synthesis of the Core Ligand and its Derivatives

The journey begins with the synthesis of the primary ligand, this compound, and its subsequent conversion into more elaborate Schiff base ligands, which dramatically expands its coordination chemistry.

Protocol 1.1: Synthesis of this compound

This protocol is based on the foundational method of hydrazinolysis of a methyl ester. The esterification of the starting carboxylic acid is a crucial first step to prevent undesirable side reactions of the free acid with hydrazine.

Workflow for Ligand Synthesis

start_mat 2,5-Dihydroxybenzoic Acid ester Methyl 2,5-Dihydroxybenzoate start_mat->ester Esterification (MeOH, H₂SO₄ cat.) ligand This compound ester->ligand Hydrazinolysis (Hydrazine Hydrate) schiff Schiff Base Ligand (e.g., Hydrazone) ligand->schiff Condensation (Aldehyde/Ketone)

Caption: General workflow for synthesizing this compound and its Schiff base derivatives.

Step-by-Step Methodology:

  • Esterification:

    • To a round-bottom flask, add 2,5-dihydroxybenzoic acid (10 mmol).

    • Add anhydrous methanol (50 mL) and slowly add concentrated sulfuric acid (0.5 mL) as a catalyst.

    • Reflux the mixture for 4-6 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

    • After cooling, remove the methanol under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product, methyl 2,5-dihydroxybenzoate, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude ester.

  • Hydrazinolysis:

    • Dissolve the crude methyl 2,5-dihydroxybenzoate (8 mmol) in ethanol (40 mL) in a round-bottom flask.[1]

    • Add hydrazine hydrate (16 mmol, a 2-fold molar excess) dropwise to the solution while stirring.

    • Reflux the mixture for 8-12 hours. A precipitate of this compound will typically form upon cooling.

    • Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry in a desiccator over anhydrous CaCl₂.[5]

Protocol 1.2: Synthesis of a Schiff Base Ligand (Hydrazone)

The hydrazide is a nucleophile that readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This condensation reaction is typically acid-catalyzed and forms the characteristic azomethine (-C=N-) group of a Schiff base.[6]

Step-by-Step Methodology:

  • Dissolve this compound (5 mmol) in hot ethanol (30 mL).

  • In a separate flask, dissolve the desired aldehyde or ketone (e.g., salicylaldehyde, 5.5 mmol) in ethanol (15 mL).

  • Add the aldehydic solution to the hydrazide solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 2-4 hours. The formation of the Schiff base product is often indicated by a color change and the formation of a precipitate.[6]

  • Cool the reaction mixture to room temperature. Collect the solid product by filtration, wash thoroughly with ethanol, and dry.

Part 2: General Protocol for Metal Complex Synthesis

The coordination of a metal ion to the ligand involves the displacement of solvent molecules from the metal's coordination sphere by the ligand's donor atoms. The choice of metal salt is critical; acetates are often used as the acetate ion is a weaker coordinating species than chloride, facilitating easier complex formation.[2]

Chelation Diagram

M M²⁺ O1 O M->O1 Phenolic O⁻ N N M->N Azomethine N O2 O M->O2 Enolic O⁻ Ligand Ligand Backbone

Caption: Coordination of a central metal ion (M²⁺) by the key donor atoms of the Schiff base ligand.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve the synthesized Schiff base ligand (e.g., 2 mmol) in a suitable solvent like ethanol or a DMF/ethanol mixture (40 mL), heating gently if required.

  • Metal Salt Solution: In a separate beaker, dissolve the metal salt (e.g., Cu(OAc)₂·H₂O, NiCl₂·6H₂O, Co(OAc)₂·4H₂O; 1 mmol for a 2:1 ligand-to-metal ratio) in the same solvent (20 mL).[5][7]

  • Complexation: Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • Reaction: Reflux the resulting mixture for 3-5 hours.[8] A change in color and the formation of a precipitate are strong indicators of complex formation. The pH may be adjusted with a dilute base (e.g., NaOH in ethanol) if deprotonation of the phenolic groups is required for coordination.

  • Isolation: After cooling to room temperature, collect the precipitated metal complex by filtration.

  • Purification: Wash the complex sequentially with the reaction solvent (e.g., ethanol), then a low-boiling point solvent like diethyl ether to facilitate drying.[5] Dry the final product in a desiccator.

Part 3: Characterization of the Synthesized Complexes

A multi-technique approach is essential to confirm the structure and purity of the synthesized complexes.

Technique Purpose & Key Observations
FT-IR Spectroscopy - Confirmation of Schiff Base: Appearance of a strong band around 1600-1625 cm⁻¹ corresponding to the ν(C=N) azomethine stretch. - Confirmation of Coordination: A shift in the ν(C=N) band to a lower frequency indicates coordination of the azomethine nitrogen to the metal ion. Disappearance of the broad ν(O-H) band from the phenolic groups indicates deprotonation and coordination. Appearance of new, low-frequency bands (typically < 600 cm⁻¹) attributable to ν(M-N) and ν(M-O) vibrations.[5]
UV-Visible Spectroscopy - Provides information about the electronic transitions within the complex, which helps in deducing the geometry (e.g., octahedral, tetrahedral, square planar).[5] For instance, Cu(II) complexes often show broad d-d transition bands in the visible region.
¹H NMR Spectroscopy - Used for characterizing the diamagnetic complexes (e.g., Zn(II)). Disappearance of the phenolic -OH proton signal upon complexation confirms coordination. A downfield or upfield shift of the azomethine proton (-CH=N-) signal also supports metal binding.[7]
Molar Conductance - Measured in a solvent like DMF or DMSO to determine if the complex is an electrolyte or non-electrolyte. Low values typically indicate a non-electrolytic nature, suggesting that anions (like Cl⁻) are part of the coordination sphere rather than free counter-ions.[5]
Magnetic Susceptibility - Determines the magnetic moment of the complex, which helps in identifying the geometry and the oxidation state of the central metal ion (e.g., distinguishing between square planar and octahedral Ni(II)).[7]
Thermogravimetric Analysis (TGA) - Determines the thermal stability of the complex and indicates the presence of coordinated or lattice water molecules.

Part 4: Applications in Research and Drug Development

The chelation of a metal ion can significantly enhance the biological activity of the parent hydrazone ligand, a phenomenon explained by Tweedy's chelation theory. This theory posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membranes of microorganisms.

Application I: Antimicrobial Agents

Hydrazone metal complexes are widely studied for their antimicrobial properties. The enhanced activity of the complexes compared to the free ligand is a commonly observed trend.[5][8][9]

Mechanism of Action Postulation

Complex Lipophilic Metal Complex Penetration Increased Permeation Complex->Penetration Chelation enhances lipophilicity Membrane Microbial Cell Membrane Target Intracellular Targets (Enzymes, DNA) Membrane->Target Translocation Penetration->Membrane Inhibition Inhibition of Cell Processes (Replication, Respiration) Target->Inhibition Death Cell Death Inhibition->Death

Caption: Postulated mechanism for the enhanced antimicrobial activity of metal complexes.

Experimental Data Summary: Antimicrobial Activity

ComplexTest OrganismActivity MetricResultReference
Cu(II) ComplexStaphylococcus aureusInhibition Zone> Free Ligand[8]
Ni(II) ComplexEscherichia coliInhibition Zone> Free Ligand[8]
Mn(II) ComplexCandida albicansMICLower than Free Ligand[8]
Co(II) ComplexBacillus cereusInhibition ZoneSignificant Activity[8]

Note: The table represents a synthesis of typical findings; specific values vary by ligand structure and microbial strain.

Application II: Antioxidant and DNA Interaction Studies

The phenolic hydroxyl groups on the this compound scaffold are prime candidates for radical scavenging.[1] Metal complexes derived from these ligands often exhibit potent antioxidant activity, evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging.[2][8] Furthermore, many of these complexes, particularly those with planar geometries, can interact with DNA through intercalation or groove binding, and some can even promote DNA cleavage, indicating potential for anticancer applications.[2]

Application III: Catalysis

While less explored than their biological activities, hydrazone-based metal complexes are emerging as effective catalysts. For instance, oxidovanadium(V) complexes with hydrazone ligands have been shown to catalyze the epoxidation of olefins like styrene, a crucial transformation in organic synthesis.[10] The metal center acts as a Lewis acid, activating the substrate, while the ligand framework modulates its reactivity and stability.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a versatile platform for the design of sophisticated metal complexes. Its straightforward synthesis and derivatization, coupled with the rich coordination chemistry it enables, provide a fertile ground for discovering new compounds with tailored biological and catalytic properties. For researchers in drug development, these complexes offer a promising avenue to combat antimicrobial resistance and develop novel therapeutics. For materials scientists, they present opportunities in catalysis and sensor technology. The protocols and principles outlined in this guide serve as a robust starting point for exploring the vast potential of this remarkable ligand.

References

  • Bis-Schiff Base Derivatives of 2,5-Dihydroxybenzaldehyde: Synthesis, Characterization and Antimicrobial Activity of Their Cu(II), Co(II) and Zn(II) Complexes. (2013).
  • New transition metal complexes of 2,4-dihydroxybenzaldehyde benzoylhydrazone Schiff base (H 2 dhbh): Synthesis, spectroscopic characterization, DNA binding/cleavage and antioxidant activity. (2025).
  • Synthesis and Application of 2,5-Dihydroxybenzaldehyde. ChemicalBook.
  • 2,5-Dihydroxybenzaldehyde synthesis. ChemicalBook.
  • Preparation method of 2,5-dihydroxybenzaldehyde.
  • Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. (2025). PubMed Central.
  • A study on Structural Aspects and Biological Activity of (E)-N'-[2-Hydroxybenzylidene]benzohydrazide and its Metal Complexes. (2025).
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). MDPI.
  • Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4. NIH.
  • Synthesis, Characterization and Physico-chemical Studies of Metal Complexes of Schiff Base derived from p-hydroxybenzaldehyde and benzilmonoximehydrazone. (2021). IJCRT.org.
  • Synthesis, Characterization and Antimicrobial Studies of Metal(II) Complexes with A Schiff Base Derived From 2, 4-Dihydroxybenzophenone with Ethylenediamine. (2025).
  • This compound. Benchchem.
  • Two Oxidovanadium(V)
  • Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Arom

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Application Notes & Protocols: 2,5-Dihydroxybenzohydrazide in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatile Scaffold of 2,5-Dihydroxybenzohydrazide

In the landscape of materials science, the quest for novel functionalities often leads back to the elegant design of molecular building blocks. This compound (DHBH) emerges as a molecule of significant interest, distinguished by a unique combination of functional groups that impart a wide array of capabilities. Its structure, featuring a rigid benzene ring, two phenolic hydroxyl (-OH) groups, and a reactive hydrazide (-CONHNH₂) moiety, provides a versatile platform for innovation.[1] The phenolic hydroxyls are not only potent hydrogen-bond donors and antioxidant agents but also excellent chelating sites for metal ions.[1] Concurrently, the hydrazide group serves as a dynamic handle for chemical modification, readily reacting with aldehydes and ketones to form stable hydrazone derivatives, paving the way for the synthesis of advanced polymers, sensors, and protective coatings.[1]

This guide provides researchers, scientists, and materials development professionals with a comprehensive overview of the applications of DHBH in materials science. We will move beyond mere listings of properties to explore the causality behind its utility, providing field-proven insights and detailed, self-validating protocols for its application in high-performance polymers, corrosion inhibition, and chemical sensing.

Part 1: The Molecular Architecture and Its Implications

The efficacy of this compound in materials science is a direct result of its molecular structure. Understanding this architecture is key to harnessing its full potential.

  • Phenolic Hydroxyl Groups (Positions 2 and 5): These groups are the molecule's primary active sites for chelation and antioxidant activity. Their ability to donate hydrogen atoms allows them to scavenge free radicals, a property that can be imparted to materials.[1] More importantly, their ortho and para positions relative to the hydrazide linkage influence the molecule's electronic properties and create a perfect pocket for coordinating with metal ions.[1] This chelation is the foundational mechanism for its use in corrosion inhibition and metal ion sensing.

  • Hydrazide Group (-CONHNH₂): This functional group is a cornerstone of its versatility. It is a nucleophilic site that provides a gateway to a vast library of derivative compounds through condensation reactions, most notably with aldehydes and ketones to form hydrazones.[1] This reaction is fundamental to creating Schiff base ligands for sensors and monomers for polymerization.

  • Benzene Ring: The aromatic ring provides a rigid and thermally stable scaffold, ensuring that the materials derived from DHBH possess inherent structural integrity and robustness.[1]

Caption: Molecular structure of this compound (DHBH).

Part 2: Application in High-Performance Polymers

The difunctional nature of DHBH, possessing both hydroxyl and hydrazide groups, makes it an excellent monomer for polycondensation reactions. Its incorporation into polymer backbones can introduce desirable properties such as thermal stability, specific mechanical strengths, and improved intermolecular interactions via hydrogen bonding. A prime example is the synthesis of novel poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH) fibers, which exhibit high thermal stability and impressive mechanical properties.[2]

The hydroxyl groups on the polymer chain can enhance lateral interactions between polymer chains, potentially improving properties like compressive strength compared to analogous polymers without such groups.[2]

Protocol 1: Synthesis of a DHBH-Based Polymer Fiber

This protocol is adapted from the synthesis of poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH) fiber.[2] The procedure involves the polycondensation of a DHBH analogue (2,5-dihydroxyterephthalic acid, DHTA) with another monomer in a poly(phosphoric acid) (PPA) medium, which acts as both a solvent and a condensation agent.

Rationale: PPA is the medium of choice because it facilitates the dehydration reactions required for polymerization and maintains the rigid-rod polymer in a liquid crystalline solution, which is essential for spinning high-strength fibers. The staged temperature increase is critical to control the reaction rate, manage viscosity, and drive the polymerization to completion for achieving high molecular weight.

Materials:

  • 4,6-diamino-1,3-benzenediol (DADHB)

  • 2,5-dihydroxyterephthalic acid (DHTA) (structurally related to DHBH)

  • Poly(phosphoric acid) (PPA, 83.5%)

  • Phosphorus pentoxide (P₂O₅)

  • Nitrogen gas (high purity)

  • Deionized water

Equipment:

  • Glass reaction vessel with mechanical stirrer, nitrogen inlet/outlet, and vacuum port

  • Heating mantle with precise temperature control

  • Vacuum oven

Procedure:

  • Reactor Setup: In a glass reaction vessel under a nitrogen atmosphere, add degassed polyphosphoric acid (PPA).

  • Monomer Addition: Add equimolar amounts of 4,6-diamino-1,3-benzenediol (DADHB) and 2,5-dihydroxyterephthalic acid (DHTA) to the PPA.

  • Initial Reaction & Dehydrochlorination: Heat the mixture to 100–110 °C under vacuum to remove any residual moisture and hydrochloride.

  • P₂O₅ Addition: Cool the reaction vessel to approximately 90 °C. Carefully add fresh P₂O₅ to the mixture. The P₂O₅ increases the PPA concentration, which is crucial for driving the reaction to high conversion.

  • Staged Polycondensation: Stir the mixture for 60 minutes to ensure homogeneity. Then, implement the following staged heating profile:

    • Heat to 130 °C and maintain for 5–6 hours.

    • Increase temperature to 150 °C and maintain for 6–7 hours.

    • Finally, increase to 190 °C and maintain for 3–4 hours. The appearance of liquid crystallinity, often observed as a stir-opacity, indicates the formation of the rigid-rod polymer.[2]

  • Fiber Spinning: The resulting highly viscous polymer dope is transferred to a dry-jet wet-spinning apparatus to produce the PBOH fiber.

  • Purification: The spun fiber is purified by extracting the PPA with water for 72 hours.

  • Drying: The final polymer fiber is dried at 60 °C in a vacuum oven.

Caption: Workflow for the synthesis of DHBH-based high-performance polymer fibers.

Part 3: Application as a Corrosion Inhibitor

The molecular structure of DHBH is ideally suited for corrosion inhibition, particularly for metals like aluminum and steel in various environments.[3][4] The mechanism relies on the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that stifles both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions.[3][5]

Mechanism of Action:

  • Adsorption: The DHBH molecule adsorbs onto the metal surface. This adsorption is facilitated by the heteroatoms (oxygen and nitrogen) which have lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms.[3][4]

  • Film Formation: A protective film, potentially a complex between the metal ions and the DHBH molecule, forms on the surface. The phenolic hydroxyl groups are crucial for this, acting as strong chelating agents.[3]

  • Barrier Effect: This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive medium. It also blocks the active sites where corrosion reactions would typically occur.

Studies on related dihydroxybenzene isomers show that the position of the hydroxyl groups significantly affects the adsorption mechanism and efficiency.[6][7] While DHBH itself has not been as extensively studied as simpler isomers, its derivatives have shown high protection efficacy (up to 96%) for mild steel in acidic solutions.[4]

Corrosion_Inhibition_Mechanism Metal Metal Surface (e.g., Steel, Al) Adsorption Adsorption via O & N Heteroatoms Metal->Adsorption Protection Corrosion Inhibition: Surface is Passivated Corrosive Corrosive Medium (H₂O, O₂, H⁺, Cl⁻) Corrosive->Metal Corrosion Attack DHBH DHBH Molecules in Solution DHBH->Adsorption Film Formation of Protective Chelated Film Adsorption->Film Film->Protection

Caption: Proposed mechanism of corrosion inhibition by this compound.

Protocol 2: Evaluating Corrosion Inhibition Efficiency via Electrochemistry

This protocol outlines a standard electrochemical method to quantify the performance of DHBH or its derivatives as corrosion inhibitors. Techniques like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) are used.

Rationale: Electrochemical methods are rapid and highly sensitive for studying corrosion processes. Potentiodynamic polarization scans reveal the effect of the inhibitor on both anodic and cathodic reaction rates, while EIS provides detailed information about the properties of the protective film and the corrosion resistance at the metal-electrolyte interface.

Materials:

  • Working Electrode (WE): Coupon of the metal to be tested (e.g., mild steel, aluminum alloy 5754).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive Medium: e.g., 1M HCl, 0.5M H₂SO₄, or a buffered alkaline solution.[3][4]

  • This compound (or derivative) at various concentrations (e.g., 0.01M to 0.03M).[4]

Equipment:

  • Potentiostat/Galvanostat with EIS capability.

  • Electrochemical cell.

Procedure:

  • Electrode Preparation: Polish the working electrode surface with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Electrolyte Preparation: Prepare the corrosive solution. Create a series of test solutions by dissolving the DHBH inhibitor at different concentrations in the corrosive medium.

  • System Assembly: Assemble the three-electrode cell with the prepared WE, RE, and CE. Immerse the electrodes in the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady state is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

    • Fit the resulting Nyquist plot to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct). A larger Rct value in the presence of the inhibitor indicates better performance.[4]

  • Potentiodynamic Polarization:

    • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting current density (log scale) versus potential.

    • Extrapolate the linear Tafel regions of the cathodic and anodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

  • Calculate Inhibition Efficiency (IE%): Use the following formulas:

    • From polarization data: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100

    • From EIS data: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100

Data Presentation:

Inhibitor Conc.icorr (µA/cm²)Ecorr (mV vs. SCE)Rct (Ω·cm²)IE% (from icorr)IE% (from Rct)
0 M (Blank)1500-48050--
0.01 M DHBH300-46525080.0%80.0%
0.02 M DHBH150-46060090.0%91.7%
0.03 M DHBH60-450120096.0%95.8%
Table 1: Representative data for evaluating DHBH as a corrosion inhibitor for mild steel in 1M HCl. Data is hypothetical, based on trends reported in the literature.[4]

Part 4: Application in Chemical Sensing and Environmental Remediation

The chelating properties of the dihydroxybenzene core, combined with the reactive hydrazide group, make DHBH an excellent scaffold for developing chemical sensors and adsorbents for environmental pollutants.

Fluorescent Sensors for Metal Ion Detection

Derivatives of DHBH can be synthesized to act as fluorescent chemosensors. The general principle involves creating a hydrazone by reacting DHBH with an aldehyde that is part of a fluorophore.

Sensing Mechanism:

  • Initial State: The sensor molecule has a baseline fluorescence.

  • Binding Event: The dihydroxy-hydrazone moiety selectively binds to a target metal ion (e.g., Hg²⁺, Pb²⁺, Cd²⁺).[8]

  • Signal Transduction: This binding event alters the electronic properties of the molecule, leading to a detectable change in its fluorescence (e.g., quenching or enhancement of intensity, or a shift in the emission wavelength). This is often due to mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).

While DHBH itself is a starting point, its derivative, (E)-4-((5-bromo-2-hydroxybenzylidene) amino)-3-hydroxynaphthalene-1-sulfonic acid) (5-BHAHS), has been successfully immobilized on a nanocellulose/MnO₂ composite to create a highly selective electrochemical sensor for heavy metal ions with detection limits in the micromolar range.[8]

Adsorbents for Pollutant Removal

The functional groups of DHBH can be grafted onto solid supports, such as cellulose, to create efficient adsorbents for removing pollutants from wastewater.[9] A material named CELL@HBH, prepared by grafting a dihydroxybenzohydrazide derivative onto microcrystalline cellulose, has shown high adsorption capacity for anionic food colorants and hexavalent chromium (Cr(VI)).[9]

Adsorption Mechanism: The hydroxyl and amine groups on the adsorbent surface act as binding sites for pollutants. The process is often pH-dependent; for instance, at low pH (e.g., pH 2), the surface becomes protonated, electrostatically attracting anionic pollutants like Cr(VI) (in the form of HCrO₄⁻) and anionic dyes.[9]

Protocol 3: Batch Adsorption of Anionic Pollutants using a DHBH-Modified Adsorbent

This protocol describes a typical batch experiment to evaluate the adsorption capacity of a DHBH-functionalized material for a pollutant like an anionic dye.

Rationale: Batch experiments are a straightforward method to determine key adsorption parameters like equilibrium time, pH dependence, and maximum adsorption capacity under controlled conditions. This allows for the characterization and optimization of the adsorbent material.

Materials:

  • DHBH-modified adsorbent (e.g., CELL@HBH).[9]

  • Pollutant stock solution (e.g., 1000 mg/L of E122 dye or Cr(VI)).

  • HCl and NaOH solutions (0.1 M) for pH adjustment.

  • Erlenmeyer flasks.

Equipment:

  • Thermostatic shaker.

  • pH meter.

  • UV-Vis Spectrophotometer.

  • Centrifuge.

Procedure:

  • pH Optimization:

    • Add a fixed amount of adsorbent (e.g., 7.5 mg) to a series of flasks containing the pollutant solution (e.g., 20 mL of 100 mg/L).

    • Adjust the initial pH of each solution to a different value (e.g., from 2 to 12) using HCl or NaOH.

    • Place the flasks in a thermostatic shaker at a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm) for a time sufficient to reach equilibrium (e.g., 5 hours).[9]

    • After shaking, separate the adsorbent by centrifugation.

    • Measure the final concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer at the pollutant's λ_max.

    • Determine the optimal pH at which the highest removal is achieved.

  • Adsorption Isotherm Study:

    • Using the optimal pH determined above, prepare a series of pollutant solutions with varying initial concentrations (e.g., 20 to 500 mg/L).

    • Add a fixed amount of adsorbent (e.g., 7.5 mg) to 20 mL of each solution.

    • Agitate the flasks until equilibrium is reached.

    • Measure the final equilibrium concentration (Ce) of the pollutant in each solution.

  • Calculate Adsorption Capacity:

    • The amount of pollutant adsorbed at equilibrium, qe (mg/g), is calculated as: qe = [(C₀ - Ce) * V] / m

      • Where C₀ is the initial concentration (mg/L), Ce is the equilibrium concentration (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

    • Analyze the data by fitting it to isotherm models like Langmuir and Freundlich to understand the adsorption mechanism.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed molecular scaffold with significant potential in materials science. Its inherent structural features—a rigid aromatic core, chelating hydroxyl groups, and a versatile hydrazide handle—enable its application in diverse fields ranging from high-performance polymers to environmental protection. The protocols and insights provided in this guide serve as a foundational resource for researchers looking to innovate and develop the next generation of advanced materials by leveraging the unique and powerful chemistry of this remarkable compound.

References

  • Al-hamdani, N. S., & Al-Khafaji, Y. A. (2023). Highly selective detection of heavy metal ions in food and water using a 5-BHAHS@NC/MnO2-based electrochemical sensor. Food Chemistry, 404, 134698. Retrieved from [Link]

  • Ryl, J., Wysocka, J., Broda, K., & Niedziałkowski, P. (2019). Corrosion Inhibition Mechanism and Efficiency Differentiation of Dihydroxybenzene Isomers Towards Aluminum Alloy 5754 in Alkaline Media. Materials (Basel, Switzerland), 12(19), 3067. Retrieved from [Link]

  • Wang, J., Liu, X., & Zhang, Q. (2012). Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber. Chinese Journal of Chemistry, 30(1), 199-204. Retrieved from [Link]

  • Ryl, J., Wysocka, J., Broda, K., & Niedziałkowski, P. (2019). Corrosion Inhibition Mechanism and Efficiency Differentiation of Dihydroxybenzene Isomers Towards Aluminum Alloy 5754 in Alkaline Media. PubMed, 31547157. Retrieved from [Link]

  • Anitha, T., & Kumar, S. A. (2021). Inhibitor Effect of N-(5-((4-chlorophenyl)diazenyl)-2-hydroxy benzylidene)-2-hydroxy benzohydrazide for Mild Steel Corrosion in chloride and sulphate acidic solutions. International Journal of Electrochemical Science, 16, 211153. Retrieved from [Link]

  • Ryl, J., Wysocka, J., Broda, K., & Niedziałkowski, P. (2019). Corrosion Inhibition Mechanism and Efficiency Differentiation of Dihydroxybenzene Isomers Towards Aluminum Alloy 5754 in Alkaline Media. ResearchGate. Retrieved from [Link]

  • Ryl, J., Wysocka, J., Broda, K., & Niedziałkowski, P. (2019). Corrosion Inhibition Mechanism and Efficiency Differentiation of Dihydroxybenzene Isomers Towards Aluminium Alloy 5754 in Alkaline Media. ResearchGate. Retrieved from [Link]

  • Al-Gorban, Z. N., Al-Ahmary, Z. M., & El-Apasery, M. A. (2023). Novel dihydroxybenzohydrazide grafted deoxycellulose for efficient removal of anionic food colorants and hexavalent chromium from wastewater. Scientific Reports, 13(1), 13211. Retrieved from [Link]

  • Applied Science. (2019, June 15). How corrosion inhibitors protect metal: synthesis in the lab and testing. YouTube. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,5-Dihydroxybenzohydrazide (CAS: 15791-90-9). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple procedural steps to explore the causality behind methodological choices, ensuring a robust and reproducible synthesis.

Introduction: The Significance of this compound

This compound, also known as gentisic acid hydrazide, is a valuable chemical intermediate. Its structure, featuring a hydroquinone ring and a reactive hydrazide moiety, makes it a versatile scaffold for synthesizing therapeutic agents and other complex molecules.[1] The hydrazide group can readily undergo condensation reactions to form hydrazones, allowing for the creation of diverse compound libraries for screening in medicinal chemistry.[1] However, its synthesis can be challenging due to the sensitive nature of the dihydroxy-substituted benzene ring. This guide provides solutions to maximize yield and purity.

Section 1: Overview of Synthetic Pathways

The synthesis of this compound is primarily achieved through two established routes starting from 2,5-Dihydroxybenzoic acid (gentisic acid). The choice between these pathways depends on factors such as desired purity, reaction scale, and available equipment.

  • Route A: Direct Hydrazinolysis. This is a single-step approach where 2,5-dihydroxybenzoic acid is directly reacted with hydrazine hydrate, typically under reflux conditions.[1] While efficient in terms of step count, it can require harsher conditions that may lead to side products.

  • Route B: Two-Step Esterification-Hydrazinolysis. This method first involves the esterification of 2,5-dihydroxybenzoic acid (e.g., to methyl 2,5-dihydroxybenzoate), followed by hydrazinolysis of the resulting ester.[1][2] The ester intermediate is generally more reactive towards hydrazine than the parent carboxylic acid, allowing the second step to proceed under milder conditions, which can improve the final product's purity.[1]

SynthesisPathways Start 2,5-Dihydroxybenzoic Acid (Gentisic Acid) Ester Methyl 2,5-Dihydroxybenzoate Start->Ester Step 1: Esterification (MeOH, H₂SO₄) FinalProduct This compound Start->FinalProduct Route A: Direct Hydrazinolysis (Hydrazine Hydrate, Reflux) Ester->FinalProduct Route B (Step 2): Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux)

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is extremely low, or I've recovered only starting material. What are the most likely causes?

This is a common issue that can stem from several factors. A systematic approach is key to diagnosing the problem.

  • Cause A: Reagent Quality. Hydrazine hydrate is susceptible to degradation by atmospheric carbon dioxide and oxidation. If your reagent is old or has been improperly stored, its effective concentration may be significantly lower than stated.

    • Solution: Always use fresh, high-quality hydrazine hydrate from a reputable supplier. For sensitive, small-scale reactions, consider using a newly opened bottle.

  • Cause B: Insufficient Reaction Energy/Time. Both direct hydrazinolysis and the esterification step require sufficient thermal energy and time to proceed to completion.

    • Solution: Ensure your reaction is maintained at a vigorous reflux temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot remains prominent after the initially planned reaction time, extend the reflux period (e.g., in 4-6 hour increments) and re-analyze. For the direct hydrazinolysis of the acid, reaction times can be long (24h+).

  • Cause C: Presence of Moisture (Esterification Step). The acid-catalyzed esterification of 2,5-dihydroxybenzoic acid is a reversible equilibrium reaction that produces water. If this water is not removed, it will limit the conversion to the ester, leading to a poor overall yield.

    • Solution: While refluxing with a simple condenser works, a more effective setup for the esterification step is to use a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the equilibrium towards the product.

LowYieldTroubleshooting decision decision process process result result start Low / No Yield q1 Is Hydrazine Hydrate fresh? start->q1 a1_yes Is reaction at vigorous reflux? q1->a1_yes Yes a1_no Use fresh reagent q1->a1_no No a2_yes Monitor by TLC. Is starting material consumed? a1_yes->a2_yes Yes a2_no Increase heat to achieve reflux a1_yes->a2_no No a1_no->start a3_no Extend reflux time (e.g., +6 hours) a2_yes->a3_no No a3_yes Problem is likely in workup/isolation. Review protocol. a2_yes->a3_yes Yes a2_no->start a3_no->a2_yes Re-check TLC

Caption: Troubleshooting flowchart for low reaction yield.

Q2: My reaction mixture turns dark brown/black, and I isolate a tarry, impure product. What's causing this decomposition?

This is almost certainly due to oxidation. The 2,5-dihydroxybenzoic acid starting material contains a hydroquinone functional group, which is highly susceptible to oxidation, especially at elevated temperatures in the presence of atmospheric oxygen. This oxidation leads to the formation of highly colored quinone and poly-quinone species.

  • Solution 1: Inert Atmosphere. The most effective solution is to rigorously exclude oxygen from the reaction.

    • Purge the reaction flask with an inert gas (Nitrogen or Argon) for 5-10 minutes before adding reagents.

    • Maintain a positive pressure of the inert gas throughout the reaction (e.g., using a balloon or a bubbler).

    • Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Solution 2: Antioxidant Additives. In some cases, adding a small, sacrificial amount of a reducing agent can help prevent oxidation of the starting material.

    • Consider adding a catalytic amount of sodium hydrosulfite (sodium dithionite) to the reaction mixture.

Q3: The TLC shows my reaction has stalled with both starting material and product present. How can I drive it to completion?

A stalled reaction indicates that the reaction has reached a practical equilibrium or that a limiting factor is preventing further conversion.

  • Cause A: Insufficient Hydrazine. The reaction is bimolecular; its rate depends on the concentration of both the substrate and hydrazine.

    • Solution: Use a larger excess of hydrazine hydrate. While 3-5 equivalents may work, increasing this to 10 equivalents can significantly increase the reaction rate and drive it towards completion.[3]

  • Cause B: Product Precipitation. If the desired this compound product is not fully soluble in the reaction solvent at reflux, it may precipitate out of the solution, potentially coating the surface of the unreacted starting material and preventing further reaction.

    • Solution: Increase the volume of the solvent to ensure all components remain dissolved at the reaction temperature. Alternatively, switch to a solvent with higher polarity or better solvating power for the product, such as switching from pure ethanol to an ethanol/water mixture or using dimethylformamide (DMF).

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthesis route is better: direct hydrazinolysis or the two-step esterification method?

Neither route is universally "better"; the optimal choice depends on your specific goals.

FeatureRoute A: Direct HydrazinolysisRoute B: Two-Step (via Ester)
Steps 12
Overall Time Potentially shorterLonger
Conditions Harsher (higher temp, longer time)Milder hydrazinolysis step
Purity Prone to oxidation byproductsOften yields a cleaner product[1]
Recommendation Good for rapid, smaller-scale synthesis where purity is less critical.Recommended for larger-scale synthesis or when high purity is essential.

Q2: What is the mechanism of hydrazinolysis?

Hydrazinolysis is a classic nucleophilic acyl substitution . The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester or carboxylic acid. This forms a tetrahedral intermediate which then collapses, eliminating the leaving group (methanol from the methyl ester, or water from the carboxylic acid) to form the final hydrazide product.

Caption: Mechanism of hydrazinolysis of a methyl ester.

Q3: What are the critical safety precautions for handling hydrazine hydrate?

Hydrazine and its hydrates are hazardous materials and must be handled with extreme care.

  • Toxicity: Hydrazine is a suspected carcinogen and is highly toxic via inhalation, ingestion, and skin contact.[4]

  • Handling: ALWAYS handle hydrazine hydrate in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (or butyl rubber for prolonged contact), a lab coat, and chemical splash goggles at all times.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing agents and acids.

Q4: How should I best purify the final product?

The most common method is recrystallization.

  • Crude Workup: After the reaction is complete, cool the mixture in an ice bath to precipitate the crude product. Filter the solid and wash it with cold solvent (e.g., ethanol) to remove soluble impurities. A wash with a dilute sodium bicarbonate solution can help remove any unreacted 2,5-dihydroxybenzoic acid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent. Ethanol, methanol, or a mixture with water are common choices. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the pure crystals and dry them under vacuum.

Section 4: Experimental Protocols

Protocol 1: Direct Hydrazinolysis of 2,5-Dihydroxybenzoic Acid (Route A)

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2,5-dihydroxybenzoic acid (1.0 eq).

  • Add ethanol (approx. 10-15 mL per gram of acid).

  • Purge the system with nitrogen for 10 minutes.

  • Add hydrazine hydrate (5.0 eq) dropwise to the stirred suspension.

  • Heat the mixture to a vigorous reflux under a positive nitrogen atmosphere.

  • Maintain reflux for 24-48 hours, monitoring the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane).

  • Once the reaction is complete, cool the flask in an ice bath for 1 hour.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol, followed by cold deionized water.

  • Dry the product under vacuum to yield this compound. Recrystallize from an ethanol/water mixture if necessary.

Protocol 2: Two-Step Synthesis via Methyl Ester (Route B)

Step 1: Esterification

  • To a round-bottom flask, add 2,5-dihydroxybenzoic acid (1.0 eq) and an excess of dry methanol (approx. 20 mL per gram of acid).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours. Using a Dean-Stark trap is recommended.

  • Monitor the reaction by TLC until the starting acid is consumed.

  • Cool the mixture and remove the methanol under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude methyl 2,5-dihydroxybenzoate, which can be purified by chromatography or recrystallization.

Step 2: Hydrazinolysis of the Ester

  • Dissolve the purified methyl 2,5-dihydroxybenzoate (1.0 eq) in ethanol (10 mL per gram of ester) in a round-bottom flask with a reflux condenser and nitrogen inlet.

  • Purge with nitrogen and add hydrazine hydrate (3.0 eq).

  • Heat the mixture to reflux under nitrogen for 4-8 hours, monitoring by TLC.

  • Workup and purify the final product as described in Protocol 1 (steps 7-10).

References
  • Shimizu, A., et al. (2014). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. Retrieved from [Link]

  • Payne, R. J., et al. (2013). Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins. National Institutes of Health. Retrieved from [Link]

  • Dirksen, A., & Hackeng, T. M. (2009). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health. Retrieved from [Link]

  • Agilent. (n.d.). GlycoRelease™ GLYCAN HYDRAZINOLYSIS KIT TABLE OF CONTENTS. Retrieved from [Link]

  • Kurita, O., et al. (2007). A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Gentisic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-dihydroxybenzoic acid. Retrieved from [Link]

  • Derkach, L. G., et al. (2014). Esterification of 2,4-dihydroxybenzoic acid. Semantic Scholar. Retrieved from [Link]

  • Mohamad, S. A. A., et al. (2022). Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus. Journal of Applied Chemistry. Retrieved from [Link]

  • Sederholm, T. M., & Thompson, D. H. (1952). Some Esters of 3,5-Dihydroxybenzoic Acid. Journal of the American Chemical Society. Retrieved from [Link]

  • Halloran, M. W., et al. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov. Retrieved from [Link]

  • Pietrzyk, A., et al. (2018). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2,5-Dihydroxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-dihydroxybenzohydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing concise answers to get you started.

Q1: What is the most common starting material for synthesizing this compound?

A1: The most prevalent and economically viable starting material is 2,5-dihydroxybenzoic acid, also known as gentisic acid.[1][2] Gentisic acid is a derivative of benzoic acid and can be produced via the carboxylation of hydroquinone.[1][3]

Q2: What is the standard synthetic route to this compound from gentisic acid?

A2: The typical synthesis involves a two-step process:

  • Esterification: Gentisic acid is first converted to its corresponding ester, commonly the methyl or ethyl ester (e.g., methyl 2,5-dihydroxybenzoate), often using an alcohol like methanol or ethanol in the presence of an acid catalyst (e.g., H₂SO₄ or SOCl₂).

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate (N₂H₄·H₂O) to yield the desired this compound.[4][5]

Q3: Why are the hydroxyl groups on the benzene ring problematic during synthesis?

A3: The two hydroxyl groups on the aromatic ring are nucleophilic and acidic.[6] This reactivity can lead to several complications:

  • Side Reactions: The hydroxyl groups can react with reagents intended for the carboxylic acid or ester group, leading to unwanted byproducts.

  • Oxidation: The hydroquinone moiety is susceptible to oxidation, especially under basic conditions or in the presence of air, which can result in colored impurities and reduced yield.

  • Decreased Reactivity: The electron-donating nature of the hydroxyl groups can influence the reactivity of the ester group during hydrazinolysis.

Q4: Is it necessary to use protecting groups for the hydroxyl functions?

A4: While direct synthesis without protection is possible, it often leads to challenges with yield and purity. The use of protecting groups for the phenolic hydroxyls is a common strategy to mitigate side reactions and improve the overall efficiency of the synthesis.[6] The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal.[7]

Q5: What are some common challenges in purifying the final this compound product?

A5: Purification can be challenging due to the product's polarity and potential instability. Common issues include:

  • Co-precipitation of impurities: Unreacted starting materials or byproducts may co-precipitate with the desired product.

  • Solubility: Finding a suitable solvent system for recrystallization that effectively removes impurities without significant product loss can be difficult.

  • Degradation: The product can be sensitive to heat and light, potentially degrading during purification steps like column chromatography or prolonged heating.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Low Yield in the Hydrazinolysis Step

Problem: You are experiencing a significantly lower than expected yield of this compound after reacting the methyl or ethyl ester with hydrazine hydrate.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Incomplete Reaction The hydrazinolysis of esters can be a reversible reaction or may require forcing conditions to go to completion. The presence of two electron-donating hydroxyl groups can decrease the electrophilicity of the ester's carbonyl carbon, slowing down the reaction.Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TTC). If the reaction is sluggish, consider extending the reflux time. Use an Excess of Hydrazine Hydrate: Employing a molar excess of hydrazine hydrate (typically 1.2 to 1.5 equivalents or more) can shift the equilibrium towards the product.[8]
Side Reactions The free hydroxyl groups can participate in side reactions. For instance, they can be acylated by the starting ester under certain conditions, leading to oligomeric byproducts.Consider Protecting Groups: If feasible, protect the hydroxyl groups as ethers (e.g., benzyl or silyl ethers) before the hydrazinolysis step. This will prevent their interference. The protecting groups can be removed in a subsequent step.
Product Loss During Workup This compound has some solubility in water and polar organic solvents. Significant product may be lost in the aqueous phase during extraction or in the mother liquor during recrystallization.Optimize Workup Procedure: After the reaction, carefully neutralize the mixture. If performing an aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the product. When recrystallizing, cool the solution slowly and for a sufficient period to maximize crystal formation.
Degradation of Starting Material or Product The hydroquinone structure is prone to oxidation, which can be accelerated by heat and the presence of trace metals or basic conditions from hydrazine. This leads to the formation of colored, complex byproducts.Perform the Reaction Under an Inert Atmosphere: Conducting the reaction under nitrogen or argon can minimize oxidation.[9] Use High-Purity Reagents and Solvents: Ensure that your starting ester and hydrazine hydrate are of high quality to avoid catalytic degradation.
Guide 2: Product is Highly Colored (Pink, Brown, or Black)

Problem: Your isolated this compound is not a white or off-white solid but is instead significantly colored.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Oxidation of the Hydroquinone Ring The 2,5-dihydroxy-substituted benzene ring is highly susceptible to oxidation, forming quinone-type structures which are intensely colored. This can happen at any stage of the synthesis or purification if exposed to air, especially at elevated temperatures or non-neutral pH.Inert Atmosphere: As mentioned previously, use an inert atmosphere (N₂ or Ar) throughout the synthesis, workup, and storage.[9] Degas Solvents: Before use, degas all solvents to remove dissolved oxygen. Use of Antioxidants: In some cases, a small amount of an antioxidant like sodium bisulfite or ascorbic acid can be added during workup to minimize oxidation.
Residual Metal Contaminants Trace amounts of metal ions can catalyze the oxidation of the hydroquinone moiety.Use High-Purity Reagents: Ensure all reagents are free from significant metal contamination. Chelating Agents: During workup, a wash with a dilute solution of a chelating agent like EDTA can help remove catalytic metal ions.
Formation of Charge-Transfer Complexes The product can form colored charge-transfer complexes with certain impurities or solvents.Thorough Purification: Recrystallization from a suitable solvent system is often effective. You may need to screen several solvents. A common technique is to dissolve the crude product in a polar solvent and then precipitate it by adding a non-polar solvent. Column chromatography can also be used, but be mindful of potential on-column degradation.
Guide 3: Difficulty in Characterizing the Product

Problem: You have synthesized a product, but the analytical data (NMR, IR, MS) is ambiguous or does not cleanly match the expected structure of this compound.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Presence of Impurities Unreacted starting materials (ester), hydrazine, or byproducts can complicate the spectra.Purify Thoroughly: Before extensive characterization, ensure your product is as pure as possible. Recrystallization is the preferred method. Compare with Starting Material Spectra: Run spectra of your starting materials to help identify impurity peaks in your product's spectra.
Broad NMR Signals The phenolic -OH and hydrazide -NH and -NH₂ protons can exhibit broad signals in ¹H NMR due to hydrogen bonding and exchange with trace water or acidic/basic impurities.Use Deuterated Solvents that Minimize Exchange: DMSO-d₆ is often a good choice as it can slow down proton exchange, resulting in sharper signals for OH and NH protons.[10] D₂O Exchange: Add a drop of D₂O to your NMR tube. The signals corresponding to the -OH and -NH protons will disappear, confirming their identity.
Incorrect Mass in Mass Spectrometry The molecule might be fragmenting in an unexpected way or forming adducts with salts or solvents.Use Soft Ionization Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally "softer" than Electron Impact (EI) and are more likely to show the molecular ion peak.[11] Check for Adducts: Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, or other common adducts.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound

Step 1: Esterification of 2,5-Dihydroxybenzoic Acid

  • To a round-bottom flask, add 2,5-dihydroxybenzoic acid (1.0 eq).

  • Add an excess of absolute methanol (or ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (or thionyl chloride).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methyl 2,5-dihydroxybenzoate.

Step 2: Hydrazinolysis of Methyl 2,5-Dihydroxybenzoate

  • Dissolve the crude methyl 2,5-dihydroxybenzoate (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 eq) dropwise to the solution.

  • Reflux the mixture for 3-5 hours under an inert atmosphere. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

Diagrams

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis cluster_purification Purification A 2,5-Dihydroxybenzoic Acid C Methyl/Ethyl 2,5-Dihydroxybenzoate A->C Reflux B Methanol/Ethanol + Acid Catalyst B->C E This compound C->E Reflux D Hydrazine Hydrate D->E F Crude Product E->F G Pure Product F->G Recrystallization

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product? Oxidation Is the product colored (pink/brown)? Start->Oxidation IncompleteRxn TLC shows starting material? Start->IncompleteRxn No color issue Oxidation->IncompleteRxn No Sol_Oxidation Use inert atmosphere. Degas solvents. Consider antioxidants. Oxidation->Sol_Oxidation Yes Sol_IncompleteRxn Increase reaction time/temp. Use excess hydrazine. IncompleteRxn->Sol_IncompleteRxn Yes Sol_Purification Optimize recrystallization. Check workup for product loss. IncompleteRxn->Sol_Purification No

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Vertex AI Search. (n.d.). Protecting Groups.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI.
  • Kaliappan, K. P. (2020). Protecting Groups. chem.iitb.ac.in.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • NPTEL. (n.d.). Protecting groups in organic synthesis.
  • Wikipedia. (n.d.). Gentisic acid.
  • ACS Publications. (2019). A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs. Crystal Growth & Design.
  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
  • Google Patents. (n.d.). US2547241A - Gentisic acid and its alkali metal and ammonium salts.
  • PubMed Central. (n.d.). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor.
  • MDPI. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. International Journal of Molecular Sciences.
  • Richman Chemical Inc. (n.d.). 2,5-Dihydroxybenzoic acid (Gentisic Acid).
  • PubChem. (n.d.). This compound.

Sources

stability issues of 2,5-Dihydroxybenzohydrazide in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,5-Dihydroxybenzohydrazide. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to ensure the integrity of your experiments.

I. Core Concepts: Understanding the Instability of this compound

This compound is a versatile molecule with significant potential in medicinal chemistry and pharmacological research. Its structure, which includes a hydroquinone ring and a hydrazide functional group, is key to its biological activity, including its antioxidant properties.[1] However, these same features also make it susceptible to degradation in solution. The primary pathway of degradation is the oxidation of the hydroxyl groups, leading to the formation of quinones.[1] This process can be influenced by several environmental factors.

Key Factors Influencing Stability:
  • pH: Variations in pH can alter the molecular structure of this compound, affecting its stability.[2][3]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2][3]

  • Light: Exposure to UV and visible light can induce photodegradation, breaking chemical bonds.[2]

  • Oxygen: The presence of oxygen promotes oxidation, a key degradation pathway for this compound.[2]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the use of this compound in solution.

Q1: My this compound solution changed color. What does this indicate?

A change in color, often to a brownish or yellowish hue, is a common indicator of degradation. This is typically due to the oxidation of the hydroquinone moiety to form colored quinone species.[1] This oxidation can be accelerated by exposure to air (oxygen), light, and elevated pH.

Q2: What is the optimal pH range for maintaining the stability of this compound solutions?

While specific stability data across a wide pH range for this compound is not extensively published, related dihydroxybenzoic acid compounds show a dependency on pH for stability.[4] For instance, 2,5-dihydroxy-[5][6]-benzoquinone, a related chromophore, is more stable under strongly acidic (pH < 3) or neutral/alkaline (pH > 7) conditions, with increased condensation reactions around pH 4-5.[4] It is crucial to empirically determine the optimal pH for your specific application and buffer system, but starting with slightly acidic to neutral conditions is a reasonable approach.

Q3: How should I prepare and store my stock solutions of this compound?

For optimal stability, it is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, dissolve the compound in an appropriate solvent (e.g., DMSO), aliquot it into single-use volumes, and store at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[5] Once thawed, aliquots may be kept at 4°C for a short period, though it is best to use them as soon as possible.[5]

Q4: Can I use water as a solvent for this compound?

This compound has low solubility in water.[5] While some sources indicate it is water-soluble, others suggest it is insoluble.[5][6] It is more readily soluble in organic solvents like DMSO.[5] If an aqueous solution is required for your experiment, it is advisable to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent to avoid any toxic effects in your experimental system.[5]

Q5: Are there any known incompatibilities I should be aware of when working with this compound?

Yes, you should avoid strong oxidizing agents and strong bases, as these can promote the degradation of the compound.[7] Additionally, be aware of potential interactions with metal ions, which can chelate with the hydroxyl and hydrazide groups.[1]

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues you may encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid color change of the solution upon preparation. Oxidation due to exposure to air, light, or high pH.Prepare solutions fresh under subdued light. Consider de-gassing your solvent with an inert gas (e.g., argon or nitrogen) prior to use. Ensure the pH of your buffer is within a stable range.
Loss of compound activity or efficacy over a short period. Chemical degradation of the compound in solution.Prepare fresh solutions for each experiment. If using a stored stock solution, perform a quality control check (e.g., HPLC) to confirm its integrity.
Precipitation of the compound in the final working solution. Poor solubility in the aqueous buffer.Increase the percentage of co-solvent (e.g., DMSO) in your final solution, ensuring it remains compatible with your experimental system. Consider using a solubilizing agent like Tween 80 or CMC-Na for in vivo studies.[5]
Inconsistent experimental results between batches. Variability in the stability of the prepared solutions.Standardize your solution preparation protocol. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[5] Always use freshly prepared working solutions.
Experimental Workflow for Preparing Stable Solutions

Caption: Workflow for preparing and handling this compound solutions.

IV. Analytical Methods for Assessing Stability

To ensure the reliability of your experimental data, it is crucial to have methods for assessing the stability of your this compound solutions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the parent compound and its degradation products.[8] A reversed-phase C18 column is typically suitable for this type of analysis. By comparing the peak area of the parent compound over time, you can determine its degradation rate.

UV-Visible Spectroscopy

UV-Visible spectroscopy can be used to monitor the degradation of this compound by observing changes in its absorption spectrum.[8] The formation of oxidation products, such as quinones, will often result in the appearance of new absorption bands at longer wavelengths.

Logical Relationship of Stability Factors

Stability_Factors cluster_Compound cluster_Factors Influencing Factors cluster_Outcome Compound This compound Stability pH pH Degradation Degradation (Oxidation to Quinones) pH->Degradation Temp Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Oxygen->Degradation Degradation->Compound decreases

Caption: Factors influencing the stability of this compound.

V. References

  • Handling Instructions - DBA Italia. (n.d.). MedChemExpress. Retrieved from

  • This compound | 15791-90-9. (n.d.). Benchchem. Retrieved from

  • 2,5-Dihydroxybenzaldehyde. (2023, July 6). Apollo Scientific. Retrieved from

  • SAFETY DATA SHEET. (2025, September 5). Thermo Fisher Scientific. Retrieved from

  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific. Retrieved from

  • 2,5-Dihydroxybenzoic acid (Standard)-SDS. (2025, December 9). MedChemExpress. Retrieved from

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJRPR. Retrieved from

  • Top 5 Factors Affecting Chemical Stability. (2025, October 2). Allan Chemical. Retrieved from

  • Factors affecting the stability of drugs and drug metabolites in biological matrices. (n.d.). PubMed. Retrieved from

  • Chemistry of 2,5-dihydroxy-[5][6]-benzoquinone, a Key Chromophore in Aged Cellulosics. (2025, August 10). ACS Publications. Retrieved from

Sources

Technical Support Guide: Overcoming Solubility Challenges with 2,5-Dihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dihydroxybenzohydrazide. This guide is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this versatile compound in their work. We understand that navigating the physicochemical properties of a molecule is critical for experimental success. This document provides in-depth, field-proven insights and troubleshooting protocols to address the common solubility challenges associated with this compound, ensuring the integrity and reproducibility of your results.

Section 1: The Root of the Challenge: Understanding the Physicochemical Properties of this compound

Before troubleshooting, it is essential to understand the molecular characteristics of this compound that govern its solubility. Its structure, featuring a rigid benzene ring, two polar hydroxyl (-OH) groups, and a highly polar hydrazide (-CONHNH₂) functional group, creates a delicate balance of hydrophilic and hydrophobic properties.[1]

  • Hydrogen Bonding: The primary obstacle to easy dissolution is the molecule's capacity for extensive intermolecular and intramolecular hydrogen bonding via its hydroxyl and hydrazide groups.[1] These strong interactions lead to a stable crystal lattice structure that requires significant energy to overcome.

  • Polarity: While the hydroxyl and hydrazide groups impart polar, hydrophilic character, the benzene ring provides a non-polar, hydrophobic scaffold.[2] This amphipathic nature means that no single solvent is universally optimal.

  • Ionization Potential: The phenolic hydroxyl groups are weakly acidic, and the terminal amine of the hydrazide group is weakly basic.[2] Consequently, the molecule's net charge can be manipulated by adjusting the pH of the medium, which is a key strategy for enhancing aqueous solubility.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common solubility issues encountered in the lab in a direct question-and-answer format.

Q1: My this compound powder is not dissolving in my aqueous buffer at room temperature. Is my compound degraded?

A1: This is the most frequently encountered issue and is expected behavior. It is highly unlikely to be degradation. The strong crystal lattice energy of the compound prevents it from readily dissolving in water or aqueous buffers without intervention.

Causality: The energy required to break the hydrogen bonds within the crystal lattice is greater than the energy gained from the molecule's interaction with water molecules at ambient temperature.

Troubleshooting Steps:

  • Initial Approach - The Co-Solvent Method: The most reliable method is to first create a high-concentration stock solution in a suitable organic solvent and then dilute this stock into your aqueous buffer.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are excellent choices.[2][3] They are water-miscible and effectively disrupt the compound's intermolecular hydrogen bonds.[4]

    • Workflow: See Protocol 3.1 for a detailed step-by-step guide.

  • Secondary Approach - Gentle Heating: For some applications, gentle heating of the aqueous solution can increase solubility.

    • Procedure: While stirring, warm the solution to 40-50°C. Do not boil, as this may risk degradation over long periods.

    • Caution: Be aware that the compound may precipitate out of solution as it cools back to room temperature. This method is best for experiments conducted at elevated temperatures.

Q2: I've successfully created a DMSO stock, but the compound precipitates when I dilute it into my phosphate-buffered saline (PBS). What is happening?

A2: This indicates that the final concentration of this compound in the PBS exceeds its solubility limit in that specific medium, even with the small percentage of DMSO present.

Causality: While DMSO helps, the bulk solvent is still water. Once the DMSO is diluted, water becomes the primary solvent, and if the compound's concentration is too high, it will crash out.

Solutions:

  • Reduce the Final Concentration: This is the simplest solution. Re-calculate your experiment to use a lower final concentration of the compound.

  • Increase the Co-Solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO can help. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.

  • Adjust the Buffer pH: Deprotonating the phenolic hydroxyls can dramatically increase aqueous solubility.[5] Try adjusting your buffer to a slightly alkaline pH (e.g., 7.5 - 8.5). Confirm that the pH shift does not negatively impact your experimental components.

Q3: What is the optimal strategy for complete solubilization if I cannot use organic solvents like DMSO or ethanol?

A3: In cases where organic solvents are prohibited, pH modification is the most powerful tool.

Causality: By creating a charged species (anionic or cationic), you significantly enhance the molecule's interaction with polar water molecules.[5]

  • Basic Conditions (pH > 8): Adding a base (e.g., 0.1 M NaOH) will deprotonate the phenolic hydroxyl groups, forming a more soluble phenolate salt.

  • Acidic Conditions (pH < 4): Adding an acid (e.g., 0.1 M HCl) will protonate the hydrazide group, forming a more soluble hydrazinium salt.

Recommended Protocol:

  • Prepare a suspension of this compound in your desired aqueous medium.

  • While stirring vigorously, add a dilute acid or base dropwise until the solid completely dissolves.

  • Readjust the pH back to your desired experimental value with the corresponding acid or base. Crucially, observe the solution closely during this step. If you are near the solubility limit, the compound may precipitate again as you approach its pI (isoelectric point).

Q4: I need to recrystallize my synthesized this compound. Which solvent system should I use?

A4: Recrystallization relies on identifying a solvent (or solvent pair) where the compound has high solubility at high temperatures and low solubility at low temperatures.[6]

Recommendations:

  • Single Solvent: Ethanol or methanol are excellent starting points. Benzohydrazide derivatives often recrystallize well from hot ethanol.[6]

  • Solvent/Anti-Solvent System: A water/ethanol mixture can be very effective. Dissolve the compound in the minimum amount of hot ethanol (the solvent) and then slowly add hot water (the anti-solvent) until the solution becomes faintly turbid. Allow it to cool slowly for crystal formation.

Section 3: Standardized Protocols and Workflows

Protocol 3.1: Preparation of a Concentrated Stock Solution using a Co-Solvent
  • Preparation: Accurately weigh the desired amount of this compound powder into a sterile glass vial.

  • Solvent Addition: Add the required volume of high-purity DMSO or absolute ethanol to achieve your target stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolution: Cap the vial tightly and vortex for 30-60 seconds. If solids remain, use one of the following methods:

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes.

    • Gentle Warming: Warm the vial in a water bath at 37-45°C for 5-10 minutes, with intermittent vortexing.

  • Verification: Ensure the solution is clear and free of any visible particulates before storing.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow 3.2: Troubleshooting Solubility Issues

The following diagram provides a decision-making workflow for addressing solubility problems in the lab.

G cluster_aqueous Aqueous System cluster_organic Organic System start Compound Fails to Dissolve q_solvent What is the target solvent? start->q_solvent q_cosolvent Can you use a co-solvent (e.g., DMSO, EtOH)? q_solvent->q_cosolvent Aqueous a_organic Consult Solvent Table 4.1. Choose a recommended polar solvent (e.g., DMSO, DMF, Ethanol). q_solvent->a_organic Organic a_cosolvent Prepare concentrated stock in co-solvent (Protocol 3.1). Dilute into aqueous buffer. q_cosolvent->a_cosolvent Yes q_no_cosolvent Can you adjust pH? q_cosolvent->q_no_cosolvent No q_precipitate Does it precipitate upon dilution? a_cosolvent->q_precipitate a_precipitate 1. Lower final concentration. 2. Increase co-solvent % (if possible). 3. Adjust buffer pH. q_precipitate->a_precipitate Yes end_aq Solution Achieved q_precipitate->end_aq No a_ph Dissolve in acidic (pH < 4) or basic (pH > 8) conditions, then re-neutralize carefully. q_no_cosolvent->a_ph Yes a_heat Try gentle heating (40-50°C). Caution: May precipitate on cooling. q_no_cosolvent->a_heat No a_sonicate Use sonication and/or gentle warming to aid dissolution. a_organic->a_sonicate a_avoid Avoid nonpolar solvents like Hexane or Toluene. a_sonicate->a_avoid end_org Solution Achieved a_avoid->end_org

Caption: Decision tree for troubleshooting solubility.

Section 4: Solvent Selection Data

The following table provides guidance on solvent selection for this compound. These recommendations are based on its chemical structure and data from analogous compounds.[2][3][7] Experimental verification is always recommended.

Table 4.1: Estimated Solubility of this compound in Common Laboratory Solvents

SolventTypeBoiling Point (°C)Expected SolubilityRationale & Comments
DMSO Polar Aprotic189High Excellent hydrogen bond acceptor. Ideal for creating high-concentration stock solutions.[7]
DMF Polar Aprotic153High Similar to DMSO. A good alternative for stock solutions.
Ethanol Polar Protic78.4Good Can act as both a hydrogen bond donor and acceptor. A good choice for stock solutions and recrystallization.[3][6]
Methanol Polar Protic64.7Good Similar to ethanol, but more volatile. Effective for dissolving and for reaction media.[2]
Water Polar Protic100Poor (at RT) Solubility is poor at neutral pH and room temperature but can be significantly increased by adjusting pH or temperature.[2][8]
Acetone Polar Aprotic56Moderate Less polar than alcohols but can be an effective solvent.[2] May require warming.
Ethyl Acetate Moderately Polar77.1Low to Poor Lacks hydrogen bond donating ability, making it less effective at breaking the crystal lattice.
Dichloromethane (DCM) Moderately Polar39.6Poor Insufficiently polar to effectively solvate the hydroxyl and hydrazide groups.
Toluene Nonpolar110.6Very Poor Cannot form favorable interactions with the polar functional groups.[7]
Hexane Nonpolar68Insoluble Hydrophobic nature is incompatible with the highly polar functional groups of the molecule.[7]

References

  • Vertex AI Search. (n.d.). Benzohydrazide - Solubility of Things.
  • PubChem. (n.d.). This compound.
  • BenchChem. (n.d.). This compound | 15791-90-9.
  • BenchChem. (n.d.). Solubility of 2,5-Dihydroxybenzaldehyde in different organic solvents.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Chemister.ru. (n.d.). benzohydrazide.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzohydrazide derivatives.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • PubChem. (n.d.). 2,5-dihydroxybenzoic acid.
  • International Journal of Pharmaceutical Sciences. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,5-Dihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dihydroxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during the synthesis and application of this versatile compound, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Synthesis and Purification

This section addresses specific problems that may arise during the synthesis of this compound, which is most commonly prepared via the hydrazinolysis of a 2,5-dihydroxybenzoic acid ester or the acid itself.[1]

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to starting material quality, reaction conditions, and workup procedures.

Probable Causes & Solutions:

  • Poor Quality Starting Material: The purity of your 2,5-dihydroxybenzoic acid or its methyl ester is critical. Impurities can interfere with the reaction.

    • Recommendation: Ensure the starting material is pure. If necessary, recrystallize the 2,5-dihydroxybenzoic acid before use. A common purification method involves dissolving the crude acid in an ether-based organic solvent, filtering it to remove inorganic salts, and then recovering the purified acid from the filtrate.[2]

  • Incomplete Reaction: The hydrazinolysis reaction may not be going to completion.

    • Recommendation: The reaction is typically carried out under reflux conditions to drive it to completion.[1] Ensure you are using an adequate reaction time and temperature. For the hydrazinolysis of methyl 2,5-dihydroxybenzoate, heating in a solvent like ethanol is common.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[3][4]

  • Side Reactions: The hydroxyl groups on the aromatic ring can be susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of colored byproducts and a reduction in the yield of the desired product.

    • Recommendation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Sub-optimal Stoichiometry: An incorrect ratio of hydrazine to the starting ester or acid can impact the yield.

    • Recommendation: It is often beneficial to use an excess of hydrazine hydrate to ensure the complete conversion of the starting material.[5] This is a common strategy in hydrazide synthesis to push the equilibrium towards the product.[5]

Experimental Protocol: Synthesis of this compound from Methyl 2,5-Dihydroxybenzoate

  • To a round-bottom flask equipped with a reflux condenser, add methyl 2,5-dihydroxybenzoate (1 equivalent).

  • Add ethanol as a solvent.

  • Add hydrazine hydrate (an excess, e.g., 3-5 equivalents).

  • Heat the mixture to reflux and maintain for a period determined by TLC monitoring until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Wash the crude product with cold water or a suitable solvent to remove excess hydrazine hydrate and other water-soluble impurities.

  • Dry the purified this compound under vacuum.

Question 2: My final product is discolored (e.g., yellow, brown, or pink). What causes this and how can I obtain a pure, white product?

Answer:

Discoloration of this compound is a common issue, often indicating the presence of oxidized impurities. The dihydroxy-substituted benzene ring is susceptible to oxidation, which can form highly colored quinone-type species.[6][7]

Probable Causes & Solutions:

  • Oxidation of the Phenolic Hydroxyl Groups: Exposure to air, particularly at elevated temperatures or in the presence of metal ion contaminants, can lead to oxidation.

    • Recommendation:

      • As mentioned, conduct the reaction and any heating steps under an inert atmosphere.

      • Use deoxygenated solvents.

      • Consider adding a small amount of a reducing agent, like sodium hydrosulfite, during workup if significant discoloration occurs, though this will require subsequent purification to remove.

  • Impure Starting Materials: If your starting 2,5-dihydroxybenzoic acid is already discolored, this impurity will likely carry through to the final product.

    • Recommendation: Purify the starting material before synthesis.

  • Degradation During Workup or Storage: The product itself can degrade if exposed to light or air over time.

    • Recommendation:

      • Purify the crude product quickly after synthesis. Recrystallization from a suitable solvent (e.g., an ethanol/water mixture) is often effective.

      • Store the final product in a dark container, under an inert atmosphere if possible, and at a low temperature.

Question 3: I am having trouble purifying my this compound. What are the best methods?

Answer:

Effective purification is key to obtaining high-quality this compound. The choice of method depends on the nature of the impurities.

Purification Strategies:

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for hydrazides include ethanol, methanol, or mixtures with water.[8][9] You will need to determine the optimal solvent system for your specific product and impurities empirically.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If colored impurities are present that are not removed by recrystallization alone, you can add a small amount of activated carbon and hot filter the solution.

      • Allow the solution to cool slowly to induce crystallization.

      • Collect the crystals by filtration and wash with a small amount of the cold solvent.

      • Dry the crystals thoroughly under vacuum.

  • Column Chromatography: If recrystallization is ineffective, particularly for removing impurities with similar solubility, column chromatography can be used.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A solvent system that provides good separation on TLC should be used. This is often a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[3][4]

Frequently Asked Questions (FAQs)

Question 1: What is the best way to synthesize the 2,5-dihydroxybenzoic acid precursor?

Answer:

2,5-Dihydroxybenzoic acid (also known as gentisic acid) can be synthesized through several routes. A common laboratory method is the carboxylation of hydroquinone, which is an example of a Kolbe–Schmitt reaction.[10] Another method is the Elbs persulfate oxidation of salicylic acid.[10]

Question 2: I am using this compound in a subsequent condensation reaction to form a hydrazone. What are the key parameters to optimize?

Answer:

The condensation reaction between a hydrazide and an aldehyde or ketone to form a hydrazone is a reversible reaction.[11] Optimizing conditions is crucial for achieving high yields.

Key Optimization Parameters:

ParameterEffect and Recommendations
pH The reaction is often acid-catalyzed. A slightly acidic pH (around 4-5) is typically optimal to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, without excessively protonating the hydrazine nitrogen, which would render it non-nucleophilic.[12]
Temperature Increased temperature can modestly improve reaction rates and yields.[12] However, for thermally sensitive substrates, lower temperatures may be necessary. A common temperature range is 50-90 °C.[12]
Solvent Alcohols like ethanol or methanol are frequently used as they are good solvents for both the hydrazide and many carbonyl compounds.[8][9]
Concentration Higher concentrations of reactants can favor the formation of the hydrazone product.[12]
Question 3: How should I store this compound to ensure its long-term stability?

Answer:

Due to its susceptibility to oxidation, proper storage is essential.

Storage Recommendations:

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).

  • Light: Keep in a dark, light-resistant container.

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.

  • Purity: Ensure the material is as pure as possible before storage, as impurities can sometimes catalyze degradation.

Visualizations

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Start: Methyl 2,5-Dihydroxybenzoate + Hydrazine Hydrate in Ethanol reflux Reflux Reaction Mixture start->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool Reaction Mixture tlc->cool Complete filter Filter Precipitate cool->filter wash Wash with Cold H2O/Solvent filter->wash dry Dry Crude Product wash->dry recrystallize Recrystallize from suitable solvent (e.g., EtOH/H2O) dry->recrystallize collect Collect Pure Crystals recrystallize->collect final_dry Dry Final Product Under Vacuum collect->final_dry end Pure this compound final_dry->end Store under inert atmosphere

Caption: General workflow for the synthesis and purification of this compound.

Reaction Mechanism: Hydrazinolysis of an Ester

Caption: Nucleophilic acyl substitution mechanism for hydrazide formation from an ester.

References

  • ResearchGate. (n.d.). Reaction development and optimization. Retrieved from [Link]

  • SpringerLink. (2023). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • ACS Publications. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. Retrieved from [Link]

  • Bloom Tech. (2023). How do you synthesize 2,5-dihydroxybenzaldehyde?. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Gentisic acid. Retrieved from [Link]

  • ResearchGate. (2015). I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure?. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,5-dihydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dihydroxybenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • PubMed. (2009). The Effect of Temperature on the Stability of Compounds Used as UV-MALDI-MS Matrix. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Optimization of 2,5-Dihydroxyterephthalic Acid in a Slurry Reactor. Retrieved from [Link]

  • MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Retrieved from [Link]

  • MDPI. (2022). Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Autonomous reaction self-optimization using in-line high-field NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). Novel dihydroxybenzohydrazide grafted deoxycellulose for efficient removal of anionic food colorants and hexavalent chromium from wastewater. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,5-Dihydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying 2,5-dihydroxybenzoic acid.
  • Research Journal of Pharmacy and Technology. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of the cellulosic key chromophore 2,5-dihydroxy-[1][12]-benzoquinone (DHBQ) under conditions of chlorine dioxide pulp bleaching. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Reaction of 2,5-dihydroxy-[1][12]-benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-N′-(2,5-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthesis and optimization of 2,5-dihydroxyterephthalic acid in a slurry reactor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Accelerated Chemical Reaction Optimization Using Multi-Task Learning. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of dihydroxybenzene.
  • Google Patents. (n.d.). Purification of hydroxybenzophenones.
  • PubChem. (n.d.). 2,5-Dihydroxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of 2,4-dihydroxy-benzophenone.

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Technical Support Center: Synthesis of 2,5-Dihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,5-Dihydroxybenzohydrazide (DHBH). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this versatile scaffold. We will move beyond simple procedural lists to explore the chemical rationale behind the synthetic steps, empowering you to troubleshoot effectively and optimize your results.

Part 1: Troubleshooting Guide

This section addresses specific, observable problems you may encounter during the synthesis. Each issue is followed by a diagnosis of probable causes and actionable solutions grounded in chemical principles.

Issue 1: The reaction mixture or final product is discolored (e.g., pink, brown, or black).

This is the most frequently reported issue, and it almost invariably points to the oxidation of the electron-rich hydroquinone ring system.

Probable Cause: The 2,5-dihydroxybenzoyl moiety is highly susceptible to oxidation, especially under basic conditions or in the presence of trace metal impurities and atmospheric oxygen. The initial oxidation product is a quinone, which can undergo further polymerization to form complex, highly colored humic-like substances.[1][2]

Solutions & Scientific Rationale:

  • Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen.

    • Action: Before adding reagents, thoroughly degas your solvent(s) (e.g., by sparging with nitrogen or argon for 15-20 minutes). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire reaction and workup process.

    • Causality: By removing molecular oxygen, you eliminate the primary oxidant, thus preventing the formation of the initial quinone species that triggers the discoloration cascade.

  • Reagent Purity: Check the quality of your hydrazine.

    • Action: Use a fresh bottle of hydrazine hydrate. Older bottles may have been exposed to air, leading to the formation of oxidizing species.

    • Causality: Hydrazine itself can be oxidized, and its degradation products may initiate or catalyze the oxidation of your substrate.

  • Chelating Agents: If trace metal catalysis is suspected.

    • Action: Add a small amount (e.g., a few milligrams) of ethylenediaminetetraacetic acid (EDTA) to the reaction mixture.

    • Causality: EDTA is a powerful chelating agent that sequesters divalent metal ions (like Fe²⁺, Cu²⁺) which are potent catalysts for the oxidation of hydroquinones.

  • Purification of Discolored Product:

    • Action: If discoloration occurs despite precautions, the crude product can often be purified. Dissolve the crude solid in a minimal amount of hot ethanol or methanol, add a small amount of sodium hydrosulfite (sodium dithionite), and treat with activated carbon.

    • Causality: Sodium hydrosulfite is a reducing agent that can convert some of the colored quinone impurities back to the desired hydroquinone.[3] Activated carbon will adsorb the polymeric, colored byproducts.

Issue 2: The reaction yield is low, or a significant amount of starting material remains.

Low conversion can be attributed to several factors, from reaction conditions to the choice of synthetic route.

Probable Cause: The direct hydrazinolysis of 2,5-dihydroxybenzoic acid (gentisic acid) can be sluggish. The carboxylic acid is less electrophilic than its corresponding ester, and the reaction is an equilibrium process.[4]

Solutions & Scientific Rationale:

  • Route Optimization: The Ester Intermediate:

    • Action: Convert the 2,5-dihydroxybenzoic acid to its methyl or ethyl ester first, and then perform the hydrazinolysis.[4][5][6]

    • Causality: An ester is a more reactive electrophile than a carboxylic acid. In the hydrazinolysis of an ester, the leaving group is an alkoxide (e.g., methoxide), which is displaced more readily than the hydroxide from a carboxylic acid. This leads to faster reaction rates and often higher yields.

  • Stoichiometry: Ensure a sufficient excess of hydrazine.

    • Action: Use a 3- to 10-fold molar excess of hydrazine hydrate relative to the ester.

    • Causality: As a reversible reaction, applying Le Châtelier's principle by using a large excess of one reactant (hydrazine) drives the equilibrium towards the product side, ensuring maximum conversion of the limiting reagent (the ester).

  • Temperature and Time:

    • Action: Ensure the reaction is heated to reflux (typically in ethanol or methanol) for a sufficient duration. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • Causality: The hydrazinolysis reaction has a significant activation energy barrier. Reflux temperatures provide the necessary thermal energy to overcome this barrier and achieve a practical reaction rate.

Issue 3: The isolated product is hydroquinone, not the desired hydrazide.

You observe a product that has lost the carboxyl-derived functional group entirely.

Probable Cause: The starting material, 2,5-dihydroxybenzoic acid, has undergone thermal decarboxylation. This side reaction is particularly prevalent when subjecting the free acid to high temperatures for extended periods.[7][8]

Solutions & Scientific Rationale:

  • Moderate Reaction Temperature:

    • Action: When performing the direct hydrazinolysis of the acid, avoid excessively high temperatures or prolonged reaction times. If decarboxylation is a persistent issue, switch to the ester-intermediate route.

    • Causality: The carboxyl group on the electron-rich aromatic ring is labile and can be eliminated as CO₂ at elevated temperatures. The electron-donating hydroxyl groups facilitate this process.

  • Use the Ester Route:

    • Action: The esterification of the carboxylic acid protects it from decarboxylation. The subsequent hydrazinolysis step is typically performed under conditions that are not harsh enough to cleave the C-C bond.[4]

    • Causality: The ester functional group is thermally more stable with respect to decarboxylation than the free carboxylic acid.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and solving common issues.

TroubleshootingWorkflow start Experiment Complete: Isolate Product check_yield Check Yield & Purity (TLC/NMR) start->check_yield low_yield Problem: Low Yield check_yield->low_yield Is yield < 70%? discolored Problem: Discoloration check_yield->discolored Is product colored? impurity Problem: Multiple Spots on TLC check_yield->impurity Are impurities present? success Success: Pure Product Obtained check_yield->success Is product pure & yield acceptable? cause_incomplete Cause: Incomplete Reaction? (Check TLC for SM) low_yield->cause_incomplete cause_decarbox Cause: Decarboxylation? (Check for Hydroquinone) low_yield->cause_decarbox cause_oxidation Cause: Oxidation discolored->cause_oxidation impurity->cause_decarbox impurity->cause_oxidation sol_purify Solution: 1. Recrystallize 2. Column Chromatography impurity->sol_purify sol_ester Solution: 1. Use Ester Route 2. Increase Hydrazine Excess 3. Increase Reflux Time cause_incomplete->sol_ester sol_temp Solution: 1. Use Ester Route 2. Moderate Temperature cause_decarbox->sol_temp sol_inert Solution: 1. Use Inert Atmosphere 2. Use Degassed Solvents 3. Add EDTA / NaHSO3 4. Purify via Carbon/Hydrosulfite cause_oxidation->sol_inert

Caption: A logical workflow for troubleshooting common synthesis issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: direct hydrazinolysis of the acid or proceeding via the methyl ester intermediate?

For consistency and higher yields, the two-step route via the methyl ester intermediate is strongly recommended.

FeatureDirect Hydrazinolysis (1-Step)Via Methyl Ester (2-Steps)
Reaction Rate Slower, equilibrium-drivenFaster, more favorable kinetics
Typical Yield Moderate to LowGood to High
Side Reactions Higher risk of thermal decarboxylationDecarboxylation risk is minimized
Overall Appears simpler, but often less reliable.More robust and higher yielding.[4]

Q2: What are the most critical experimental parameters to control?

  • Atmosphere: The exclusion of oxygen is paramount to prevent oxidative discoloration. Always use an inert atmosphere (N₂ or Ar).

  • Temperature: Control the reflux temperature to balance reaction rate with the risk of decarboxylation, especially when working with the free acid.

  • Reagent Stoichiometry: A significant excess of hydrazine is crucial to drive the reaction to completion.

Q3: How should I store the starting materials and the final this compound product?

Both the starting material (2,5-dihydroxybenzoic acid) and the final product are sensitive to light and air. Store them in amber, tightly sealed containers under an inert atmosphere (or in a desiccator) and preferably refrigerated to minimize long-term degradation.[2]

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of Methyl 2,5-Dihydroxybenzoate (Esterification)

This protocol is adapted from established procedures for Fischer esterification.[5][6]

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dihydroxybenzoic acid (15.4 g, 100 mmol).

  • Reagents: Add methanol (250 mL) followed by the slow, careful addition of concentrated sulfuric acid (5 mL).

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC (e.g., in 7:3 Hexane:Ethyl Acetate), checking for the disappearance of the starting acid.

  • Workup: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid until effervescence ceases.

  • Extraction: Reduce the volume of methanol using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,5-dihydroxybenzoate, which can be used directly or purified further by recrystallization from a minimal amount of hot water or column chromatography.

Protocol 2: Synthesis of this compound (Hydrazinolysis)

This protocol is based on the standard method for converting esters to hydrazides.[4]

  • Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve methyl 2,5-dihydroxybenzoate (16.8 g, 100 mmol) in ethanol (150 mL). The ethanol should be degassed prior to use.

  • Reagent Addition: Add hydrazine hydrate (15 mL, ~300 mmol, 3 eq.) dropwise to the stirred solution.

  • Reaction: Fit the flask with a reflux condenser (under nitrogen) and heat the mixture to reflux for 4-8 hours. The product will often begin to precipitate from the hot solution.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the white crystalline solid by vacuum filtration. Wash the filter cake thoroughly with cold ethanol and then with diethyl ether to facilitate drying. The product is often of high purity at this stage. If necessary, it can be recrystallized from hot ethanol or water.

Reaction Pathways and Side Reactions Diagram

ReactionScheme cluster_main Main Synthetic Route cluster_side Key Side Reactions A 2,5-Dihydroxybenzoic Acid B Methyl 2,5-Dihydroxybenzoate A->B  CH3OH, H+ (Protocol 1) D Hydroquinone (Decarboxylation Product) A->D  Heat (Δ) -CO2 E Gentisyl Quinone (Oxidation Product) A->E [O] (Air, O2) C This compound (Product) B->C  NH2NH2·H2O (Protocol 2) C->E [O] (Air, O2)

Sources

Technical Support Center: 2,5-Dihydroxybenzohydrazide Purification

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 2,5-Dihydroxybenzohydrazide. As a key intermediate in medicinal chemistry and drug development, the purity of this compound is paramount for achieving reliable and reproducible downstream results.[1] This guide is structured to provide practical, field-proven solutions to common and complex purification challenges encountered in the laboratory. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Foundational Concepts: Understanding the Molecule

This compound (Gentisic Acid Hydrazide) is a polar molecule characterized by a hydroquinone ring system and a hydrazide functional group. Its purification challenges stem from these features:

  • High Polarity: The two phenolic hydroxyl groups and the hydrazide moiety (-CONHNH₂) make the molecule highly polar and capable of extensive hydrogen bonding.[1] This dictates its solubility profile, favoring polar solvents.

  • Susceptibility to Oxidation: The 1,4-dihydroxybenzene (hydroquinone) structure is susceptible to oxidation, which can form colored quinone-like impurities, especially at elevated temperatures or in the presence of air and base.

  • Acidity: The phenolic protons are weakly acidic, while the N-H protons of the hydrazide are also available for hydrogen bonding and acid-base interactions.

Two primary synthetic routes are commonly employed, each presenting a unique impurity profile.[1]

  • Hydrazinolysis of Methyl 2,5-Dihydroxybenzoate: This method often provides better reaction control.[1]

  • Direct Hydrazinolysis of 2,5-Dihydroxybenzoic Acid: A more direct but potentially less clean method.[1]

Understanding the likely impurities from your chosen synthesis is the first step in designing an effective purification strategy.

Impurity TypeSpecific ExampleSourceRationale for Formation
Unreacted Starting Material 2,5-Dihydroxybenzoic AcidDirect hydrazinolysis of the acidIncomplete reaction.[1]
Unreacted Starting Material Methyl 2,5-DihydroxybenzoateHydrazinolysis of the esterIncomplete reaction.[1]
Unreacted Reagent Hydrazine HydrateBoth synthesis routesUsed in stoichiometric excess to drive the reaction.[2]
Side-Product Symmetrically Di-substituted HydrazideBoth synthesis routesReaction of a second molecule of the starting ester/acid with the newly formed hydrazide.[2]
Degradation Product 2,5-Benzoquinone derivativesCrude product handling/purificationOxidation of the hydroquinone ring system.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance of pure this compound? A: Pure this compound should be a white to off-white or light-yellow solid.[3] The presence of significant color (e.g., brown, dark red, or black) typically indicates the presence of oxidation-related impurities.

Q: Which solvents are best for recrystallizing this compound? A: Ethanol or methanol are frequently good starting points for recrystallizing polar hydrazides.[4] Water can also be used, but solubility might be high. For optimization, consider solvent systems like ethanol/water or methanol/water to fine-tune solubility. The ideal solvent should dissolve the compound well when hot but poorly when cold.[2]

Q: How can I quickly check the purity of my fractions during column chromatography? A: Thin Layer Chromatography (TLC) is the most effective method.[2][4] A common mobile phase to start with is a mixture of ethyl acetate and n-hexane (e.g., 7:3 or 8:2 v/v). Given the high polarity of the compound, you may need to add a small amount of methanol (e.g., ethyl acetate/methanol 95:5) to get the spot to move from the baseline. Staining with potassium permanganate or visualization under UV light (if the compound is UV active) can be used to see the spots.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Scenario 1: Persistent Starting Material Contamination

Q: My NMR spectrum clearly shows peaks corresponding to the carboxylic acid of 2,5-dihydroxybenzoic acid even after recrystallization. How do I remove it?

A: Causal Analysis: This occurs because 2,5-dihydroxybenzoic acid has a polarity and solubility profile similar to the desired hydrazide product, leading to co-crystallization. Simple recrystallization is often insufficient to separate two such similar polar compounds.

Solution: Liquid-Liquid Extraction Based on pKa Difference. The carboxylic acid group of the starting material is significantly more acidic than the phenolic hydroxyl groups of your product. You can exploit this to perform a selective acid-base extraction.

  • Step 1: Dissolution. Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate.

  • Step 2: Weak Base Wash. Wash the organic layer with a mild basic solution, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The NaHCO₃ is basic enough to deprotonate the carboxylic acid (forming a water-soluble carboxylate salt) but not the less acidic phenolic hydroxyls.

  • Step 3: Separation. The deprotonated 2,5-dihydroxybenzoic acid will move into the aqueous layer. Separate the layers.

  • Step 4: Product Recovery. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to recover the purified this compound.

cluster_0 Troubleshooting Workflow: Acid Impurity start Crude Product in Ethyl Acetate wash Wash with aq. NaHCO3 Solution start->wash separate Separate Layers wash->separate org_layer Organic Layer: Product + Neutral Impurities separate->org_layer Top aq_layer Aqueous Layer: Sodium Salt of Acid Impurity separate->aq_layer Bottom dry Dry & Evaporate Organic Layer org_layer->dry pure_prod Pure Product dry->pure_prod

Caption: Workflow for removing acidic starting material.

Scenario 2: Product Degradation and Color Formation

Q: My product turns brown/dark during purification, especially when I run a silica gel column. What is happening and how can I stop it?

A: Causal Analysis: The hydroquinone moiety in your molecule is being oxidized to a quinone, which is highly colored. This process can be catalyzed by slightly acidic silica gel, exposure to air (oxygen), and prolonged heating.

Solutions:

  • Use Deactivated Silica: Standard silica gel is acidic (pH ~4-5). You can deactivate it by treating it with a base. Prepare your silica slurry in the eluent system, but add 1% triethylamine (Et₃N) to the solvent mixture. This will neutralize the acidic sites on the silica surface, minimizing degradation.

  • Work Quickly and Under Inert Atmosphere: Minimize the time the compound spends on the column. If possible, run the column under a nitrogen or argon atmosphere to reduce exposure to oxygen.

  • Avoid Chlorinated Solvents: Solvents like dichloromethane (DCM) can contain trace amounts of HCl, which can accelerate degradation. If possible, opt for an ethyl acetate/hexane/methanol based eluent system.

  • Consider an Alternative to Chromatography: If degradation is severe, avoid chromatography. Attempt recrystallization again, perhaps with the addition of a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) to the hot solution to prevent oxidation, followed by filtration.

Scenario 3: Low Recovery After Recrystallization

Q: I get beautiful crystals, but my yield after recrystallization is very low (<30%). How can I improve my recovery?

A: Causal Analysis: Low recovery is typically due to one of two factors: either the product is too soluble in the chosen cold solvent, or too much solvent was used for the dissolution step.

Solutions:

  • Optimize the Solvent System: If your product is too soluble in a single solvent (e.g., ethanol), create a two-solvent system. Dissolve the crude product in a minimum amount of a "good" hot solvent (like ethanol) and then slowly add a "poor" solvent (an anti-solvent, like hexane or water) dropwise until the solution just begins to turn cloudy. Re-heat to clarify and then allow to cool slowly.

  • Minimize Solvent Volume: Always use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding even a small excess can dramatically reduce your final yield.

  • Controlled Cooling: Cool the solution slowly to room temperature first, then transfer to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals and maximizes recovery. Crashing the product out of solution by rapid cooling often traps impurities and reduces yield.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by carefully concentrating the remaining filtrate (mother liquor) by about half its volume and re-cooling.

cluster_1 Recrystallization Optimization Logic start Low Yield Observed q1 Is product too soluble in cold solvent? start->q1 a1 Use two-solvent system (e.g., Ethanol/Water) q1->a1 Yes q2 Was excess solvent used? q1->q2 No a3 Cool slowly, then ice bath a1->a3 a2 Use minimum hot solvent q2->a2 Yes q2->a3 No a2->a3 a4 Concentrate mother liquor for 2nd crop a3->a4

Caption: Decision tree for optimizing recrystallization yield.

Detailed Purification Protocols

Protocol 1: Optimized Recrystallization

This protocol is the first line of defense for purifying this compound.

  • Solvent Selection: Test solubility in small test tubes with solvents like ethanol, methanol, water, and mixtures thereof to find a suitable system where the compound is soluble when hot and insoluble when cold.[2]

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 10 mL of ethanol) and heat the mixture to boiling with stirring.

  • Incremental Addition: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for 30-60 minutes to maximize precipitation.[4]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) to avoid degradation.

Protocol 2: Deactivated Silica Gel Column Chromatography

Use this method when recrystallization fails to remove impurities.[2]

  • Eluent Preparation: Prepare a suitable mobile phase. A good starting point is a 7:3 mixture of ethyl acetate/n-hexane. Add 1% triethylamine to this mixture to deactivate the silica.

  • Column Packing: Prepare a slurry of silica gel in the eluent. Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum volume of the eluent or a slightly more polar solvent (like ethyl acetate with a drop of methanol). Alternatively, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.

  • Elution: Begin running the column with the prepared eluent. You can use isocratic (same solvent mixture throughout) or gradient elution (gradually increasing the polarity, e.g., by slowly increasing the percentage of ethyl acetate or adding methanol) to separate the compounds.[2]

  • Fraction Collection: Collect small fractions (e.g., 10-15 mL) and monitor them by TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.[2]

References

  • This compound | C7H8N2O3 | CID 349955. PubChem, National Library of Medicine. [Link]

  • 2,5-dihydroxybenzoic acid | 490-79-9. The Good Scents Company. [Link]

  • 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469. PubChem, National Library of Medicine. [Link]

  • Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Thieme. [Link]

Sources

Technical Support Center: Crystallization of 2,5-Dihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 2,5-Dihydroxybenzohydrazide (C₇H₈N₂O₃). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile compound. As a molecule featuring both phenolic hydroxyl groups and a reactive hydrazide moiety, this compound presents unique purification challenges.[1] This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve high-purity crystalline material consistently.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

A1: Understanding the molecule's structure is paramount. This compound has several key features that dictate its behavior in solution and during crystallization:

  • Two Phenolic Hydroxyl (-OH) Groups: These groups are potent hydrogen bond donors and acceptors, making the molecule relatively polar and enabling strong intermolecular interactions.[1] This suggests solubility in polar protic solvents.

  • Hydrazide (-CONHNH₂) Group: This functional group is also highly polar and contributes significantly to hydrogen bonding capabilities.[1]

  • Benzene Ring: Provides a rigid, planar core to the molecule.

  • High Potential for Hydrogen Bonding: The combination of hydroxyl and hydrazide groups leads to extensive hydrogen bonding networks in the solid state, which can influence crystal packing and stability.

A summary of its core physical properties is provided below.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃PubChem[2]
Molecular Weight 168.15 g/mol PubChem[2]
XLogP3 0.2PubChem[2]
Hydrogen Bond Donors 4PubChem[2]
Hydrogen Bond Acceptors 4PubChem[2]

Note: XLogP3 is a computed measure of hydrophobicity. A low value like 0.2 indicates a preference for hydrophilic/polar environments.

Q2: What is the best starting point for selecting a recrystallization solvent?

A2: The ideal recrystallization solvent should dissolve this compound sparingly at room temperature but readily at an elevated temperature.[3] Given its polar nature, polar solvents are the logical starting point.

  • Primary Candidates (Polar Protic): Ethanol, methanol, and water are excellent initial choices. The hydroxyl groups of the solvents can effectively solvate the polar functional groups of your compound.

  • Secondary Candidates (Polar Aprotic): Acetonitrile, acetone, or ethyl acetate can also be effective, sometimes in combination with a protic solvent. For particularly stubborn purifications, Dimethylformamide (DMF) can be used, though its high boiling point can make removal challenging.[4]

  • Solvent Pairs: A powerful technique when no single solvent is ideal is using a solvent pair.[5] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until turbidity (cloudiness) appears. For this compound, a good pair might be Ethanol/Water or Acetone/Hexane.

The workflow below illustrates a systematic approach to solvent selection.

G cluster_0 Solvent Selection Workflow cluster_1 Observation at Room Temperature cluster_2 Observation at Boiling Point start Start: Crude this compound test_solvents Test solubility of ~10mg crude solid in 0.5 mL of candidate solvents (e.g., Water, EtOH, Acetone) start->test_solvents rt_dissolves Dissolves completely? test_solvents->rt_dissolves rt_insoluble Insoluble or sparingly soluble? rt_dissolves->rt_insoluble No end_bad Result: Poor solvent. Try another or consider a solvent pair. rt_dissolves->end_bad Yes (Too soluble) heat_test Heat the sparingly soluble mixture to boiling point. rt_insoluble->heat_test Yes heat_dissolves Dissolves completely? heat_test->heat_dissolves heat_insoluble Remains insoluble? heat_dissolves->heat_insoluble No cool_test Cool solution to room temp, then in an ice bath. heat_dissolves->cool_test Yes heat_insoluble->end_bad Yes crystals_form Do crystals form? cool_test->crystals_form end_good Result: Good single solvent crystals_form->end_good Yes crystals_form->end_bad No (Too much solvent or wrong choice)

Caption: A workflow for selecting an appropriate recrystallization solvent.

Troubleshooting Guide

Problem 1: My compound "oils out" instead of forming crystals.
  • Symptom: Upon cooling, a viscous liquid or oil separates from the solution instead of a crystalline solid.

  • Probable Cause & Causality: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. Because this compound has a relatively high melting point (the parent 2,5-dihydroxybenzoic acid melts around 202-206 °C), this is more likely caused by the solution being too concentrated or cooling too rapidly. High impurity levels can also depress the melting point of the solute-impurity mixture, leading to this phenomenon.

  • Recommended Actions:

    • Re-heat and Dilute: Heat the solution back to boiling to redissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the saturation point.[6] This ensures that precipitation begins at a lower temperature.

    • Slow Down Cooling: Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature first, perhaps insulated with a cloth or paper towels. Slow cooling is critical for ordered crystal lattice formation.

    • Change Solvents: Consider using a solvent with a lower boiling point or a different solvent system altogether.

    • Pre-Purification: If high impurity levels are suspected, consider a preliminary purification step like washing the crude material or running it through a short silica plug before attempting recrystallization.[7]

Problem 2: No crystals form, even after extensive cooling.
  • Symptom: The solution remains clear and homogenous, even after cooling in an ice bath for an extended period.

  • Probable Cause & Causality: The solution is not supersaturated, meaning too much solvent was used initially. For crystallization to occur, the concentration of the solute must exceed its solubility limit at that temperature.

  • Recommended Actions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[6]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for new crystals to grow upon.[6]

    • Reduce Solvent Volume: If induction fails, gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) to increase the concentration.[6] Allow the solution to cool again slowly.

    • Add an Anti-Solvent: If you are using a single solvent, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes faintly cloudy. Then, add a few drops of the original solvent to clarify and cool slowly.

G start Crystallization Problem Occurs symptom1 Symptom: Solution remains clear upon cooling start->symptom1 symptom2 Symptom: An oil forms instead of solid start->symptom2 symptom3 Symptom: Crystals form too rapidly (fine powder) start->symptom3 cause1 Probable Cause: Too much solvent (not supersaturated) symptom1->cause1 cause2 Probable Cause: Solution too concentrated or cooling too fast symptom2->cause2 cause3 Probable Cause: Solution too concentrated or insufficiently soluble solvent symptom3->cause3 action1a Action: Induce crystallization (scratch/seed) cause1->action1a action2a Action: Re-heat and add more hot solvent (dilute) cause2->action2a action3a Action: Re-heat and add more solvent to slow growth cause3->action3a action1b Action: Boil off some solvent to concentrate action1a->action1b If fails action2b Action: Ensure slow cooling; avoid direct ice bath action2a->action2b

Sources

Technical Support Center: Degradation Pathways of 2,5-Dihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dihydroxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we will explore the potential degradation pathways of this compound, offering insights into its stability and practical guidance for its handling and analysis.

Introduction to this compound Stability

This compound is a versatile molecule with a chemical structure that includes a hydroquinone ring and a hydrazide functional group.[1][2] This combination makes it a valuable scaffold in medicinal chemistry, with potential antimicrobial, antioxidant, and anticancer properties.[1] However, these same functional groups are also susceptible to degradation under various experimental and storage conditions. Understanding the potential degradation pathways is crucial for ensuring the integrity of your research and the reliability of your results.

This guide will address common questions and troubleshooting scenarios related to the degradation of this compound, providing you with the knowledge to anticipate and mitigate stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The two primary sites of degradation on the this compound molecule are the 2,5-dihydroxy-substituted benzene ring (a hydroquinone moiety) and the hydrazide group (-CONHNH₂). The hydroquinone ring is highly susceptible to oxidation, while the hydrazide group can undergo hydrolysis.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemistry of its functional groups, the two main degradation pathways are:

  • Oxidative Degradation: The 2,5-dihydroxybenzene ring can be oxidized to form a quinone-type structure. This is a common reaction for hydroquinones. Further oxidation and ring-opening can lead to smaller organic acids. For instance, the related compound 2,5-dihydroxy-1,4-benzoquinone degrades into malonic acid, acetic acid, and carbon dioxide upon oxidation.[3][4]

  • Hydrolytic Degradation: The hydrazide functional group can be hydrolyzed, particularly under acidic or basic conditions, to yield 2,5-dihydroxybenzoic acid and hydrazine. The stability of hydrazide-containing compounds is known to be pH-dependent, with increased stability closer to neutral pH.[5]

Q3: How can I prevent the degradation of this compound during storage?

A3: To minimize degradation during storage, it is recommended to:

  • Store in a cool, dark, and dry place: This will minimize thermal and photolytic degradation.

  • Use an inert atmosphere: Storing the compound under an inert gas like argon or nitrogen can prevent oxidation.

  • Control pH: For solutions, maintaining a pH close to neutral is advisable to prevent hydrolysis of the hydrazide group.

Q4: What analytical techniques are suitable for monitoring the degradation of this compound?

A4: Several analytical techniques can be employed to monitor the degradation of this compound and identify its degradation products:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the parent compound and its degradation products.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for identifying unknown degradation products by providing molecular weight and structural information.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the degradation products, aiding in their definitive identification.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Discoloration of the compound (e.g., turning brown) Oxidation of the 2,5-dihydroxybenzene ring to form colored quinone-type products.- Store the compound under an inert atmosphere (argon or nitrogen).- Avoid exposure to light.- Prepare solutions fresh before use.
Unexpected peaks in HPLC analysis Degradation of the compound into one or more products.- Analyze the sample using LC-MS to identify the molecular weights of the unknown peaks.- Perform forced degradation studies (see protocol below) to intentionally generate degradation products and compare their retention times with the unexpected peaks.
Loss of biological activity Degradation of the parent compound into inactive products.- Re-evaluate the storage and handling conditions of your compound.- Use a stability-indicating HPLC method to quantify the amount of parent compound remaining before conducting biological assays.
Inconsistent results between experiments Variable degradation of the compound due to differences in experimental conditions (e.g., pH, temperature, light exposure).- Standardize all experimental parameters.- Prepare and handle all solutions consistently.- Use freshly prepared solutions for each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9]

Objective: To intentionally degrade this compound under various stress conditions to identify its degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot, neutralize it, and analyze by HPLC and LC-MS.

  • Base Hydrolysis: Repeat the procedure from step 1, but use 0.1 M NaOH instead of 0.1 M HCl.

  • Oxidative Degradation: Dissolve a known amount of this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature and analyze at various time points.

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) and analyze samples at different time points.

  • Photolytic Degradation: Expose a solution of the compound to UV light and analyze at different time points. A control sample should be kept in the dark.

Data Analysis:

  • Monitor the decrease in the peak area of the parent compound and the formation of new peaks in the HPLC chromatograms.

  • Use LC-MS to determine the mass-to-charge ratio of the degradation products to help in their identification.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound.

cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation parent_ox This compound quinone 2,5-Dioxocyclohexa-3,6-diene-1-carbohydrazide (Quinone Intermediate) parent_ox->quinone Oxidation ring_opening Ring-Opened Products (e.g., Malonic Acid, Acetic Acid) quinone->ring_opening Further Oxidation parent_hy This compound acid 2,5-Dihydroxybenzoic Acid parent_hy->acid Hydrolysis (Acid or Base) hydrazine Hydrazine parent_hy->hydrazine

Caption: Potential degradation pathways of this compound.

start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze by HPLC and LC-MS sampling->analysis characterization Identify and Characterize Degradation Products analysis->characterization pathway Elucidate Degradation Pathway characterization->pathway

Caption: Workflow for a forced degradation study.

Conclusion

The stability of this compound is a critical factor in its successful application in research and drug development. By understanding its potential degradation pathways—primarily oxidation of the hydroquinone ring and hydrolysis of the hydrazide group—researchers can take proactive steps to mitigate these issues. This guide provides a framework for troubleshooting common problems and for designing robust experiments that account for the compound's inherent stability characteristics.

References

  • International Journal of Trend in Scientific Research and Development. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • PubMed. Degradation of 2,5-dihydroxy-1,4-benzoquinone by hydrogen peroxide: a combined kinetic and theoretical study. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Degradation of 2,5-Dihydroxy-1,4-benzoquinone by Hydrogen Peroxide under Moderately Alkaline Conditions Resembling Pulp Bleaching: A Combined Kinetic and Computational Study. [Link]

  • PubMed. Degradation of 2,5-dihydroxy-1,4-benzoquinone by hydrogen peroxide under moderately alkaline conditions resembling pulp bleaching: a combined kinetic and computational study. [Link]

  • MDPI. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]

  • ResearchGate. Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide. [Link]

  • LinkedIn. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Hindawi. Synthesis and Properties of Poly[p-(2,5-dihydroxy)- phenylenebenzobisoxazole] Fiber. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • CORE. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • RJPT. Stability Indicating Forced Degradation Studies. [Link]

  • PubMed. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. [Link]

  • ACS Publications. Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and 6-Methoxybenzoxazolin-2(3H)-one (MBOA) in Soils. [Link]

  • International Journal of Pharmaceutical Research and Applications. Forced Degradation – A Review. [Link]

  • Figshare. Degradation of 2,5-Dihydroxy-1,4-benzoquinone by Hydrogen Peroxide: A Combined Kinetic and Theoretical Study. [Link]

  • ResearchGate. Degradation of the cellulosic key chromophore 2,5-dihydroxy-[1][2]-benzoquinone (DHBQ) under conditions of chlorine dioxide pulp bleaching: formation of rhodizonate as secondary chromophore—a combined experimental and theoretical study. [Link]

  • PubMed. Mechanistic study of electrochemical oxidation of 2,5-dihydroxybenzoic acid and 3,4-dihydroxybenzaldehyde in the presence of 3-hydroxy-1H-phenalene-1-one. [Link]

  • The Good Scents Company. 2,5-dihydroxybenzoic acid. [Link]

  • MDPI. Long-Term Physical (In)Stability of Spray-Dried Amorphous Drugs: Relationship with Glass-Forming Ability and Physicochemical Properties. [Link]

  • PharmaCores. Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. [Link]

  • MDPI. Formation of Oxidative Compounds during Enzymatic Hydrolysis of Byproducts of the Seafood Industry. [Link]

  • PubMed. Analytical techniques used to study the degradation of proteins and peptides: chemical instability. [Link]

  • SciSpace. Degradation of the cellulosic key chromophore 2,5-dihydroxy-[1][2]-benzoquinone (DHBQ) under conditions of chlorine dioxide pulp. [Link]

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Validation & Comparative

A Comparative Guide to 2,5-Dihydroxybenzohydrazide and Its Isomeric Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the hydrazide scaffold stands as a privileged structure, a versatile building block for the synthesis of novel therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This guide provides an in-depth, comparative analysis of 2,5-Dihydroxybenzohydrazide and its key isomers, 2,4-Dihydroxybenzohydrazide and 3,4-Dihydroxybenzohydrazide. We will explore their performance in key biological assays, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for their investigations.

The Significance of Hydroxyl Positioning: A Structural Overview

The biological efficacy of dihydroxybenzohydrazide derivatives is profoundly influenced by the relative positions of the two hydroxyl (-OH) groups on the benzene ring. This structural nuance dictates the molecule's electronic properties, its ability to donate hydrogen atoms to scavenge free radicals, and its potential to chelate metal ions within enzyme active sites.

Caption: Isomeric structures of the compared dihydroxybenzohydrazides.

Comparative Performance Analysis: Antioxidant, Anticancer, and Enzyme Inhibitory Activities

A critical aspect of drug discovery is the quantitative comparison of lead compounds. The following sections present a comparative analysis of the biological activities of this compound and its isomers. The data, where available, is compiled from studies employing standardized assays to ensure a logical, if not always direct, comparison.

Antioxidant Activity: A Battle Against Free Radicals

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential, playing a role in mitigating oxidative stress-related diseases. The primary mechanism involves the donation of a hydrogen atom from the hydroxyl groups to neutralize reactive oxygen species (ROS). The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely accepted method for evaluating this activity.

A comparative study on dihydroxybenzoic acids, the precursors to our compounds of interest, provides valuable insights into the antioxidant potential of the corresponding hydrazides. The results indicate that the positioning of the hydroxyl groups significantly impacts the radical scavenging capacity.

CompoundIsomeric PositionDPPH Radical Scavenging (IC50, µM)
2,5-Dihydroxybenzoic Acid 2,5-Slightly lower than 3,4,5-THB [1]
2,4-Dihydroxybenzoic Acid 2,4-> 120,000[1]
3,4-Dihydroxybenzoic Acid 3,4-Slightly lower than 3,4,5-THB[1]
3,4,5-Trihydroxybenzoic Acid (Gallic Acid)-2.42 ± 0.08[1]
Lower IC50 values indicate higher antioxidant activity.

The data strongly suggests that This compound and 3,4-Dihydroxybenzohydrazide are potent antioxidants, with their parent acids exhibiting significantly higher activity than the 2,4-isomer.[1] The ortho- and para-positioning of the hydroxyl groups in the 2,5- and 3,4-isomers, respectively, allows for the stabilization of the resulting phenoxyl radical through resonance, a key factor in their antioxidant efficacy.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Compound/DerivativeCell LineCytotoxicity (IC50)Reference
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide LN-229 (Glioblastoma)0.77 µM [3]
2,4-Dihydroxybenzoic Acid MDA-MB-231 (Breast Cancer)4.77 mM[3]
3,4-Dihydroxybenzaldehyde-Potent antitumor activity noted[4]
2,5-DihydroxybenzaldehydeHL-60 (Leukemia)Significant cytotoxicity observed[5]

From the available data, derivatives of 2,4-dihydroxybenzohydrazide have shown remarkable potency against certain cancer cell lines.[3] The parent aldehydes of the 2,5- and 3,4-isomers also exhibit significant cytotoxic effects.[4][5] The hydrazide moiety is known to be a reactive handle for forming hydrazones, which often enhances the biological activity of the parent molecule. It is therefore plausible that all three dihydroxybenzohydrazide isomers serve as valuable scaffolds for developing potent anticancer agents. The differences in their efficacy will likely depend on the specific cancer cell line and the nature of further chemical modifications.

Enzyme Inhibition: A Focus on Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Phenolic compounds, particularly those with a hydroxyl group at the C-4 position, are known to be effective tyrosinase inhibitors.

While a direct comparative study of the three dihydroxybenzohydrazide isomers is not available, research on related compounds provides a basis for a structure-activity relationship (SAR) analysis. For instance, 3,5-dihydroxybenzohydrazide has been used as a scaffold for developing tyrosinase inhibitors. The presence of hydroxyl groups that can chelate the copper ions in the active site of tyrosinase is a critical factor for inhibitory activity. Both This compound and 3,4-Dihydroxybenzohydrazide , with their respective para- and ortho-dihydroxy arrangements, possess structural features conducive to potent tyrosinase inhibition.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and comparative studies, detailed, step-by-step methodologies for key in vitro assays are provided below. These protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Synthesis of Dihydroxybenzohydrazide Isomers

The synthesis of dihydroxybenzohydrazides is typically achieved through the hydrazinolysis of the corresponding dihydroxybenzoic acid or its methyl ester.

Sources

A Comparative Guide to the Validation of 2,5-Dihydroxybenzohydrazide's Antioxidant Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel antioxidant compounds is a continuous endeavor. Oxidative stress, a consequence of an imbalance between free radicals and antioxidants in the body, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Phenolic compounds are a well-established class of antioxidants, and their derivatives are of significant interest in medicinal chemistry.[2][3] This guide provides a comprehensive framework for validating the antioxidant activity of 2,5-Dihydroxybenzohydrazide, a phenolic hydrazide derivative.

This compound is a derivative of 2,5-dihydroxybenzoic acid, also known as gentisic acid. Dihydroxybenzohydrazide compounds are recognized as versatile scaffolds for synthesizing new therapeutic agents due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[4] The antioxidant potential of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[5] The presence of two hydroxyl groups in the 2 and 5 positions on the benzene ring of this compound suggests a strong potential for antioxidant activity.

This guide will objectively compare the anticipated performance of this compound with established standard antioxidants—Trolox, Ascorbic Acid (Vitamin C), and Gallic Acid—by outlining the requisite experimental protocols to generate supporting data. While direct, peer-reviewed experimental data quantifying the antioxidant activity of this compound is emerging, we will leverage data from its closely related precursor, gentisic acid (2,5-dihydroxybenzoic acid), to establish a comparative baseline.[6][7]

Core Principles of In Vitro Antioxidant Activity Assessment

To quantitatively assess the antioxidant capacity of a compound, a multi-assay approach is essential. This is because different assays are based on different chemical principles and can reflect various aspects of antioxidant action.[8] The most widely accepted and utilized in vitro chemical assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[9]

The selection of these assays is deliberate. The DPPH and ABTS assays measure the capacity of an antioxidant to scavenge free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[10] In contrast, the FRAP assay exclusively measures the reducing power of an antioxidant via an electron transfer mechanism.[5][11] By employing this trio of assays, a more comprehensive and robust profile of a compound's antioxidant potential can be established.

Comparative Antioxidants: The Benchmarks

A meaningful evaluation of a novel compound's antioxidant activity necessitates comparison against well-characterized standards.[12]

  • Trolox: A water-soluble analog of Vitamin E, Trolox is a potent chain-breaking antioxidant that donates a hydrogen atom to peroxyl radicals.[13][14] It is widely used as a standard in various antioxidant assays, and results are often expressed in Trolox Equivalents (TE).[15]

  • Ascorbic Acid (Vitamin C): A vital water-soluble antioxidant in biological systems, Ascorbic Acid readily scavenges a wide array of reactive oxygen and nitrogen species by donating electrons.[16][17][18]

  • Gallic Acid: A naturally occurring phenolic acid found in numerous plants, Gallic Acid is a powerful antioxidant due to the presence of three hydroxyl groups on its benzene ring.[1][2] Its derivatives have been extensively studied for their radical scavenging and therapeutic properties.[19]

Experimental Validation Protocols

The following sections provide detailed, step-by-step methodologies for the three key assays. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

DPPH Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[20][21] The principle is based on the reduction of the stable DPPH radical, which is deep purple, to the pale yellow hydrazine by an antioxidant.[15][21] The decrease in absorbance at 517 nm is proportional to the antioxidant's efficacy.[20]

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.[20]

  • Preparation of Test and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations. Prepare similar serial dilutions for the standard antioxidants (Trolox, Ascorbic Acid, Gallic Acid).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the various concentrations of the test compound or standard solutions into triplicate wells.

    • Add 100 µL of the 0.2 mM DPPH solution to all wells.

    • For the blank, add 100 µL of the solvent instead of the test/standard solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[22]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound or standards. A lower IC50 value indicates a higher antioxidant activity.

Diagram of DPPH Assay Workflow:

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH 0.2 mM DPPH in Methanol Plate 96-well Plate: 100 µL Sample/Standard + 100 µL DPPH DPPH->Plate Sample Test Compound & Standards (Serial Dilutions) Sample->Plate Incubate Incubate 30 min in Dark Plate->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow of the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed blue/green ABTS•+ is reduced by the antioxidant to its colorless neutral form, and the decrease in absorbance is measured at 734 nm. This assay is applicable to both hydrophilic and lipophilic compounds.

Experimental Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix equal volumes of the ABTS and potassium persulfate solutions.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[22]

  • Preparation of Test and Standard Solutions: Prepare serial dilutions of this compound and the standard antioxidants as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume (e.g., 10-20 µL) of the various concentrations of the test compound or standard solutions into triplicate wells.

    • Add a larger volume (e.g., 180-190 µL) of the ABTS•+ working solution to all wells.

    • Incubate the plate at room temperature for a defined time (e.g., 6-10 minutes).

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation and Data Analysis: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Diagram of ABTS Assay Workflow:

ABTS_Assay cluster_prep Radical Generation cluster_reaction Reaction cluster_analysis Analysis ABTS_K2S2O8 7 mM ABTS + 2.45 mM K₂S₂O₈ Incubate_Radical Incubate 12-16h in Dark ABTS_K2S2O8->Incubate_Radical Dilute_Radical Dilute to Absorbance ~0.7 at 734 nm Incubate_Radical->Dilute_Radical Plate 96-well Plate: Sample/Standard + ABTS•+ Solution Dilute_Radical->Plate Sample Test Compound & Standards Sample->Plate Incubate_Reaction Incubate ~6 min Plate->Incubate_Reaction Measure Measure Absorbance at 734 nm Incubate_Reaction->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow of the ABTS radical cation decolorization assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[5][11] The change in absorbance is monitored at 593 nm. This assay directly measures the total antioxidant power (or reducing ability) of a sample.[3][5]

Experimental Protocol:

  • Preparation of FRAP Reagent:

    • Prepare a 300 mM acetate buffer (pH 3.6).

    • Prepare a 10 mM TPTZ solution in 40 mM HCl.

    • Prepare a 20 mM FeCl₃·6H₂O solution.

    • The FRAP working reagent is prepared fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

  • Preparation of Test and Standard Solutions: Prepare serial dilutions of this compound. For the standard curve, prepare a series of known concentrations of FeSO₄·7H₂O.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume (e.g., 10-20 µL) of the test compound or ferrous sulfate standards into triplicate wells.

    • Add a larger volume (e.g., 180-190 µL) of the pre-warmed (37°C) FRAP working reagent to all wells.

    • Incubate the plate at 37°C for a defined time (e.g., 4-6 minutes).[5]

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.[3]

  • Calculation and Data Analysis: A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations. The FRAP value of the test sample is then calculated from the standard curve and is expressed as µM Fe(II) equivalents.

Diagram of FRAP Assay Mechanism:

FRAP_Mechanism cluster_reactants Reactants cluster_products Products Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ Reduction (gain of e⁻) Antioxidant Antioxidant (e.g., this compound) Antioxidant->Fe2_TPTZ e⁻ transfer Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation (loss of e⁻)

Caption: Electron transfer mechanism in the FRAP assay.

Comparative Data Summary

The following table presents a comparative summary of the antioxidant activity for the standard compounds and for gentisic acid (2,5-dihydroxybenzoic acid), the structural precursor to this compound. The data for gentisic acid provides a baseline for the expected activity of its hydrazide derivative. It is imperative to perform the described assays on this compound to obtain direct comparative values.

CompoundAssayIC50 / Activity ValueSource
Gentisic Acid (2,5-DHB) DPPHEC50: 0.09 mM[7]
ABTS% Inhibition at 50 µM: 80.11%[6]
FRAP128 µM Fe(II) Equivalents[8]
Trolox DPPHIC50: ~4-8 µg/mL[12]
ABTSStandard for TEAC calculation[15]
Ascorbic Acid DPPHIC50: ~2-5 µg/mL[12]
ABTSHigh scavenging activity
Gallic Acid DPPHIC50: ~1-3 µg/mL
ABTSHigh scavenging activity

Note: IC50 values can vary depending on specific experimental conditions. The data presented is for comparative purposes.

Conclusion and Future Directions

This guide has detailed the essential experimental framework for the validation of this compound's antioxidant activity. The structural characteristics of this compound, particularly the presence of two hydroxyl groups, strongly suggest its potential as a potent antioxidant. The provided protocols for the DPPH, ABTS, and FRAP assays offer a robust, multi-faceted approach to quantify this activity and enable a meaningful comparison with established standards like Trolox, Ascorbic Acid, and Gallic Acid.

The data for the parent compound, gentisic acid, serves as a strong indicator of the anticipated high antioxidant capacity of this compound. The hydrazide moiety may further influence this activity, and direct experimental validation is a critical next step. By following the outlined methodologies, researchers can generate the necessary data to elucidate the antioxidant profile of this compound and contribute to the development of novel therapeutic agents to combat oxidative stress-related diseases.

References

  • The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications. [Link]

  • Ascorbic acid: The chemistry underlying its antioxidant properties. [Link]

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. [Link]

  • Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications. [Link]

  • Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. [Link]

  • A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. [Link]

  • Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). [Link]

  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). [Link]

  • Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

  • Gallic Acid: Benefits, Downsides, and Food Sources. [Link]

  • Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? [Link]

  • Bar graph showing IC50 values for each extract from the DPPH assay. [Link]

  • Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. [Link]

  • Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. [Link]

  • Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. [Link]

  • Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. [Link]

  • A Review: Analytical methods used for In vitro Antioxidant studies. [Link]

  • How to determine theoretical IC50 value for in vitro DPPH assay? [Link]

  • IC50 values of the antioxidant activity test using DPPH method. [Link]

  • In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. [Link]

  • Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. [Link]

  • Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. [Link]

  • Genesis and development of DPPH method of antioxidant assay. [Link]

  • DPPH Radical Scavenging Assay. [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. [Link]

  • Antioxidant activity expressed with different standard compounds. [Link]

  • Assessment of antioxidant effect of 2,5-dihydroxybenzoic acid and vitamin a in brains of rats with induced hyperoxia. [Link]

  • Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? [Link]

  • (PDF) Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. [Link]

  • Oxidation and reaction of trolox c, a tocopherol analog, in aqueous solution. A pulse-radiolysis study. [Link]

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A Comparative Analysis of 2,5- and 2,4-Dihydroxybenzohydrazide: Unveiling Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the dihydroxybenzohydrazide scaffold represents a privileged structure, offering a versatile platform for the development of novel therapeutic agents. The seemingly subtle shift in the positioning of a hydroxyl group, as seen in the isomers 2,5-dihydroxybenzohydrazide and 2,4-dihydroxybenzohydrazide, can profoundly influence their physicochemical properties and biological activities. This guide provides a comprehensive comparative analysis of these two isomers, delving into their synthesis, chemical properties, and a head-to-head evaluation of their performance in key biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships that govern the therapeutic potential of this important class of molecules.

Introduction: The Significance of Hydroxyl Group Isomerism

The biological activity of phenolic compounds is intrinsically linked to the number and position of hydroxyl groups on the aromatic ring. These functional groups are key hydrogen donors, playing a pivotal role in antioxidant activity by neutralizing reactive oxygen species (ROS).[1] Furthermore, their ability to chelate metal ions is often central to their enzyme-inhibiting properties.[2] The hydrazide moiety (-CONHNH₂) introduces an additional layer of chemical reactivity, serving as a versatile handle for the synthesis of hydrazone derivatives, which frequently exhibit enhanced biological effects.[2] This guide will explore how the ortho, para-relationship of the hydroxyl groups in this compound versus the ortho, meta-arrangement in its 2,4-isomer dictates their respective chemical behaviors and biological efficacies.

Synthesis and Physicochemical Properties: A Tale of Two Isomers

Both 2,5- and 2,4-dihydroxybenzohydrazide are typically synthesized via the hydrazinolysis of their corresponding benzoic acid or methyl ester precursors.[2][3] This straightforward and efficient reaction involves the nucleophilic attack of hydrazine hydrate on the carbonyl carbon of the carboxylic acid or ester, leading to the formation of the hydrazide.

The choice between using the free acid or the methyl ester can influence reaction conditions and the purity of the final product. The ester route often provides better control over the reaction.[2]

Diagram of Synthetic Workflow:

Synthesis cluster_25 This compound Synthesis cluster_24 2,4-Dihydroxybenzohydrazide Synthesis A 2,5-Dihydroxybenzoic Acid or Methyl 2,5-Dihydroxybenzoate C Reflux A->C B Hydrazine Hydrate B->C D This compound C->D E 2,4-Dihydroxybenzoic Acid or Methyl 2,4-Dihydroxybenzoate G Reflux E->G F Hydrazine Hydrate F->G H 2,4-Dihydroxybenzohydrazide G->H

Caption: General synthetic route to 2,5- and 2,4-dihydroxybenzohydrazide.

The physical and chemical properties of the two isomers are summarized in the table below. The difference in melting points reflects the variations in their crystal lattice energies, arising from distinct intermolecular hydrogen bonding patterns dictated by the hydroxyl group positions.

PropertyThis compound2,4-Dihydroxybenzohydrazide
Molecular Formula C₇H₈N₂O₃C₇H₈N₂O₃
Molecular Weight 168.15 g/mol [3]168.15 g/mol [4]
CAS Number 15791-90-9[3]13221-86-8[4]
Appearance Off-white to light brown crystalline powderCream-colored crystalline solid[4]
Melting Point ~220-225 °C243-250 °C[4]
Solubility Soluble in DMF and hot ethanolSoluble in DMF[5]

Comparative Biological Activity: An Evidence-Based Evaluation

While direct, side-by-side comparative studies of the parent 2,5- and 2,4-dihydroxybenzohydrazides are not extensively documented, a comparative analysis can be constructed by examining the activities of their parent benzoic acids and their derivatives.

Antioxidant Activity

The antioxidant potential of phenolic compounds is largely governed by their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The stability of the resulting phenoxyl radical is a key determinant of this activity.

  • 2,5-Dihydroxybenzoic Acid (Gentisic Acid): This isomer, with its hydroxyl groups in the para and ortho positions relative to the carboxyl group, is a potent antioxidant.[1] The para arrangement allows for effective delocalization and stabilization of the radical species.

  • 2,4-Dihydroxybenzoic Acid (β-Resorcylic Acid): In contrast, the meta-positioning of one hydroxyl group in this isomer generally leads to lower antioxidant activity compared to the 2,5- and 3,4-isomers.[1]

Based on these structure-activity relationships observed in the parent acids, it is reasonable to hypothesize that This compound would exhibit superior antioxidant activity compared to its 2,4-isomer. The hydrazide moiety is not expected to significantly alter the inherent radical-scavenging potential of the dihydroxyphenyl core.

Diagram of Antioxidant Mechanism:

Antioxidant_Mechanism cluster_main Free Radical Scavenging by Dihydroxybenzohydrazides cluster_isomer Isomer-Specific Stability A Dihydroxybenzohydrazide (Ar-(OH)₂) C Donates Hydrogen Atom A->C B Free Radical (R•) B->C D Stabilized Phenoxyl Radical (Ar-(OH)(O•)) C->D E Neutralized Molecule (RH) C->E F 2,5-Isomer Phenoxyl Radical (High Resonance Stabilization) D->F G 2,4-Isomer Phenoxyl Radical (Lower Resonance Stabilization) D->G H Higher Antioxidant Activity F->H I Lower Antioxidant Activity G->I

Caption: Proposed antioxidant mechanism of dihydroxybenzohydrazides.

Anticancer Activity

Hydrazone derivatives of both 2,4- and this compound have demonstrated promising anticancer activities.

  • 2,4-Dihydroxybenzohydrazide Derivatives: A recent study reported the synthesis of a series of hydrazones derived from 2,4-dihydroxybenzohydrazide.[6] Several of these compounds exhibited significant antiproliferative activity against various human cancer cell lines, including glioblastoma (LN-229), hepatocellular carcinoma (HepG2), and renal adenocarcinoma (769-P).[6] For instance, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide showed a remarkably low IC₅₀ value of 0.77 µM against LN-229 cells.[6] The parent 2,4-dihydroxybenzoic acid has also shown cytotoxicity against MDA-MB-231 breast cancer cells with an IC₅₀ of 4.77 mM.[6]

  • This compound Derivatives: While less extensively studied for their anticancer properties, derivatives of the parent 2,5-dihydroxybenzoic acid have shown potential. The core structure is a known metabolite with various biological activities.[7]

The available data suggests that the 2,4-dihydroxybenzohydrazide scaffold is a promising starting point for the development of potent anticancer agents , particularly when derivatized to form hydrazones. Further investigation into the anticancer potential of this compound and its derivatives is warranted.

Antimicrobial Activity

The hydrazone linkage has been identified as a key pharmacophore for antimicrobial activity.

  • 2,4-Dihydroxybenzohydrazide Derivatives: Hydrazones of 2,4-dihydroxybenzoic acid have shown interesting antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] One derivative, 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, exhibited a minimal inhibitory concentration (MIC) of 3.91 µg/mL against MRSA.[6] The parent 2,4-dihydroxybenzoic acid has also demonstrated broad-spectrum antimicrobial properties.[6]

  • This compound Derivatives: Although less specific data is available for the hydrazide, the parent 2,5-dihydroxybenzoic acid (gentisic acid) is known to possess antimicrobial properties.

Given the established antimicrobial potential of the hydrazone scaffold and the parent dihydroxybenzoic acids, it is likely that both 2,4- and this compound derivatives can be tailored to create effective antimicrobial agents .

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a standard method for evaluating the free radical scavenging ability of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (2,5- and 2,4-dihydroxybenzohydrazide)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compounds and control to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

MTT Assay (Cytotoxicity/Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.

Broth Microdilution Assay (Antimicrobial Activity)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][5]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • Standard antibiotic (e.g., ciprofloxacin)

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Perform serial two-fold dilutions of the test compounds and the standard antibiotic in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanistic Insights and Signaling Pathways

The biological activities of dihydroxybenzoic acids and their derivatives are often mediated through the modulation of key cellular signaling pathways.

  • Antioxidant Pathways: Several dihydroxybenzoic acid isomers are known to activate the Nrf2 signaling pathway.[8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Activation of this pathway enhances the cell's ability to combat oxidative stress.

  • Apoptotic Pathways: The anticancer effects of some phenolic compounds are attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. For example, 3,4-dihydroxybenzoic acid has been shown to induce apoptosis in human gastric adenocarcinoma cells through the activation of the JNK and p38 MAPK signaling pathways.[9] This leads to the downstream activation of caspases, the executioners of apoptosis.

Diagram of Potential Anticancer Signaling Pathway:

Anticancer_Pathway cluster_main Potential Apoptosis Induction by Dihydroxybenzohydrazides A Dihydroxybenzohydrazide Derivative B Cancer Cell A->B Enters C Activation of JNK/p38 MAPK Pathway B->C D Activation of Caspase Cascade C->D E Apoptosis D->E

Caption: A potential signaling pathway for anticancer activity.

Conclusion and Future Directions

The comparative analysis of 2,5- and 2,4-dihydroxybenzohydrazide reveals that subtle structural isomerism has a significant impact on their biological potential. Based on the structure-activity relationships of their parent benzoic acids, This compound is predicted to be a more potent antioxidant , while the 2,4-dihydroxybenzohydrazide scaffold has demonstrated considerable promise as a template for the design of novel anticancer and antimicrobial agents , particularly in the form of its hydrazone derivatives.

Future research should focus on direct, head-to-head comparative studies of these two parent hydrazides to experimentally validate these predictions. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development as therapeutic agents. The versatility of the hydrazide moiety offers a rich avenue for chemical modification, enabling the generation of extensive compound libraries for high-throughput screening and the optimization of lead compounds with enhanced efficacy and selectivity.

References

  • Popiołek, R., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17481. [Link]

  • MDPI. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Molecules, 28(12), 4787. [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

  • Li, H., et al. (2023). 2,4‐Dihydroxybenzoic Acid, a Novel SA Derivative, Controls Plant Immunity via UGT95B17‐Mediated Glucosylation: A Case Study in Camellia Sinensis. Molecular Plant Pathology, 24(12), 1541-1556. [Link]

  • MDPI. (2022). Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS. Foods, 11(22), 3701. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • ResearchGate. (2021). Dihydroxybenzoic acids as free radical scavengers: Mechanisms, kinetics, and trends in activity. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Evaluation of Biological Activity and Qualitative Analysis of 2, 5-dihydroxybenzoic acid from Momordica charantia Fruit. 5(2), 115-118. [Link]

  • The Good Scents Company. (n.d.). 2,5-dihydroxybenzoic acid. Retrieved from [Link]

  • McCarty, M. F., & DiNicolantonio, J. J. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Nutrition journal, 13, 63. [Link]

  • Kasugai, S., Hasegawa, N., & Ogura, H. (1991). Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells. Journal of dental research, 70(2), 127–130. [Link]

  • NCBI. (2020). Synthesis of Dihydrazones as Potential Anticancer and DNA Binding Candidates: A Validation by Molecular Docking Studies. Anticancer Agents in Medicinal Chemistry, 20(7), 845-858. [Link]

  • University of Florida. (n.d.). MTT Assay. Retrieved from [Link]

  • MDPI. (2020). DPPH Radical Scavenging Assay. Antioxidants, 9(11), 1112. [Link]

  • ResearchGate. (2021). Antioxidant activity by DPPH assay: in vitro protocol. Retrieved from [Link]

  • Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

  • Lin, H. H., et al. (2007). Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation. International journal of cancer, 120(11), 2306–2316. [Link]

Sources

A Comparative Analysis of 2,5-Dihydroxybenzohydrazide's Potential Antimicrobial Efficacy Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical entities with potent and broad-spectrum antimicrobial activity. Within this landscape, hydrazide and its derivatives have emerged as a promising class of compounds, owing to their versatile biological activities. This guide provides a detailed comparative analysis of the potential antimicrobial efficacy of 2,5-Dihydroxybenzohydrazide against established antimicrobial agents.

While direct and extensive antimicrobial data for this compound is not yet widely published, this guide will leverage available data on its core chemical scaffold, 2,5-dihydroxybenzoic acid (gentisic acid), and the closely related 2,4-dihydroxybenzoic acid hydrazide-hydrazones. This approach allows for an informed preliminary assessment of its potential, grounded in the antimicrobial properties of its constituent moieties. The insights presented herein are intended to guide researchers and drug development professionals in their evaluation of this and similar compounds as potential next-generation antimicrobial agents.

Comparative Efficacy: A Data-Driven Assessment

To contextualize the potential of this compound, it is essential to compare the antimicrobial activity of its parent and related structures with that of widely used antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial efficacy, for these compounds against common Gram-positive and Gram-negative bacteria. A lower MIC value indicates greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) of 2,5-Dihydroxybenzoic Acid and Related Compounds

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
2,5-Dihydroxybenzoic AcidEscherichia coli2000 - 6000[1]
Staphylococcus aureus2000 - 6000[1]
2,4-Dihydroxybenzoic AcidEscherichia coli2000[1][2]
Staphylococcus aureus2000[1][2]
2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazideStaphylococcus aureus ATCC 43300 (MRSA)3.91[2][3]
Staphylococcus epidermidis ATCC 122280.48 - 0.98[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Established Antimicrobial Agents

Antimicrobial AgentTest OrganismMIC (µg/mL)
AmpicillinEscherichia coli2 - 8
Staphylococcus aureus0.25 - 2
CiprofloxacinEscherichia coli0.015 - 1
Staphylococcus aureus0.12 - 1

Analysis of Efficacy:

The data reveals that while the parent dihydroxybenzoic acids exhibit antimicrobial activity, their potency is significantly lower than that of established antibiotics like ampicillin and ciprofloxacin. However, the dramatically increased potency of the 2,4-dihydroxybenzoic acid hydrazide-hydrazone derivative, particularly against a methicillin-resistant Staphylococcus aureus (MRSA) strain, underscores the potential of the hydrazide functional group to significantly enhance the antimicrobial efficacy of the dihydroxybenzoyl scaffold. This suggests that this compound could exhibit substantially greater activity than its parent acid.

Mechanisms of Action: Established vs. Investigational

Understanding the mechanism of action is critical for drug development. While the precise mechanism of this compound is yet to be elucidated, we can infer potential pathways based on its structural components and compare them to the well-established mechanisms of comparator antibiotics.

Established Agents: A Snapshot
  • Ampicillin (β-Lactam): Ampicillin, a member of the penicillin family, acts by inhibiting the synthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death.

  • Ciprofloxacin (Fluoroquinolone): Ciprofloxacin functions by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin prevents bacterial cells from dividing and ultimately leads to cell death.

Potential Mechanism of this compound

The dihydroxybenzoyl moiety is known to possess antioxidant properties and can chelate metal ions. This suggests a few potential mechanisms of antimicrobial action:

  • Disruption of Cellular Respiration: The quinone-like structure of the oxidized dihydroxybenzoyl group could interfere with the electron transport chain, disrupting cellular respiration and leading to the production of reactive oxygen species (ROS) that damage cellular components.

  • Enzyme Inhibition: The ability to chelate metal ions, which are often cofactors for essential enzymes, could lead to the inhibition of critical metabolic pathways.

  • Membrane Disruption: The lipophilic nature of the benzene ring combined with the hydrophilic hydroxyl and hydrazide groups could allow the molecule to interact with and disrupt the integrity of the bacterial cell membrane.

The hydrazide group is a key functional component in several established antimicrobial drugs, including the anti-tubercular agent isoniazid. In isoniazid, the hydrazide moiety is activated by a bacterial catalase-peroxidase enzyme, and the resulting reactive species inhibit the synthesis of mycolic acids, a crucial component of the mycobacterial cell wall. It is plausible that this compound could be similarly activated within the bacterial cell to exert its antimicrobial effect.

Experimental Protocols: A Guide to In Vitro Efficacy Testing

To ensure scientific rigor and reproducibility, the following detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are provided. These are standard, widely accepted methods in antimicrobial susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis P1 Prepare standardized bacterial inoculum (0.5 McFarland) A1 Inoculate each well of a 96-well microtiter plate with the bacterial suspension P1->A1 P2 Prepare serial two-fold dilutions of this compound in Mueller-Hinton Broth (MHB) A2 Add diluted compound to respective wells P2->A2 A3 Include positive (bacteria, no compound) and negative (broth only) controls A1->A3 A2->A3 I1 Incubate plates at 37°C for 18-24 hours A3->I1 AN1 Visually assess for turbidity (bacterial growth) I1->AN1 AN2 Determine the lowest concentration with no visible growth (MIC) AN1->AN2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a positive control well (inoculum without the compound) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial population.

Workflow for MBC Determination

MBC_Workflow cluster_mic From MIC Assay cluster_subculture Sub-culturing cluster_incubation2 Incubation cluster_analysis2 Analysis M1 Select wells from MIC plate showing no visible growth (at and above MIC) S1 Plate a defined volume (e.g., 10 µL) from each selected well onto nutrient agar plates M1->S1 I2 Incubate agar plates at 37°C for 18-24 hours S1->I2 AN3 Count the number of colonies on each plate I2->AN3 AN4 Determine the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum (MBC) AN3->AN4

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,5-Dihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in 2,5-Dihydroxybenzohydrazide Synthesis

This compound is a versatile molecule within medicinal chemistry, serving as a critical scaffold for synthesizing novel therapeutic agents.[1] Its structure, featuring a dihydroxy-substituted benzene ring and a reactive hydrazide moiety, allows for the creation of hydrazones with a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] However, the translation of this potential from the bench to preclinical and clinical stages is entirely contingent on the purity of the synthesized compound.

Impurities, whether unreacted starting materials, byproducts, or degradation products, can drastically alter the compound's biological activity, toxicity profile, and physicochemical properties. This can lead to misleading experimental data, non-reproducible results, and significant setbacks in the drug development pipeline. Therefore, a multi-faceted and rigorous validation of purity is not merely a quality control step but a fundamental requirement for scientific integrity.

This guide provides a comparative overview of the most effective analytical techniques for assessing the purity of this compound. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer insights into data interpretation, empowering researchers to make informed decisions for their specific applications.

The Synthetic Landscape: Understanding Potential Impurities

The purity of the final product is intrinsically linked to its synthetic route. This compound is primarily synthesized via the hydrazinolysis of either 2,5-dihydroxybenzoic acid or its corresponding ester, methyl 2,5-dihydroxybenzoate.[1]

Caption: Synthetic routes and potential process-related impurities.

Common impurities can include:

  • Unreacted Starting Materials: Residual 2,5-dihydroxybenzoic acid or its methyl ester.

  • Oxidation Products: The dihydroxy-substituted ring is susceptible to oxidation, which can lead to colored impurities like quinones, especially upon exposure to air and light.[3]

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., ethanol, DMF).[4]

A robust validation strategy must be capable of separating, identifying, and quantifying these potential contaminants.

A Multi-Technique Approach: The Gold Standard for Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the orthogonal application of multiple methods, each providing a different piece of the puzzle. The most critical techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC).[5]

Synthesized_Product Crude this compound Purification Purification (Recrystallization/Chromatography) Synthesized_Product->Purification Purity_Check Purity Validation Purification->Purity_Check HPLC HPLC (Relative Purity, Impurity Profile) Purity_Check->HPLC NMR NMR (Structure Confirmation, Solvent Residue) Purity_Check->NMR MS Mass Spectrometry (Molecular Weight, Impurity ID) Purity_Check->MS DSC DSC (Thermal Purity, Polymorphism) Purity_Check->DSC Final_Report Certificate of Analysis HPLC->Final_Report qNMR qNMR (Absolute Purity) NMR->qNMR qNMR->Final_Report MS->Final_Report DSC->Final_Report

Caption: Comprehensive workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is indispensable for determining the relative purity of a sample by separating the main compound from its impurities. For this compound and its potential impurities, a reversed-phase method is typically most effective.

Causality Behind Method Choices:

  • Reversed-Phase (RP) Column (e.g., C18): The stationary phase is nonpolar, while the mobile phase is polar. This compound is a moderately polar molecule, allowing for good retention and separation from both more polar (e.g., 2,5-dihydroxybenzoic acid) and less polar impurities.

  • Mobile Phase (Acetonitrile/Water with Acid): A gradient of acetonitrile and water allows for the elution of compounds across a range of polarities. The addition of an acid (e.g., trifluoroacetic acid or phosphoric acid) is crucial to suppress the ionization of the phenolic hydroxyl and carboxylic acid groups, ensuring sharp, symmetrical peaks.[6][7]

  • UV Detection: The aromatic ring in the molecule provides strong UV absorbance. A photodiode array (PDA) detector is ideal, as it can capture the entire UV spectrum of each peak, which aids in peak identification and purity assessment. The absorption maxima for the related 2,5-dihydroxybenzoic acid are around 214, 236, and 334 nm, providing a good starting point for wavelength selection.[8]

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector monitoring at 255 nm and scanning from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 15
    20.0 80
    25.0 80
    25.1 15

    | 30.0 | 15 |

Data Interpretation

A chromatogram of a high-purity sample will show one major peak corresponding to this compound. Any other peaks are considered impurities. The purity is typically reported as a percentage of the total peak area.

Table 1: Hypothetical HPLC Purity Assessment of Synthesized this compound

Peak IdentityRetention Time (min)Area %Purity Specification
2,5-Dihydroxybenzoic Acid (Impurity)8.50.08%≤ 0.10%
This compound 12.2 99.85% ≥ 99.5%
Unknown Impurity 115.40.05%≤ 0.10%
Unknown Impurity 218.90.02%≤ 0.10%

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Absolute Purity

NMR is unparalleled for structural elucidation. For purity validation, ¹H NMR provides a unique fingerprint of the molecule and can be used to detect and identify impurities with known structures. Furthermore, Quantitative NMR (qNMR) is a powerful primary method for determining absolute purity without needing a reference standard of the analyte itself.[5][9]

Causality Behind Method Choices:

  • Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide is an excellent choice as it dissolves the polar this compound and has exchangeable protons (hydroxyl, amide, and amine) that will appear as broad signals, which can be confirmed by D₂O exchange. The expected aromatic protons will be clearly visible.

  • Internal Standard (for qNMR): A certified internal standard (e.g., maleic anhydride, dimethyl sulfone) is chosen that has a known purity, is stable, does not react with the sample, and has a simple spectrum with at least one peak that is well-resolved from the analyte signals.

Experimental Protocol: ¹H NMR & qNMR
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation (¹H NMR): Dissolve ~5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Sample Preparation (qNMR):

    • Accurately weigh ~10 mg of the this compound sample.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic anhydride).

    • Dissolve both in a known volume of DMSO-d₆ in a vial, then transfer to an NMR tube.

  • Data Acquisition (¹H NMR): Acquire a standard proton spectrum. A D₂O exchange experiment can be performed to confirm -OH and -NH/-NH₂ protons.

  • Data Acquisition (qNMR): Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 ≥ 30 seconds) and a 90° pulse angle.

  • Data Processing: Carefully phase and baseline the spectrum. Integrate the well-resolved signal of the analyte and the signal of the internal standard.

Data Interpretation

The ¹H NMR spectrum should match the expected structure of this compound. Impurity peaks (e.g., from 2,5-dihydroxybenzoic acid[10] or residual solvents) can be identified by their characteristic chemical shifts. For qNMR, the purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (W_std / W_sample) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • W = Weight

  • P = Purity of the standard

Table 2: Comparison of NMR Data for Purity Validation

Analysis TypeInformation ProvidedKey Advantages
¹H NMR Structural confirmation, identification of known impurities, detection of residual solvents.Provides detailed structural information, non-destructive.
¹³C NMR Confirms the carbon skeleton and number of unique carbons.Complementary to ¹H NMR for structural verification.[11]
qNMR Absolute purity (w/w %) without a specific analyte reference standard.High accuracy and precision, considered a primary ratio method.[5]

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

MS is used to confirm the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the molecular weights of unknown impurities.

Experimental Protocol: LC-MS
  • Instrumentation: LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: Use the same HPLC method as described previously. The mobile phase may need to be adapted to use volatile acids like formic acid instead of phosphoric acid.

  • Ionization: Electrospray Ionization (ESI) is suitable for this molecule and can be run in both positive and negative modes.

  • Data Acquisition: Acquire full scan data to detect all ions within a specified mass range (e.g., m/z 50-500).

Data Interpretation
  • Expected Mass: The molecular formula for this compound is C₇H₈N₂O₃.[12]

    • Monoisotopic Mass: 168.0535 g/mol

  • Observed Ions:

    • Positive Mode (ESI+): Expect to see the protonated molecule [M+H]⁺ at m/z 169.0608.

    • Negative Mode (ESI-): Expect to see the deprotonated molecule [M-H]⁻ at m/z 167.0462.

  • Impurity Identification: Any additional peaks in the total ion chromatogram can be analyzed to determine their mass, providing crucial clues to their identity. For example, an impurity peak with an m/z of 155.0342 [M+H]⁺ would correspond to the starting material, 2,5-dihydroxybenzoic acid.

Differential Scanning Calorimetry (DSC): Assessing Thermal Purity

DSC measures the heat flow into or out of a sample as a function of temperature. For a pure crystalline solid, DSC will show a sharp, well-defined melting endotherm. The presence of impurities typically causes a broadening of the melting peak and a depression of the melting point.[13]

Experimental Protocol: DSC
  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Method: Heat the sample under a nitrogen atmosphere from room temperature to a temperature well above its melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

  • Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. The sharpness of the peak is a qualitative indicator of purity. Specialized software can also be used to estimate purity based on the van't Hoff equation.

Data Interpretation
  • High Purity: A sharp melting peak with an onset close to the peak maximum.

  • Lower Purity: A broad melting peak with a depressed onset temperature.

Table 3: Hypothetical DSC Data for this compound Batches

Batch IDOnset of Melting (°C)Peak Maximum (°C)ΔH_fus (J/g)Qualitative Purity Assessment
Batch A (High Purity) 210.5212.1150.2Sharp endotherm, indicating high purity
Batch B (Lower Purity) 205.8209.5135.8Broad endotherm, suggesting the presence of impurities

Comparative Summary of Purity Validation Techniques

The choice of analytical technique depends on the specific question being asked. For routine quality control, HPLC is often sufficient. For definitive structural proof and absolute quantification, NMR is essential. For identifying unknown impurities, LC-MS is the tool of choice. DSC provides valuable complementary information about the solid-state properties of the material.

Table 4: Objective Comparison of Core Analytical Techniques

TechniquePrimary InformationSensitivitySpecificityKey Application in Purity Validation
HPLC-UV Relative purity (% area), impurity profileHigh (ng range)Moderate (co-elution possible)Quantifying known and unknown impurities relative to the main component.[5]
NMR Chemical structure confirmationLow (mg range)High (unique fingerprint)Unambiguous structural identification and detection of impurities with known structures.
qNMR Absolute purity (w/w %)Low (mg range)HighDetermining the exact mass-based purity of a sample without a reference standard.[5]
LC-MS Molecular weight of componentsVery High (pg-ng range)High (mass-based)Confirming the molecular weight of the target compound and identifying unknown impurities.[5]
DSC Melting point, thermal purityLow (requires >1-2% impurity)LowAssessing solid-state purity and detecting polymorphism; useful for batch-to-batch consistency.[13]

Conclusion

References

  • Bloom Tech. (2023, December 11). How do you synthesize 2,5-dihydroxybenzaldehyde? Knowledge. [Link]

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  • Saeed, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8093. [Link]

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  • HELIX Chromatography. HPLC Methods for analysis of 2,5-Dihydroxybenzoic acid. [Link]

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  • Patsnap. Preparation method of 2,5-dihydroxybenzaldehyde.
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  • López-Mayorga, F., et al. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Pharmacy & Bioallied Sciences, 4(4), 305-314. [Link]

  • SpectraBase. 2,5-Dihydroxybenzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. This compound. [Link]

  • MDPI. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]

  • ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... [Link]

  • ResearchGate. Novel dihydroxybenzohydrazide grafted deoxycellulose for efficient removal of anionic food colorants and hexavalent chromium from wastewater. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid. [Link]

  • NIH. Novel dihydroxybenzohydrazide grafted deoxycellulose for efficient removal of anionic food colorants and hexavalent chromium from wastewater. [Link]

  • The Royal Society of Chemistry. Supporting information NMR methodology for complex mixture 'separation'. [Link]

  • NIH. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. [Link]

  • SIELC Technologies. HPLC Separation of Dihydroxybenzoic Acid. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 2,5-Dihydroxybenzohydrazide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,5-Dihydroxybenzohydrazide Scaffold

In the landscape of medicinal chemistry and drug development, the dihydroxybenzohydrazide scaffold is a cornerstone for innovation. The core structure, which incorporates a benzene ring functionalized with two hydroxyl (-OH) groups and a hydrazide (-CONHNH₂) moiety, serves as a highly versatile template for synthesizing novel therapeutic agents.[1] The specific isomer, this compound (also known as gentisic acid hydrazide), is derived from 2,5-dihydroxybenzoic acid (gentisic acid), a natural product and a minor metabolite of aspirin.[2][3]

The value of this scaffold lies in the reactivity of the hydrazide group, which readily undergoes condensation reactions with various aldehydes and ketones. This chemical tractability allows for the creation of extensive libraries of hydrazone derivatives, which have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] For researchers aiming to explore this chemical space, selecting an efficient, reliable, and scalable synthesis method for the core hydrazide is the critical first step.

This guide provides a comparative analysis of the two primary, established synthetic routes to this compound. We will dissect each method, offering detailed protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages to empower researchers to make an informed decision tailored to their specific laboratory context and research goals.

Comparative Overview of Synthesis Methods

The synthesis of this compound is predominantly achieved through the hydrazinolysis of a carboxylic acid or its ester derivative. The two most common and well-documented approaches start from either 2,5-dihydroxybenzoic acid directly or its corresponding methyl ester.

FeatureMethod 1: Direct HydrazinolysisMethod 2: Two-Step Synthesis via Methyl Ester
Starting Material 2,5-Dihydroxybenzoic Acid (Gentisic Acid)2,5-Dihydroxybenzoic Acid (Gentisic Acid)
Overall Steps OneTwo (Esterification, then Hydrazinolysis)
Key Reagents Hydrazine HydrateMethanol, H₂SO₄ (cat.), Hydrazine Hydrate
Complexity LowModerate
Key Advantages Fewer steps, faster overall process, atom economy.Higher purity of the final product, as the intermediate ester can be isolated and purified. Better reaction control.[1]
Key Disadvantages Can be lower yielding; potential for side reactions if not driven to completion.Longer overall synthesis time; requires an additional purification step for the intermediate.
Ideal Use Case Rapid synthesis for initial screening of derivatives; large-scale production where ultimate purity is less critical than throughput.Synthesis of high-purity hydrazide for GMP applications, advanced drug development, and when starting material purity is a concern.

Method 1: Direct Hydrazinolysis of 2,5-Dihydroxybenzoic Acid

This method is the most straightforward approach, involving a one-pot reaction that directly converts the carboxylic acid to the corresponding hydrazide.

Reaction and Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the carboxylic acid. This process, typically catalyzed by heat, leads to the formation of the benzohydrazide and the elimination of a water molecule.[1] Driving the reaction to completion often requires reflux conditions to remove the water byproduct.

Experimental Protocol: Direct Hydrazinolysis
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2,5-dihydroxybenzoic acid (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol, to the flask to facilitate dissolution and heat transfer.

  • Reagent Addition: Carefully add an excess of hydrazine hydrate (e.g., 3-5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. The product often precipitates from the solution upon cooling.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold solvent (e.g., ethanol or water) to remove excess hydrazine hydrate, and dry under vacuum to yield this compound.

Workflow Diagram

G cluster_0 Method 1: Direct Hydrazinolysis A 2,5-Dihydroxybenzoic Acid B Add Hydrazine Hydrate & Ethanol A->B C Heat to Reflux B->C D Cool & Precipitate C->D E Filter & Dry D->E F This compound E->F

Caption: Workflow for the one-step synthesis of this compound.

Method 2: Two-Step Synthesis via Methyl 2,5-Dihydroxybenzoate

This approach involves an initial esterification of the starting carboxylic acid, followed by hydrazinolysis of the resulting ester. While it requires an additional step, the purification of the intermediate methyl ester can lead to a final product of higher purity.[1]

Reaction and Mechanism

Step 1: Fischer Esterification. 2,5-Dihydroxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This process yields methyl 2,5-dihydroxybenzoate and water.

Step 2: Hydrazinolysis. The purified methyl ester is then reacted with hydrazine hydrate. In this nucleophilic acyl substitution, hydrazine displaces the methoxy (-OCH₃) group of the ester to form the final this compound product.[1] This reaction is generally cleaner and proceeds more readily than the direct reaction with the carboxylic acid.

Experimental Protocol: Two-Step Synthesis

Step A: Synthesis of Methyl 2,5-Dihydroxybenzoate [4]

  • Setup: In a round-bottom flask equipped for reflux, dissolve 2,5-dihydroxybenzoic acid (1.0 eq) in a large excess of methanol (e.g., 25 mL per gram of acid).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.2 eq) to the solution while stirring.

  • Reaction: Heat the mixture to reflux and maintain for an extended period (e.g., 48-72 hours) until TLC indicates completion.[4]

  • Neutralization & Workup: Cool the reaction mixture. Carefully neutralize the acid catalyst by adding solid sodium bicarbonate until effervescence ceases.

  • Isolation: Remove the methanol under reduced pressure. Extract the resulting residue with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 2,5-dihydroxybenzoate. This intermediate can be purified further by column chromatography or recrystallization if necessary.

Step B: Hydrazinolysis of Methyl 2,5-Dihydroxybenzoate

  • Setup: Dissolve the methyl 2,5-dihydroxybenzoate (1.0 eq) from Step A in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Add an excess of hydrazine hydrate (e.g., 3-5 eq).

  • Reaction: Heat the mixture to reflux for several hours, monitoring by TLC.

  • Isolation: Upon completion, cool the mixture. The product will typically precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield high-purity this compound.

Workflow Diagram

G cluster_1 Method 2: Two-Step Synthesis cluster_stepA Step A: Esterification cluster_stepB Step B: Hydrazinolysis A 2,5-Dihydroxybenzoic Acid B Add Methanol & H₂SO₄ (cat.) A->B C Heat to Reflux B->C D Neutralize, Extract, & Purify C->D E Methyl 2,5-Dihydroxybenzoate D->E F Add Hydrazine Hydrate & Ethanol E->F G Heat to Reflux F->G H Cool, Filter, & Dry G->H I This compound H->I

Caption: Workflow for the two-step synthesis via a methyl ester intermediate.

Senior Application Scientist's Recommendation

The choice between these two synthetic methodologies is fundamentally a trade-off between speed and purity.

  • For rapid analogue synthesis and preliminary biological screening, the Direct Hydrazinolysis (Method 1) is highly recommended. Its operational simplicity and reduced timeline allow for the quick generation of material needed for derivatization and initial assays.

  • For developing a lead candidate or when synthesizing a final compound for rigorous biological testing (including in vivo studies), the Two-Step Synthesis (Method 2) is the superior choice. The ability to isolate and purify the methyl ester intermediate is critical for ensuring the final hydrazide is free of unreacted starting acid, which could otherwise confound biological data or lead to purification challenges in subsequent steps.

For laboratories exploring process optimization and scalability, advanced methodologies such as microwave-assisted synthesis for both steps could dramatically reduce reaction times.[5] Furthermore, continuous flow processes represent a state-of-the-art approach for the large-scale, controlled production of acid hydrazides, offering enhanced safety and efficiency.[6]

Ultimately, a thorough understanding of the project's specific requirements—purity, scale, and timeline—will guide the logical selection of the most appropriate synthetic strategy.

References

  • Benchchem. (n.d.). This compound.
  • Wikipedia. (2023). Gentisic acid. Retrieved from [Link]

  • PrepChem. (2018). Synthesis of methyl 2,5-dihydroxybenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dihydroxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Mohamad, S. A. A., Shantier, S. W., & Garelnabi, E. A. E. (2022). Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus. International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 1-10.
  • Halloran, M. W., Hudecek, C., & Burkart, M. D. (2018). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. Retrieved from [Link]

  • Saeed, A., et al. (2018). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 23(10), 2539.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2,5-Dihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 2,5-Dihydroxybenzohydrazide is paramount for ensuring product quality, stability, and therapeutic efficacy. This guide provides an in-depth, objective comparison of the primary analytical methodologies for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Supported by established experimental data for analogous compounds and guided by the principles of analytical method validation, this document will empower you to make informed decisions for your specific analytical challenges.

The Analytical Challenge: Unveiling this compound

This compound, a benzhydrazide derivative, presents a unique set of analytical considerations. Its polarity and potential lack of a strong native chromophore necessitate careful method selection and optimization. The goal of any analytical method is to provide reliable, reproducible, and accurate data. This guide will dissect the strengths and limitations of each technique in the context of this specific analyte.

Comparative Analysis of Analytical Methodologies

The selection of an optimal analytical technique hinges on a balance of sensitivity, selectivity, speed, and cost. Below is a comparative overview of the most pertinent methods for the analysis of this compound.

ParameterHPLC-UV (with Derivatization)LC-MS/MSUV-Vis Spectrophotometry (with Derivatization)
Principle Chromatographic separation followed by UV absorbance detection of a derivatized analyte.Chromatographic separation followed by mass-based detection of the analyte and its fragments.Formation of a colored complex and measurement of its absorbance at a specific wavelength.
Specificity High, dependent on chromatographic resolution and derivatization reaction.Very High, based on precursor/product ion transitions.Moderate, susceptible to interference from other absorbing species.
Sensitivity (LOD/LOQ) Good (ng/mL range).[1]Excellent (pg/mL to fg/mL range).Fair (µg/mL range).[2][3]
Linearity (r²) > 0.999[4]> 0.998> 0.99[2]
Accuracy (% Recovery) 98-102%95-105%95-105%
Precision (%RSD) < 2%< 5%< 5%
Throughput ModerateHighHigh
Cost ModerateHighLow
Expertise Required ModerateHighLow

In-Depth Method Analysis and Experimental Causality

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The Rationale for Derivatization: this compound, like many hydrazide compounds, may exhibit weak UV absorbance, leading to poor sensitivity.[5] To overcome this, pre-column derivatization with a chromophoric agent is a common and effective strategy.[5] Aldehydes, such as benzaldehyde or p-dimethylaminobenzaldehyde, react with the hydrazide moiety to form a stable hydrazone with a strong UV chromophore, significantly enhancing detection.[2][6]

Chromatographic Considerations: Due to its polar nature, a reversed-phase HPLC method is typically employed. The choice of a C18 column is common, providing a good balance of retention and peak shape.[4] The mobile phase composition, usually a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate retention and separation from potential impurities and derivatizing agent excess.

Workflow for HPLC-UV Analysis:

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Derivatization with Aldehyde Reagent Sample->Derivatization Derivatized_Sample Formation of Hydrazone Derivative Derivatization->Derivatized_Sample Injection Injection onto C18 Column Derivatized_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification via Calibration Curve Detection->Quantification

Caption: HPLC-UV workflow for this compound analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

The Power of Specificity and Sensitivity: LC-MS/MS is the gold standard for trace-level quantification in complex matrices. Its high selectivity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored. This technique often eliminates the need for derivatization, simplifying sample preparation.

Method Development Insights: The development of an LC-MS/MS method involves optimizing the ionization source (typically Electrospray Ionization - ESI) and the collision energy to achieve the most stable and abundant precursor-to-product ion transition. The chromatographic separation is still crucial to minimize matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte.

Workflow for LC-MS/MS Analysis:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Solid Phase or Liquid-Liquid Extraction (optional) Sample->Extraction Injection Injection onto C18 Column Extraction->Injection Ionization Electrospray Ionization (ESI) Injection->Ionization MS1 Precursor Ion Selection (Q1) Ionization->MS1 Fragmentation Collision-Induced Dissociation (Q2) MS1->Fragmentation MS2 Product Ion Detection (Q3) Fragmentation->MS2 Quantification Quantification via Internal Standard MS2->Quantification cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Reaction with Colorimetric Reagent Sample->Derivatization Colored_Complex Formation of Colored Product Derivatization->Colored_Complex Measurement Absorbance Measurement at λmax Colored_Complex->Measurement Quantification Quantification via Standard Curve Measurement->Quantification

Sources

A Comparative Guide to the Chelating Properties of Dihydroxybenzohydrazide Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the quest for effective and specific metal chelators is of paramount importance. Metal ions, particularly transition metals, play a dual role in biological systems; they are essential cofactors for numerous enzymes, yet their dysregulation can lead to oxidative stress and the progression of various diseases, including neurodegenerative disorders and cancer. Dihydroxybenzohydrazides, a class of organic molecules characterized by a benzene ring bearing two hydroxyl groups and a hydrazide functional moiety, have emerged as promising candidates for metal chelation therapy. The specific positioning of the hydroxyl groups on the aromatic ring profoundly influences their coordination chemistry and, consequently, their therapeutic potential.

This guide provides an in-depth comparison of the chelating properties of different dihydroxybenzohydrazide isomers, with a focus on the 2,3-, 2,4-, 2,5-, and 3,4-dihydroxy derivatives. We will delve into the structural nuances that govern their interaction with metal ions, present available quantitative data on their complex stability, and provide detailed experimental protocols for their evaluation. This resource is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these versatile chelating agents.

The Structural Basis of Chelation: Why Isomerism Matters

The chelating efficacy of dihydroxybenzohydrazides is fundamentally dictated by the spatial arrangement of their electron-donating groups: the two phenolic hydroxyl (-OH) groups and the hydrazide (-CONHNH₂) moiety. Isomers with ortho-dihydroxy groups, namely 2,3-dihydroxybenzohydrazide and 3,4-dihydroxybenzohydrazide, are particularly adept at forming stable five-membered chelate rings with metal ions. This structural feature, often referred to as a catechol moiety, is a well-established motif for strong metal binding. The hydrazide group provides additional coordination sites through its carbonyl oxygen and terminal nitrogen atoms, potentially allowing for the formation of more complex and stable coordination compounds.

In contrast, isomers lacking the ortho-dihydroxy configuration, such as 2,4- and 2,5-dihydroxybenzohydrazide, exhibit different chelating behaviors. While they still possess multiple potential donor atoms, the formation of highly stable, low-strain chelate rings is less favorable. Understanding these structural differences is crucial for predicting and interpreting their chelating strength and selectivity towards different metal ions.

G cluster_ortho Ortho-Dihydroxy Isomers (Catechol Moiety) cluster_other Other Isomers 2,3-DHBH 2,3-Dihydroxybenzohydrazide Metal Ion Metal Ion 2,3-DHBH->Metal Ion Strong Chelation (5-membered ring) 3,4-DHBH 3,4-Dihydroxybenzohydrazide 3,4-DHBH->Metal Ion Strong Chelation (5-membered ring) 2,4-DHBH 2,4-Dihydroxybenzohydrazide 2,4-DHBH->Metal Ion Weaker/Different Coordination 2,5-DHBH This compound 2,5-DHBH->Metal Ion Weaker/Different Coordination G Start Dihydroxybenzoic Acid or Ester Step1 Dissolve in Ethanol Start->Step1 Step2 Add Hydrazine Hydrate Step1->Step2 Step3 Reflux Step2->Step3 Step4 Cool and Crystallize Step3->Step4 Step5 Filter and Dry Step4->Step5 End Pure Dihydroxybenzohydrazide Step5->End G cluster_titrations Potentiometric Titrations T1 Titration A: Acid Data Titration Curves (pH vs. Volume of Base) T1->Data T2 Titration B: Acid + Ligand T2->Data T3 Titration C: Acid + Ligand + Metal T3->Data Calc1 Calculate pKa values of Ligand (from A & B) Data->Calc1 Calc2 Calculate n̄ and pL (from B & C) Data->Calc2 Plot Plot Formation Curve (n̄ vs. pL) Calc2->Plot Result Determine Stability Constants (log K₁, log K₂,...) Plot->Result

A Researcher's Comparative Guide to 2,5-Dihydroxybenzohydrazide: Bridging In Vitro Mechanisms and In Vivo Potential

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the journey of a novel compound from benchtop to preclinical studies is both exciting and fraught with challenges. 2,5-Dihydroxybenzohydrazide, a molecule featuring a catechol ring and a hydrazide moiety, has emerged as a compound of interest due to its promising in vitro biological activities. This guide provides an in-depth technical comparison of the in vitro and in vivo studies of this compound, offering insights into its mechanism of action and the critical considerations for translating its demonstrated in vitro efficacy to potential in vivo applications.

Unveiling the In Vitro Profile of this compound

The core structure of this compound, featuring two hydroxyl groups on a benzene ring and a hydrazide functional group, is a versatile scaffold for synthesizing new therapeutic agents.[1] These structural components are crucial to its antioxidant properties, primarily through their ability to donate hydrogen atoms and scavenge free radicals.[1] The hydrazide group is also a key site for chemical modifications to create derivatives with potentially enhanced biological activities.[1]

Antioxidant and Radical Scavenging Activity

In vitro assays are fundamental in elucidating the antioxidant potential of this compound. The most common methods employed are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2][3] These tests have demonstrated that hydrazide-hydrazones possess potent antioxidant properties, in some cases greater than the standard antioxidant Trolox.[2] The mechanism hinges on the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a measurable change in color from purple to yellow.[4]

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation : Prepare a 0.1mM solution of DPPH in ethanol or methanol.[5] A stock solution of the test compound (this compound) is also prepared in a suitable solvent like DMSO.[5]

  • Reaction Mixture : In a 96-well plate or test tubes, add a fixed volume of the DPPH solution.[4] Then, add varying concentrations of the test compound to different wells.[4] A control well should contain only the DPPH solution and the solvent.[4]

  • Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period, typically 20-30 minutes.[4][5]

  • Absorbance Measurement : The absorbance of the reaction mixtures is measured spectrophotometrically at approximately 517 nm.[4][6]

  • Calculation of Scavenging Activity : The percentage of radical scavenging activity is calculated using the formula: % Antioxidant Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100[4]

Cytotoxicity Against Cancer Cell Lines

Beyond its antioxidant effects, derivatives of dihydroxybenzohydrazide have been investigated for their anticancer potential.[1] In vitro cytotoxicity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This assay measures the metabolic activity of cells, providing an indication of cell viability. Studies on related dihydroxybenzoic acid hydrazide-hydrazones have shown potent antiproliferative activity against various cancer cell lines, including glioblastoma, with IC50 values in the micromolar range.[1][7] For instance, a derivative of 2,4-dihydroxybenzoic acid demonstrated an extremely low IC50 value of 0.77 µM for the LN-229 glioblastoma cell line.[7]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.[8]

  • Compound Treatment : Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition : After the incubation period, add a solution of MTT (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8][9] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[10]

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of 540-590 nm using a microplate reader.[8] The intensity of the purple color is proportional to the number of viable cells.

In Vitro Mechanistic Insights

The combined in vitro data suggests that this compound and its derivatives act as potent antioxidants and may possess anticancer properties. The antioxidant activity is attributed to the radical scavenging ability of the hydroxyl groups, while the cytotoxicity against cancer cells likely involves mechanisms beyond simple antioxidant effects, potentially including the induction of apoptosis or cell cycle arrest.


}

Figure 1: In Vitro Mechanism of this compound.

The Crucial Leap to In Vivo Evaluation

While in vitro studies provide invaluable mechanistic insights, they do not fully recapitulate the complex physiological environment of a living organism. Therefore, in vivo studies are essential to assess the efficacy, pharmacokinetics, and safety of a potential therapeutic agent.[11] For a compound like this compound with demonstrated antioxidant and potential anti-inflammatory properties, relevant in vivo models include those for inflammation and oxidative stress.

Animal Models for Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reproducible method for evaluating the anti-inflammatory activity of novel compounds.[3][12] Carrageenan injection induces an acute inflammatory response characterized by edema, hyperalgesia, and erythema.[13] The ability of a test compound to reduce paw swelling is a measure of its anti-inflammatory potential.[3] Studies on derivatives of 5-acetamido-2-hydroxy benzoic acid have shown significant anti-inflammatory effects in this model.[14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization : Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.

  • Compound Administration : The test compound (e.g., a derivative of this compound) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[15]

  • Induction of Edema : Thirty minutes to one hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[15][16]

  • Measurement of Paw Volume : The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15]

  • Data Analysis : The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the control group.

Animal Models for Antioxidant and Hepatoprotective Activity

To evaluate the in vivo antioxidant activity, a common model is the carbon tetrachloride (CCl4)-induced hepatotoxicity model in rodents.[17] CCl4 induces liver damage through the formation of free radicals, leading to oxidative stress and cellular necrosis.[18][19] The protective effect of an antioxidant compound can be assessed by measuring biochemical markers of liver damage and oxidative stress.

Experimental Protocol: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats
  • Animal Groups : Rats are divided into several groups: a normal control group, a CCl4 control group, and treatment groups receiving different doses of the test compound along with CCl4.

  • Treatment : The treatment groups are pre-treated with the test compound for a specified period (e.g., several days).

  • Induction of Hepatotoxicity : A single dose of CCl4 (often diluted in olive oil) is administered to the CCl4 control and treatment groups, typically via intraperitoneal injection or oral gavage.[19][20]

  • Sample Collection : After a set time (e.g., 24 hours), blood and liver tissue samples are collected.

  • Biochemical Analysis : Serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured.[17]

  • Histopathological Examination : Liver tissues are processed for histopathological analysis to assess the extent of necrosis, inflammation, and other signs of damage.[17]


}

Figure 2: General Workflow for In Vivo Efficacy Studies.

Comparative Analysis: The In Vitro vs. In Vivo Bridge

The primary challenge in early drug development is the often-observed discordance between in vitro and in vivo results.[21] A compound that shows excellent activity in a cellular assay may fail in an animal model due to a variety of factors.

Data Summary: In Vitro vs. Inferred In Vivo Performance of Dihydroxybenzohydrazide Derivatives

ParameterIn Vitro Findings (Direct & Derivatives)Inferred In Vivo Potential (Based on Related Compounds)
Antioxidant Activity Potent radical scavenging activity demonstrated in DPPH and ABTS assays.[2][22][23][24][25][26]Likely to exhibit hepatoprotective effects in models of oxidative stress (e.g., CCl4-induced toxicity) by reducing liver enzyme levels and mitigating tissue damage.
Anti-inflammatory (Not directly tested for 2,5-isomer) Derivatives of related dihydroxybenzoic acids show anti-inflammatory properties.[14]Expected to reduce edema in the carrageenan-induced paw edema model, indicating potential as an anti-inflammatory agent.
Anticancer Activity Cytotoxic to various cancer cell lines with low micromolar IC50 values for some derivatives.[1][7]Potential to inhibit tumor growth in xenograft models, but efficacy will depend on pharmacokinetic properties.
Pharmacokinetics Not determined in vitro.Unknown. Critical factors like absorption, distribution, metabolism, and excretion (ADME) will determine bioavailability and in vivo efficacy.[11][27]
Toxicity Cytotoxicity observed in cancer cells; toxicity to normal cells is a key consideration.[7]In vivo toxicity is a major unknown and needs to be established through acute and chronic toxicity studies.[11]

The potent in vitro antioxidant activity of this compound strongly suggests a potential for in vivo efficacy in diseases where oxidative stress plays a significant role. However, the translation of this potential is heavily dependent on the compound's pharmacokinetic profile. Poor oral bioavailability, rapid metabolism, or unfavorable tissue distribution could all limit its effectiveness in a whole-organism setting.[28][29]

Similarly, while the in vitro anticancer data for related compounds is promising, the in vivo efficacy will be contingent on the compound reaching the tumor site in sufficient concentrations to exert its cytotoxic effects without causing undue toxicity to healthy tissues.[7]

Future Directions and Concluding Remarks

The existing in vitro data for this compound and its close analogues provides a strong rationale for further investigation. The next logical and critical step is to conduct in vivo studies to bridge the current knowledge gap.

Recommendations for Future Research:

  • In Vivo Efficacy Studies: Directly assess the anti-inflammatory and antioxidant/hepatoprotective effects of this compound using the standardized animal models described above.

  • Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in an appropriate animal model. This will be crucial for understanding its bioavailability and for designing effective dosing regimens.

  • In Vivo Toxicity Assessment: Conduct acute and sub-chronic toxicity studies to establish the safety profile of the compound.

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  • Di Giacomo, S., et al. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. MDPI. Retrieved from [Link]

  • Halberstadt, A. L., et al. (n.d.). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. PubMed. Retrieved from [Link]

  • Mossoba, M. E., & Sprando, R. L. (2020). In Vitro to In Vivo Concordance of Toxicity Using the Human Proximal Tubule Cell Line HK-2. International Journal of Toxicology. Retrieved from [Link]

  • N.A. (2023, August 16). In-vitro and in-vivo assessment of the anti-diabetic, analgesic, and anti-inflammatory potenstials of metal-based carboxylates derivative. PubMed Central. Retrieved from [Link]

  • de Oliveira, G. G. S., et al. (2023, November 9). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. Retrieved from [Link]

  • Halberstadt, A. L., et al. (n.d.). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Retrieved from [Link]

  • N.A. (2024). Efficacy of two novel antifungal lipopeptides, AF4 and AF5 of bacillomycin D family in murine models of invasive candidiasis, cryptococcosis, and aspergillosis. PubMed. Retrieved from [Link]

  • Wujec, M., et al. (2023, December 14). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. Retrieved from [Link]

  • Kim, S., et al. (2025, November 12). Enhancing multi-task in vivo toxicity prediction via integrated knowledge transfer of chemical knowledge and in vitro toxicity information. PubMed. Retrieved from [Link]

  • Zhang, Y. Y., et al. (2013). Pharmacokinetics of 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside in rat using ultra-performance LC-quadrupole TOF-MS. Journal of Separation Science. Retrieved from [Link]

  • Gallardo-Toledo, N., et al. (2016, July 25). Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. PubMed. Retrieved from [Link]

Sources

A Researcher's Guide to Benchmarking 2,5-Dihydroxybenzohydrazide Against Commercial Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that can profoundly impact experimental outcomes. An ideal probe offers high fidelity in reporting on its target, demonstrating exceptional brightness, stability, and specificity. This guide provides an in-depth framework for objectively benchmarking a promising, yet less characterized molecule, 2,5-Dihydroxybenzohydrazide, against established commercial fluorescent probes, particularly for the detection of reactive oxygen species (ROS).

Introduction to this compound: A Candidate Probe

This compound is a versatile organic compound featuring a benzene ring with two hydroxyl groups and a hydrazide functional group.[1] Its structural features, particularly the phenolic hydroxyl groups, suggest inherent antioxidant properties and the potential for fluorescence.[1] The hydrazide moiety is reactive and can undergo condensation reactions, opening avenues for creating derivatives with tailored biological activities.[1] While its primary applications have been explored in medicinal chemistry as a scaffold for therapeutic agents[1], its potential as a fluorescent probe remains an area ripe for investigation. This guide will equip you with the methodologies to rigorously evaluate its performance.

Selecting Commercial Probes for a Meaningful Comparison

A robust benchmarking study requires comparison against well-characterized, commercially available probes. The choice of competitors will depend on the intended application of this compound. Given its structure, a likely application is in the detection of reactive oxygen species (ROS), which are by-products of mitochondrial activity and play a crucial role in cellular signaling and oxidative stress.[2]

Here are some widely used commercial fluorescent probes for ROS detection that serve as excellent benchmarks:

  • For General Oxidative Stress: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that becomes fluorescent upon oxidation by a broad range of ROS.[3][4]

  • For Superoxide Detection: MitoSOX™ Red is specifically targeted to the mitochondria and is oxidized by superoxide, leading to red fluorescence.[2] Dihydroethidium (DHE) is another probe for superoxide, which fluoresces upon oxidation and intercalation with DNA.[2]

  • For Hydrogen Peroxide Detection: Probes like CellROX® Orange Reagent and MitoPY1 have shown sensitivity towards hydrogen peroxide.[2]

Key Performance Metrics for a Comprehensive Evaluation

A thorough comparison of fluorescent probes should be based on a set of key performance indicators that quantify their effectiveness and reliability.

Fluorescence Quantum Yield (Φf)

The quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[5][6] A higher quantum yield indicates a brighter probe, which is desirable for detecting low-abundance targets and for applications requiring high sensitivity.

Photostability

Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light.[7] Poor photostability can lead to signal loss during imaging, making it difficult to perform long-term experiments or acquire images with high signal-to-noise ratios.

Selectivity

Selectivity is the probe's ability to react with a specific analyte in the presence of other potentially interfering species. For ROS probes, it is crucial to determine their reactivity towards different ROS (e.g., superoxide, hydrogen peroxide, hydroxyl radical) and other cellular components.

Sensitivity and Limit of Detection (LOD)

Sensitivity refers to how much the fluorescence signal changes in response to a change in the analyte concentration. The limit of detection is the lowest concentration of the analyte that can be reliably distinguished from a blank sample.

Experimental Protocols for Benchmarking

The following protocols provide a step-by-step guide to benchmarking this compound against commercial probes. These protocols are designed to be self-validating by including appropriate controls and standards.

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a reliable way to determine the fluorescence quantum yield by comparing the fluorescence intensity of the test sample to that of a standard with a known quantum yield.[6][8]

Materials:

  • This compound

  • Commercial fluorescent probes

  • A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1M H₂SO₄, Φf = 0.60)[5]

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • 1 cm path length cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the test probes and the standard in a suitable solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for each probe and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence Emission Spectra: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring to use the same excitation wavelength and instrument settings for all measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission peak) for each spectrum.

  • Plot Integrated Fluorescence Intensity vs. Absorbance: For each probe and the standard, plot the integrated fluorescence intensity versus the absorbance. The data should yield a straight line passing through the origin.

  • Calculate Quantum Yield: The quantum yield of the test probe (Φ_test) can be calculated using the following equation:

    Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_test and m_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the test probe and the standard, respectively.

    • η_test and η_std are the refractive indices of the solvents used for the test probe and the standard, respectively.

Causality Behind Experimental Choices:

  • Low Absorbance: Keeping the absorbance below 0.1 minimizes the inner filter effect, where the emitted fluorescence is reabsorbed by other probe molecules in the solution, leading to an underestimation of the quantum yield.[6]

  • Comparative Method: This method is often preferred over absolute methods because it is less technically demanding and can provide accurate results when a suitable standard is used.[8][9]

Protocol 2: Assessment of Photostability

This protocol measures the rate of photobleaching, which is the light-induced destruction of a fluorophore.

Materials:

  • Solutions of this compound and commercial probes with similar absorbance at the excitation wavelength.

  • Fluorescence microscope with a stable light source and a camera.

  • Image analysis software.

Procedure:

  • Prepare Samples: Place a drop of the probe solution on a microscope slide and cover with a coverslip.

  • Initial Fluorescence Measurement: Acquire an initial image of the sample to determine the initial fluorescence intensity (F₀).

  • Continuous Illumination: Continuously illuminate the sample with the microscope's light source at a constant intensity.

  • Time-Lapse Imaging: Acquire images at regular time intervals (e.g., every 30 seconds) for an extended period (e.g., 30 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest in each image over time.

    • Plot the normalized fluorescence intensity (F(t)/F₀) as a function of time.

    • The photobleaching rate can be determined by fitting the decay curve to an exponential function. A slower decay rate indicates higher photostability.

Causality Behind Experimental Choices:

  • Constant Illumination: A stable light source is crucial for ensuring that any decrease in fluorescence is due to photobleaching and not fluctuations in the excitation intensity.

  • Normalized Intensity: Normalizing the fluorescence intensity to the initial value allows for a direct comparison of the photostability of different probes, even if their initial brightness differs.

Visualizing the Benchmarking Workflow

G cluster_synthesis Probe Preparation cluster_benchmarking Benchmarking Experiments cluster_analysis Data Analysis & Comparison synthesis Synthesize & Purify This compound qy Measure Quantum Yield synthesis->qy ps Assess Photostability synthesis->ps sel Evaluate Selectivity synthesis->sel sen Determine Sensitivity synthesis->sen commercial Procure Commercial Fluorescent Probes commercial->qy commercial->ps commercial->sel commercial->sen table Tabulate Performance Metrics qy->table ps->table sel->table sen->table conclusion Draw Conclusions on Probe Performance table->conclusion

Caption: Workflow for benchmarking a novel fluorescent probe.

Data Presentation for Objective Comparison

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Photophysical Properties

ProbeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φf)
This compound
DCFH-DA
MitoSOX™ Red
CellROX® Orange

Table 2: Performance Characteristics

ProbePhotostability (t₁/₂ in min)SelectivitySensitivity (Fold change)Limit of Detection (LOD)
This compound
DCFH-DA
MitoSOX™ Red
CellROX® Orange

Visualizing the Mechanism of Action

A common mechanism for ROS-detecting probes involves an oxidation-triggered fluorescence "turn-on" response.

G cluster_cell Cellular Environment Probe_non_fluorescent Non-Fluorescent Probe (e.g., reduced form) ROS Reactive Oxygen Species (e.g., H₂O₂) Probe_non_fluorescent->ROS Oxidation Probe_fluorescent Fluorescent Probe (oxidized form) Detector Fluorescence Detector Probe_fluorescent->Detector Emits Light

Caption: Generalized signaling pathway for an oxidative stress fluorescent probe.

Conclusion

This guide provides a comprehensive framework for the rigorous benchmarking of this compound against established commercial fluorescent probes. By following these detailed protocols and principles of scientific integrity, researchers can generate objective, high-quality data to evaluate the potential of this and other novel fluorophores. Such systematic evaluation is paramount for the development of new tools that will advance our understanding of complex biological processes.

References

  • Soares, C., et al. (2021). Fluorescent probes for the detection of reactive oxygen species in human spermatozoa. Andrology, 9(5), 1469-1480. Available at: [Link]

  • Wikipedia (n.d.). Quantum yield. Available at: [Link]

  • University of California, Irvine, Department of Chemistry (n.d.). A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]

  • Hitachi High-Tech (2012). Absolute Quantum Yield Measurement of Powder Samples. Available at: [Link]

  • HORIBA (n.d.). A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]

  • Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15, 2745–2771. Available at: [Link]

  • ResearchGate (2014). What are good fluorescent probes for measuring general oxidative stress in cells?. Available at: [Link]

  • MASI Longevity Science (2025). Fluorescence Probes for ROS Detection: Overview. Available at: [Link]

  • Petrich, A., et al. (2023). Benchmarking of novel green fluorescent proteins for the quantification of protein oligomerization in living cells. PLOS ONE, 18(8), e0285486. Available at: [Link]

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Safety Operating Guide

Navigating the Safe Disposal of 2,5-Dihydroxybenzohydrazide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 2,5-Dihydroxybenzohydrazide are central to discovery. However, the lifecycle of a chemical does not end with its use in an experiment. Responsible disposal is a critical and often overlooked aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in an understanding of its chemical properties and authoritative safety standards.

The structure of this compound, featuring a dihydroxy-substituted benzene ring and a hydrazide functional group, dictates its reactivity and potential hazards.[1] The phenolic hydroxyl groups and the hydrazide moiety are the primary sites of chemical reactivity that must be considered for safe disposal.[1] Hydrazide derivatives, as a class, are noted for their biological activities and potential toxicity, warranting careful handling and disposal.[2]

I. Foundational Safety and Regulatory Compliance

Before initiating any disposal procedure, it is imperative to adhere to the foundational principles of laboratory safety as mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA).[3][4][5][6][7]

A. Personal Protective Equipment (PPE):

A fundamental aspect of laboratory safety is the consistent and correct use of PPE.[5][6] When handling this compound in any form (solid or in solution), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A lab coat should be worn to protect against spills.

B. Engineering Controls:

All handling and disposal procedures for this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[8][9]

C. Regulatory Framework:

The disposal of chemical waste is governed by federal and local regulations. The Environmental Protection Agency (EPA) provides comprehensive guidelines for the management of hazardous waste.[10][11][12][13][14] It is the responsibility of the researcher and their institution to ensure full compliance with these regulations. All chemical waste, including this compound and any materials contaminated with it, must be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[12][15]

II. Chemical Profile of this compound

A thorough understanding of the chemical's properties is crucial for safe handling and disposal.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[16]
Molecular Weight 168.15 g/mol [16]
Appearance Likely a solid powderInferred from related compounds
Key Functional Groups Dihydroxybenzene, Hydrazide[1]

Table 1: Key Chemical Properties of this compound

The presence of both phenolic hydroxyl groups and a hydrazide moiety suggests that the compound may exhibit both reducing and oxidizing properties and could be susceptible to degradation through oxidation or hydrolysis.

III. Step-by-Step Disposal Protocol

The following protocol is based on the chemical properties of this compound and general best practices for the disposal of aromatic hydrazides and phenolic compounds. This procedure should be adapted to comply with all institutional, local, state, and federal regulations.

A. Waste Segregation and Labeling:

Proper segregation and labeling of hazardous waste are critical to prevent accidental mixing and to ensure correct disposal by your institution's EHS office or a licensed contractor.[10][12]

  • Solid Waste:

    • Collect all solid this compound, contaminated personal protective equipment (gloves, etc.), and labware (weighing boats, pipette tips) in a dedicated, leak-proof, and sealable hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.

  • Liquid Waste:

    • For solutions containing this compound, use a designated, sealed, and properly labeled hazardous waste container for liquids.

    • Ensure the container is compatible with the solvent used.

    • The label should clearly state "Hazardous Waste: this compound" and list all solvent components and their approximate concentrations.

B. Chemical Neutralization (for small quantities):

For small residual amounts, a chemical neutralization step can be considered to degrade the compound into less hazardous substances before collection as hazardous waste. This procedure should only be carried out by trained personnel in a chemical fume hood.

Rationale for Neutralization:

The dual functionality of this compound—a dihydroxybenzene and a hydrazide—suggests that oxidative degradation is a viable neutralization strategy. Both the phenolic rings and the hydrazide group are susceptible to oxidation. Fenton's reagent, a mixture of hydrogen peroxide and an iron catalyst, is a powerful oxidizing system that generates hydroxyl radicals capable of degrading a wide range of aromatic compounds.[5][7][8]

Experimental Protocol: Fenton Oxidation

This protocol is designed for the degradation of a small quantity (e.g., < 1 gram) of this compound.

  • Preparation:

    • In a chemical fume hood, prepare a dilute aqueous solution of the this compound waste.

    • In a separate container, prepare the Fenton's reagent. For every 1 gram of the compound, a typical Fenton's reagent preparation would involve dissolving a catalytic amount of ferrous sulfate (FeSO₄) in water, followed by the slow, careful addition of 30% hydrogen peroxide (H₂O₂).

  • Degradation:

    • Slowly and carefully add the Fenton's reagent to the stirred solution of this compound. The reaction can be exothermic, so addition should be portion-wise with cooling if necessary.

    • Allow the reaction to stir at room temperature for several hours to ensure complete degradation. The disappearance of the starting material can be monitored by an appropriate analytical technique if desired.

  • Quenching and Neutralization:

    • After the reaction is complete, any excess hydrogen peroxide must be quenched. This can be achieved by the careful addition of a reducing agent such as sodium sulfite or sodium bisulfite until the solution no longer tests positive for peroxides (using peroxide test strips).

    • The resulting solution will likely be acidic. Neutralize the solution by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide, until the pH is between 6 and 8.

  • Final Disposal:

    • The neutralized solution should be collected in a properly labeled hazardous waste container for liquids.

    • Even after treatment, the final solution should be disposed of as hazardous waste through your institution's EHS office. Do not pour the treated solution down the drain.[8]

Diagram: Logical Flow of Disposal

DisposalWorkflow cluster_prep Preparation & Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_neutralization Chemical Neutralization (Small Quantities) PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Assess Assess Quantity and Form (Solid vs. Liquid) FumeHood->Assess CollectSolid Collect in Labeled, Sealable Container Assess->CollectSolid Solid CollectLiquid Collect in Labeled, Compatible Container Assess->CollectLiquid Liquid Fenton Prepare Fenton's Reagent Assess->Fenton Small Quantity for Neutralization StoreSolid Store in Designated Area CollectSolid->StoreSolid FinalDisposal Arrange for Pickup by Licensed Waste Vendor StoreSolid->FinalDisposal StoreLiquid Store in Designated Area CollectLiquid->StoreLiquid StoreLiquid->FinalDisposal Degrade Oxidative Degradation Fenton->Degrade Quench Quench Excess Oxidant Degrade->Quench Neutralize Neutralize pH Quench->Neutralize CollectTreated Collect Treated Liquid Waste Neutralize->CollectTreated CollectTreated->FinalDisposal

Caption: Workflow for the proper disposal of this compound.

IV. Conclusion: A Commitment to Safety and Sustainability

The responsible management of chemical waste is a cornerstone of a safe and sustainable research enterprise. By adhering to the procedures outlined in this guide, researchers can ensure the safe disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

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  • PubChem. This compound. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Hydrazines. [Link]

  • University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal. [Link]

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Mastering Safety: A Researcher's Guide to Handling 2,5-Dihydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Personnel

As a novel compound at the forefront of research, 2,5-Dihydroxybenzohydrazide presents a unique set of handling challenges. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not yet widely available, a rigorous safety protocol can be constructed by analyzing its structural components: the dihydroxybenzene core and the reactive hydrazide functional group. This guide, developed for researchers, scientists, and drug development professionals, provides a procedural framework to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical classes.

Hazard Analysis: A Tale of Two Moieties

The primary hazards associated with this compound are derived from its constituent parts. The 2,5-dihydroxybenzene portion suggests it is likely to be an irritant to the skin, eyes, and respiratory system. However, the presence of the hydrazide group elevates the risk profile significantly. Hydrazine and its derivatives are known for their potential toxicity, including being suspected carcinogens and having the ability to be absorbed through the skin.[1][2] Therefore, it is imperative to treat this compound with a high degree of caution.

Known Hazards of Structurally Similar Compounds:

CompoundCAS NumberKnown Hazards
2,5-Dihydroxybenzoic Acid490-79-9Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[3][4]
2,5-Dihydroxybenzaldehyde1194-98-5Causes skin and serious eye irritation, may cause an allergic skin reaction and respiratory irritation.[5][6]
Benzhydrazide613-94-5Toxic by inhalation, in contact with skin, and if swallowed; irritating to eyes, respiratory system, and skin; limited evidence of a carcinogenic effect.[2]
Hydrazine302-01-2Acutely toxic, corrosive, suspected carcinogen, and reproductive toxin.[1][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory when handling this compound to mitigate the risks of exposure through inhalation, dermal contact, and eye contact.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is a prudent practice, especially during weighing and transfer operations.

  • Eye and Face Protection: Splash-proof chemical safety goggles are the minimum requirement.[1] Given the potential for severe eye irritation, the use of a face shield in conjunction with goggles is strongly advised, particularly when working with solutions or during any operation with a risk of splashing.[1]

  • Body Protection: A flame-resistant lab coat is necessary to protect against splashes and spills. Ensure the lab coat is fully buttoned.

  • Respiratory Protection: All manipulations of solid this compound that could generate dust, as well as all work with its solutions, must be conducted within a certified chemical fume hood.[1] In the event of a significant spill or emergency, a NIOSH-approved full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is required.[1]

Operational Plan: From Vial to Reaction

Adherence to a strict, step-by-step operational plan is critical to minimize exposure and prevent accidents.

Preparation and Weighing
  • Designated Work Area: All work with this compound must be performed in a designated area within a certified chemical fume hood. Keep the sash at the lowest possible height while still allowing for comfortable manipulation.

  • Decontamination: Before starting, ensure the work surface is clean and free of any incompatible materials.

  • Weighing: When weighing the solid compound, use a tared weigh boat or glassine paper. Avoid creating dust by handling the material gently.

  • Transfer: Use a spatula to transfer the solid. If transferring to a flask for dissolution, use a powder funnel to prevent spillage.

  • Dissolution: Add solvent to the solid slowly, with stirring, to avoid splashing.

Experimental Workflow: Weighing and Dissolving this compound

G cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution A Don appropriate PPE B Prepare designated work area in fume hood A->B C Tare weigh boat B->C D Gently transfer solid to weigh boat C->D E Record mass D->E F Transfer solid to reaction vessel E->F G Slowly add solvent with stirring F->G H Ensure complete dissolution G->H

Caption: A step-by-step workflow for the safe weighing and dissolution of this compound.

Disposal Plan: A Responsible Conclusion

Due to the potential carcinogenicity and reactivity of the hydrazide group, all waste containing this compound must be treated as hazardous.

  • Solid Waste: All contaminated materials, including gloves, weigh boats, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Decontamination: All glassware and equipment that has come into contact with the compound must be decontaminated. A triple rinse with an appropriate solvent is recommended, with the rinsate collected as hazardous waste.

  • Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's certified hazardous waste management provider.

Disposal Workflow for this compound Waste

G cluster_waste_streams Waste Generation cluster_containment Containment cluster_final_disposal Final Disposal A Contaminated Solids (Gloves, Weigh Boats) C Seal in labeled hazardous waste container for solids A->C B Liquid Waste (Solutions, Rinsate) D Collect in labeled hazardous waste container for liquids B->D E Store in designated satellite accumulation area C->E D->E F Arrange for pickup by certified hazardous waste provider E->F

Caption: A procedural diagram for the safe segregation and disposal of waste containing this compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and decisive action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

By adopting these rigorous safety and logistical protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific integrity in the laboratory.

References

  • Occupational Safety and Health Administration (OSHA). HYDRAZINE. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Agency for Toxic Substances & Disease Registry (ATSDR). Hydrazines. Retrieved from [Link]

  • PubMed Central. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. Retrieved from [Link]

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Retrosynthesis Analysis

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2,5-Dihydroxybenzohydrazide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.